Mono-fmoc ethylene diamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure of Parent
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-aminoethyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2.ClH/c18-9-10-19-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16;/h1-8,16H,9-11,18H2,(H,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURYASDYOGIDRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937196 | |
| Record name | (9H-Fluoren-9-yl)methyl hydrogen (2-aminoethyl)carbonimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166410-32-8, 391624-46-7 | |
| Record name | (9H-Fluoren-9-yl)methyl hydrogen (2-aminoethyl)carbonimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (9H-fluoren-9-yl)methyl N-(2-aminoethyl)carbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Mono-Fmoc Ethylene Diamine Hydrochloride: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono-Fmoc ethylene diamine hydrochloride, a key bifunctional linker, plays a critical role in modern bioconjugation and solid-phase peptide synthesis (SPPS). Its unique structure, featuring a base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group at one end and a primary amine hydrochloride salt at the other, allows for the sequential and controlled conjugation of molecules. This guide provides an in-depth overview of its chemical properties, experimental protocols for its use, and its applications in scientific research and drug development.
Core Chemical Properties
This compound is a white to off-white solid, valued for its utility as a building block in complex organic synthesis.[1] The presence of the Fmoc group allows for orthogonal protection strategies, which are fundamental in multi-step syntheses, particularly in peptide chemistry.[2]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₁₉ClN₂O₂ | [3] |
| Molecular Weight | 318.80 g/mol | [3] |
| Appearance | White to pale yellow solid/powder | [4][5] |
| Melting Point | Approximately 175 °C | [5] |
| Solubility | Soluble in water, ethanol, and methanol. Solvents such as DMF and DMSO are often used in reaction conditions. | [5][6] |
| Storage Temperature | 2-8°C | [4] |
| Purity | Typically ≥98% (TLC) | [3] |
Applications in Synthesis
The primary application of this compound is as a linker or spacer in the synthesis of peptides, oligonucleotides, and various bioconjugates, including antibody-drug conjugates (ADCs).[3][7] Its bifunctional nature enables the connection of two different molecular entities.
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involving this compound: coupling to a carboxylic acid and the subsequent deprotection of the Fmoc group.
Coupling Reaction with a Carboxylic Acid
This protocol outlines the procedure for forming an amide bond between this compound and a generic carboxylic acid. This is a fundamental step for its use as a linker.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Diisopropylcarbodiimide (DIC)[6]
-
Additive: 1-Hydroxybenzotriazole (HOBt)[8]
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[6]
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)[6]
Procedure:
-
Preparation: In a clean, dry reaction vessel, dissolve the carboxylic acid (1 equivalent) and HOBt (1 equivalent) in anhydrous DMF.
-
Activation: Add the coupling reagent, EDC or DIC (1.1 equivalents), to the solution and stir for 15-20 minutes at room temperature to activate the carboxylic acid.
-
Amine Addition: In a separate vessel, dissolve this compound (1 equivalent) in anhydrous DMF. Add DIPEA (2-3 equivalents) to neutralize the hydrochloride salt and liberate the free amine.
-
Coupling: Add the solution of the activated carboxylic acid to the free amine solution.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an appropriate solvent and washed to remove excess reagents and byproducts. The final product is then purified using techniques such as flash chromatography or preparative HPLC.
Figure 1. Workflow for coupling a carboxylic acid to this compound.
Fmoc Deprotection
The removal of the Fmoc group is essential to expose the primary amine for subsequent reactions. This is typically achieved under basic conditions.
Materials:
-
Fmoc-protected compound
-
Deprotection solution: 20% piperidine in DMF (v/v)[9]
-
Washing solvents: DMF, DCM
Procedure:
-
Resin Swelling (for SPPS): If the Fmoc-protected compound is attached to a solid support, swell the resin in DMF for 30-60 minutes.
-
Deprotection: Treat the Fmoc-protected compound (either in solution or on-resin) with a 20% solution of piperidine in DMF.
-
Reaction Time: Allow the reaction to proceed for 10-20 minutes at room temperature.[9] For on-resin deprotection, this is often done in two steps (e.g., 2 minutes followed by 10 minutes with fresh reagent).
-
Washing:
-
In Solution: After the reaction, the piperidine and the dibenzofulvene-piperidine adduct are typically removed by extraction or precipitation of the product.
-
On-Resin: Wash the resin extensively with DMF and DCM to remove the deprotection reagent and byproducts. A colorimetric test (e.g., Kaiser test) can be used to confirm the presence of the free primary amine.
-
Figure 2. General workflow for the deprotection of the Fmoc group.
Signaling Pathways
Currently, there is no scientific literature to suggest that this compound is directly involved in any biological signaling pathways. This molecule is a synthetic building block and is not known to be naturally occurring or to have a direct pharmacological effect in its own right. Its role is primarily to facilitate the synthesis of larger, more complex molecules that may have biological activity.
Logical Relationships in Synthesis
The use of this compound in a synthetic strategy follows a clear logical progression, enabling the creation of well-defined molecular architectures.
Figure 3. Logical flow of a synthetic strategy utilizing this compound.
Conclusion
This compound is an indispensable tool for chemists and drug development professionals. Its well-defined chemical properties and the robust, established protocols for its use in coupling and deprotection reactions make it a reliable choice for the synthesis of complex biomolecules and conjugates. While not directly involved in biological signaling, its role as a versatile linker enables the creation of novel therapeutics and research tools with precisely engineered structures and functions.
References
- 1. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. (2009) | David S. King | 736 Citations [scispace.com]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. abzena.com [abzena.com]
An In-depth Technical Guide to the Synthesis of Mono-Fmoc-Ethylene Diamine Hydrochloride
This technical guide provides a comprehensive overview of the synthesis of mono-Fmoc-ethylene diamine hydrochloride, a critical building block in peptide synthesis and bioconjugate chemistry.[1] Due to the challenges associated with direct mono-protection of symmetrical diamines like ethylenediamine, a multi-step synthetic approach is generally favored to ensure high yield and purity of the desired product.[2][3]
Introduction
Ethylenediamine is a versatile C2 building block with two primary amine groups. However, the identical reactivity of these groups makes selective mono-functionalization challenging, often leading to mixtures of di-substituted products.[2] To overcome this, a common strategy involves the use of orthogonal protecting groups, allowing for the sequential and controlled modification of the diamine.[2][3] This guide details a reliable three-step synthesis for mono-Fmoc-ethylene diamine hydrochloride, which involves:
-
Mono-protection of ethylenediamine with a tert-butyloxycarbonyl (Boc) group.
-
Introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group to the free amine.
-
Selective deprotection of the Boc group under acidic conditions to yield the hydrochloride salt of the mono-Fmoc-protected ethylenediamine.
This method provides a more reliable route to the desired product compared to the direct reaction of ethylenediamine with Fmoc-Cl or Fmoc-OSu, which is generally inefficient for mono-protection.[3]
Experimental Protocols
The following protocols are synthesized from established methodologies for the protection and deprotection of diamines.
2.1. Materials and Methods
| Reagent/Material | Formula | Molecular Weight ( g/mol ) |
| Ethylenediamine | C₂H₈N₂ | 60.10 |
| Di-tert-butyl dicarbonate (Boc Anhydride) | C₁₀H₁₈O₅ | 218.25 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 |
| N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) | C₁₉H₁₅NO₅ | 337.33 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |
| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | 114.02 |
| Hydrochloric acid (HCl) | HCl | 36.46 |
2.2. Synthesis Workflow
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for mono-Fmoc-ethylene diamine hydrochloride.
2.3. Step-by-Step Procedure
Step 1: Synthesis of N-Boc-ethylenediamine
-
In a 2 L round-bottom flask, dissolve ethylenediamine (e.g., 306.5 mL, 4.58 mol) in tetrahydrofuran (600 mL).[3]
-
In a separate flask, dissolve Boc anhydride (e.g., 50.0 g, 229 mmol) in 400 mL of tetrahydrofuran.[3]
-
Slowly add the Boc anhydride solution to the vigorously stirred ethylenediamine solution over 45 minutes using an addition funnel.[3]
-
After the addition is complete, continue stirring the reaction mixture for 18 hours at room temperature.[3]
-
Quench the reaction by adding 500 mL of water.[3]
-
Saturate the aqueous phase with solid potassium carbonate (K₂CO₃).[3]
-
Separate the organic phase, and dry it over anhydrous sodium sulfate (Na₂SO₄).[3]
-
Filter the solution and concentrate it under reduced pressure to yield N-Boc-ethylenediamine as a pale yellow oil. A yield of approximately 80% can be expected.[3]
Step 2: Synthesis of N-Boc-N'-Fmoc-ethylenediamine
-
Dissolve the N-Boc-ethylenediamine from the previous step in dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
Add N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.0 equivalent) to the solution.
-
Add triethylamine (TEA) (3.0 equivalents) dropwise to the reaction mixture over 5 minutes.[3]
-
Allow the reaction to proceed for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-N'-Fmoc-ethylenediamine.
-
Purify the product by flash column chromatography.
Step 3: Synthesis of mono-Fmoc-ethylene diamine hydrochloride
-
Dissolve the purified N-Boc-N'-Fmoc-ethylenediamine in dichloromethane.
-
Cool the solution in an ice bath and add trifluoroacetic acid (TFA).[3]
-
Stir the reaction mixture for 20 minutes, then concentrate it to an oil.[3]
-
To form the hydrochloride salt, dissolve the resulting oil in a minimal amount of a suitable solvent (e.g., diethyl ether or dichloromethane) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in a non-polar solvent.
-
The product, mono-Fmoc-ethylene diamine hydrochloride, will precipitate as a white to pale yellow solid.[4]
-
Collect the solid by filtration, wash with a cold non-polar solvent, and dry under vacuum.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of mono-Fmoc-ethylene diamine hydrochloride.
| Step | Product | Starting Materials | Key Reagents | Solvent | Typical Yield | Purity |
| 1 | N-Boc-ethylenediamine | Ethylenediamine, Boc Anhydride | - | THF | ~80%[3] | >95% |
| 2 | N-Boc-N'-Fmoc-ethylenediamine | N-Boc-ethylenediamine | Fmoc-OSu, TEA | DCM | Moderate | >98% |
| 3 | mono-Fmoc-ethylene diamine hydrochloride | N-Boc-N'-Fmoc-ethylenediamine | TFA, HCl | DCM | High | ≥98% (TLC)[1][5] |
Logical Relationship of Protecting Group Strategy
The success of this synthesis relies on the orthogonal nature of the Boc and Fmoc protecting groups. The following diagram illustrates the logical relationship of this strategy.
Caption: Orthogonal protecting group strategy for selective synthesis.
Conclusion
The multi-step synthesis presented in this guide provides a robust and reliable method for the preparation of high-purity mono-Fmoc-ethylene diamine hydrochloride. By employing an orthogonal protecting group strategy, the challenges of direct mono-functionalization of ethylenediamine are effectively circumvented. This protocol is well-suited for researchers and professionals in drug development and peptide chemistry who require this important synthetic building block.
References
The Orthogonal Path: A Technical Guide to the Fmoc Protection of Ethylenediamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the mechanism and synthetic strategies for the 9-fluorenylmethoxycarbonyl (Fmoc) protection of ethylenediamine. Given the challenges of direct monofunctionalization of symmetrical diamines, this document focuses on the prevalent and more reliable orthogonal approach, which ensures high yields and purity of the desired mono-protected product. Detailed experimental protocols for both mono- and bis-Fmoc protection are provided, alongside quantitative data and workflow visualizations to support practical application in research and development.
The Challenge of Direct Mono-Protection
Ethylenediamine, a fundamental C2 building block, possesses two primary amine groups of identical reactivity. The direct reaction of ethylenediamine with an Fmoc reagent, such as 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), presents a significant synthetic challenge. The reaction can lead to a mixture of the desired mono-Fmoc product, the di-Fmoc byproduct, and unreacted starting material, making purification difficult and lowering the yield of the target compound.[1]
The Reaction Mechanism: Nucleophilic Acyl Substitution
The fundamental reaction for attaching the Fmoc group to an amine is a nucleophilic acyl substitution. The unprotonated primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the Fmoc reagent. This forms a carbamate linkage. The reaction is typically performed under mild alkaline conditions to neutralize the acid byproduct (HCl from Fmoc-Cl or N-hydroxysuccinimide from Fmoc-OSu) and to ensure the amine remains in its more nucleophilic, free base form.[2][3]
Caption: General mechanism of Fmoc protection of an amine.
A Robust Orthogonal Strategy for Mono-Fmoc-Ethylenediamine
To overcome the challenge of di-protection, a three-step orthogonal protection strategy is the most reliable and widely reported method for synthesizing mono-Fmoc-ethylenediamine.[4][5] This approach involves:
-
Mono-Boc Protection: One amine group is first protected with the acid-labile tert-butyloxycarbonyl (Boc) group.
-
Fmoc Protection: The remaining free amine is then protected with the base-labile Fmoc group.
-
Selective Boc Deprotection: The Boc group is selectively removed under acidic conditions, leaving the Fmoc group intact to yield the desired product, typically as a salt.
This strategy is highly effective because the Boc and Fmoc groups have orthogonal stability—one is removed by acid, the other by base—allowing for precise, selective manipulation.[2]
Caption: Workflow for the orthogonal synthesis of mono-Fmoc-ethylenediamine.
Experimental Protocols
Protocol 4.1: Synthesis of N-Boc-ethylenediamine (Step 1)
This protocol is adapted from procedures that utilize an excess of ethylenediamine to favor mono-protection.[5]
-
Setup: In a 2 L round-bottom flask equipped with a magnetic stirrer and an addition funnel, add ethylenediamine (10 equivalents) and tetrahydrofuran (THF, 400 mL). Cool the solution to 0 °C in an ice bath with vigorous stirring.
-
Reaction: Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent, e.g., 50.0 g, 229 mmol) in 400 mL of THF. Add this solution to the stirred ethylenediamine solution via the addition funnel over 45-60 minutes.
-
Stirring: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 18 hours.
-
Work-up: Quench the reaction by adding 500 mL of water. Saturate the aqueous phase with solid potassium carbonate (K₂CO₃) to reduce the solubility of the product.
-
Extraction: Separate the organic and aqueous phases. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a pale yellow oil.
-
Purification: The crude product can be further purified by dissolving it in toluene and concentrating again to azeotropically remove any remaining ethylenediamine.
Protocol 4.2: Synthesis of N-Boc, N'-Fmoc-ethylenediamine (Step 2)
-
Setup: Dissolve N-Boc-ethylenediamine (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (3 equivalents) dropwise to the solution.[4]
-
Fmoc Reagent Addition: Add Fmoc-OSu (1 equivalent) to the mixture all at once.
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Wash the reaction mixture with 1 M K₂CO₃ (aq.), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Protocol 4.3: Synthesis of N-Fmoc-ethylenediamine • TFA Salt (Step 3)
This protocol describes the selective acidic cleavage of the Boc group.[4][5]
-
Setup: Dissolve N-Boc, N'-Fmoc-ethylenediamine (1 equivalent) in DCM (approx. 5 mL per gram of starting material) in a round-bottom flask and cool in an ice bath.
-
Acid Addition: Slowly add an equal volume of trifluoroacetic acid (TFA).
-
Reaction: Remove the ice bath and stir the mixture at room temperature for 20-30 minutes.
-
Work-up: Concentrate the reaction mixture to an oil under reduced pressure. To remove residual TFA, dissolve the oil in toluene and concentrate again. The resulting product is the TFA salt of N-Fmoc-ethylenediamine.
Protocol 4.4: Synthesis of N,N'-bis(Fmoc)-ethylenediamine
For applications requiring the di-protected derivative, a more direct approach with adjusted stoichiometry is effective.
-
Setup: Dissolve ethylenediamine (1 equivalent) in a 1:1 mixture of dioxane and water. Add sodium bicarbonate (NaHCO₃, 2.5-3 equivalents).
-
Reaction: Cool the mixture to 0 °C. Add a solution of Fmoc-Cl (2.2 equivalents) in dioxane dropwise over 1 hour.
-
Stirring: Allow the reaction to warm to room temperature and stir for 12-18 hours. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the solid sequentially with water, dilute HCl, and finally with diethyl ether to remove impurities. Dry the product under vacuum.
Quantitative Data Summary
The following tables summarize typical yields and key physical properties for the compounds involved in the orthogonal synthesis of mono-Fmoc-ethylenediamine.
Table 1: Reaction Yields for Orthogonal Synthesis
| Step | Product | Typical Yield | Reference |
|---|---|---|---|
| 1 | N-Boc-ethylenediamine | 80% | [5] |
| 2 & 3 | N-Fmoc-ethylenediamine (from N-Boc-EDA intermediate) | ~55% (over 2 steps) | [4] |
| Overall | N-Fmoc-ethylenediamine (from Ethylenediamine) | ~32-45% |[4][5] |
Table 2: Physical and Spectroscopic Data
| Compound | Form | Melting Point (°C) | Key ¹H NMR Data (CDCl₃, δ ppm) | Reference |
|---|---|---|---|---|
| N-Boc-ethylenediamine | Pale yellow oil | N/A | 4.90 (br s, 1H), 3.16 (q, 2H), 2.78 (t, 2H), 1.43 (s, 9H) | [5] |
| N-Fmoc-ethylenediamine • HCl | White to pale yellow solid | ~175 | Not readily available | [1] |
Conclusion
While the direct Fmoc protection of ethylenediamine is mechanistically straightforward, it is synthetically impractical for achieving high yields of the mono-protected product. The orthogonal protection strategy, employing a Boc group as a transient protecting element, offers a robust, reliable, and scalable route to N-Fmoc-ethylenediamine. The detailed protocols and data presented in this guide provide researchers with the necessary information to successfully synthesize and utilize this important bifunctional building block in peptide synthesis, drug discovery, and materials science.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Fmoc-ethylenediamine = 98.0 AT 352351-55-4 [sigmaaldrich.com]
An In-Depth Technical Guide to Mono-Fmoc Ethylene Diamine Hydrochloride (CAS: 166410-32-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mono-Fmoc ethylene diamine hydrochloride, a critical building block in modern chemical biology and drug development. This document details its chemical and physical properties, safety information, and core applications, with a focus on experimental protocols and workflows.
Core Chemical and Physical Properties
This compound is a mono-protected diamine widely utilized as a linker in peptide synthesis, bioconjugation, and the development of complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs). The fluorenylmethyloxycarbonyl (Fmoc) protecting group provides a base-labile handle, allowing for selective deprotection and subsequent functionalization of the primary amine.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 166410-32-8 | [1] |
| Molecular Formula | C₁₇H₁₉ClN₂O₂ | [2] |
| Molecular Weight | 318.80 g/mol | [1] |
| Appearance | White to pale yellow solid/powder | [3][4] |
| Purity | ≥98% (TLC) | [1][4] |
| Melting Point | ~175°C | [3] |
| Solubility | Soluble in water, ethanol, and methanol. Soluble in DMF. | [3][5] |
| Storage | 2-8°C, protect from light | [4] |
Safety and Handling
This compound is classified as a combustible solid. Standard laboratory safety protocols should be followed when handling this compound.
Table 2: Safety Information
| Hazard Statement | Precautionary Statement |
| H410: Very toxic to aquatic life with long-lasting effects. | P273: Avoid release to the environment. |
| P391: Collect spillage. | |
| P501: Dispose of contents/container in accordance with local regulations. |
Synthesis and Manufacturing
The synthesis of this compound generally involves the reaction of a fluorenylmethyloxycarbonyl--activating agent with ethylenediamine under controlled conditions to achieve mono-substitution.
General Synthesis Protocol
A common method for the preparation of N-1-Fmoc-1,2-diaminoethane hydrochloride involves reacting N-fluorene formaldehyde with 1,2-diaminoethane under alkaline conditions, followed by the addition of hydrochloric acid.[3] Another approach involves the slow addition of di-tert-butyl dicarbonate to an excess of ethylenediamine to achieve mono-protection, which can then be followed by Fmoc protection of the remaining free amine.
Applications in Research and Development
The primary application of this compound is as a bifunctional linker in chemical synthesis. Its protected primary amine and free secondary amine allow for sequential and site-specific modifications of molecules.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, this molecule can be used to introduce a short, flexible spacer within a peptide sequence or to attach a cargo molecule to the peptide. The Fmoc group is compatible with standard Fmoc-based SPPS chemistry.
Bioconjugation and Linker Chemistry
This compound is a valuable building block in bioconjugate chemistry, where it can be used to link peptides, proteins, oligonucleotides, or small molecules.[1][6] The diamine spacer can improve the solubility and pharmacokinetic properties of the resulting conjugate.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Protocol for Fmoc Deprotection
The removal of the Fmoc group is a critical step to liberate the primary amine for subsequent reactions. This is typically achieved using a solution of piperidine in a polar aprotic solvent.
Materials:
-
Fmoc-protected substrate (e.g., this compound coupled to a molecule of interest)
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
Reaction vessel
-
Magnetic stirrer
-
Analytical HPLC for monitoring
Procedure:
-
Dissolve the Fmoc-protected substrate in the 20% piperidine/DMF solution.
-
Stir the reaction mixture at room temperature.
-
The deprotection is typically complete within 30 minutes.
-
Monitor the reaction progress by HPLC by observing the disappearance of the UV-active Fmoc-protected starting material.
-
Upon completion, remove the piperidine and DMF under reduced pressure. Co-evaporation with a suitable solvent like toluene can aid in removing residual piperidine.
-
The resulting amine-containing product can often be used in the next step without further purification.
Protocol for Coupling to a Carboxylic Acid in Solution Phase
This protocol describes the coupling of the free amine of this compound to a molecule containing a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
Coupling agents (e.g., HATU, HBTU, or EDC/NHS)
-
Base (e.g., DIPEA or TEA)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Reaction vessel and magnetic stirrer
-
Analytical and preparative HPLC for monitoring and purification
Procedure:
-
Dissolve the carboxylic acid-containing molecule (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the coupling agent (e.g., HATU, 1.1 eq) and the base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound (1.0-1.2 eq) and additional base (to neutralize the hydrochloride salt) in the anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours.
-
Monitor the reaction progress by LC-MS or HPLC.
-
Upon completion, quench the reaction (e.g., by adding water).
-
Remove the solvent under reduced pressure.
-
Purify the resulting conjugate by preparative HPLC.
Analytical Methods for Characterization
The purity and identity of this compound and its derivatives can be assessed using standard analytical techniques.
Table 3: Analytical Methods
| Technique | Purpose | Typical Observations |
| Thin-Layer Chromatography (TLC) | Purity assessment and reaction monitoring | A single spot indicates high purity. The disappearance of a starting material spot indicates reaction completion. |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification | A single major peak in the chromatogram. Purity is calculated from the peak area. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | ¹H and ¹³C NMR spectra confirm the chemical structure by showing characteristic peaks for the Fmoc group and the ethylene diamine backbone. |
| Mass Spectrometry (MS) | Molecular weight confirmation | The mass spectrum will show a peak corresponding to the molecular ion of the compound. |
Visualized Workflows and Pathways
The following diagrams illustrate the key chemical transformations and experimental workflows involving this compound.
Caption: Workflow for the deprotection of the Fmoc group.
Caption: Workflow for coupling to a carboxylic acid.
Caption: General cycle for Solid-Phase Peptide Synthesis.
References
An In-depth Technical Guide to the Physical Properties of Fmoc-NH(CH2)2NH2·HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of (9H-Fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrochloride, commonly known as Fmoc-NH(CH2)2NH2·HCl. This key building block is extensively utilized in solid-phase peptide synthesis (SPPS) and as a linker in the development of complex bioconjugates and pharmaceutical compounds. Understanding its physical characteristics is paramount for optimizing reaction conditions, ensuring purity, and achieving desired outcomes in synthetic workflows.
Core Physical and Chemical Properties
Fmoc-NH(CH2)2NH2·HCl is the hydrochloride salt of mono-Fmoc protected ethylenediamine. The Fmoc (9-fluorenylmethoxycarbonyl) group provides a base-labile protecting group for one of the primary amines, allowing for selective deprotection and subsequent chain elongation in peptide synthesis. The presence of the hydrochloride salt enhances the compound's stability and handling characteristics.
Data Presentation: Physical Properties of Fmoc-NH(CH2)2NH2·HCl
| Property | Value | Source(s) |
| Chemical Name | (9H-Fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrochloride | [1] |
| Synonyms | Fmoc-1,2-diaminoethane·HCl, Fmoc-EDA·HCl, N-Fmoc-ethylenediamine hydrochloride | [1] |
| CAS Number | 391624-46-7 (for the hydrochloride salt) | [1] |
| 166410-32-8 (often cited for the free base) | ||
| Molecular Formula | C₁₇H₁₈N₂O₂·HCl | [1] |
| Molecular Weight | 318.80 g/mol | [1] |
| Appearance | White to off-white or pale yellow crystalline powder | [2] |
| Melting Point | 214-219 °C | |
| Purity | ≥95% to ≥98% (typical, as per supplier specifications) | [1] |
| Storage Conditions | 2-8°C, under an inert atmosphere |
Solubility Profile
Precise quantitative solubility data for Fmoc-NH(CH2)2NH2·HCl is not extensively published. However, qualitative assessments and empirical observations provide valuable guidance for its handling and use in various solvent systems.
-
Aqueous Solvents: The compound is reported to be very soluble in water .[2] The hydrochloride salt form contributes significantly to its aqueous solubility.
-
Polar Protic Solvents: It is described as soluble in ethanol and methanol .[2]
-
Polar Aprotic Solvents: Dissolving Fmoc-NH(CH2)2NH2·HCl in common organic synthesis solvents such as N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and N-Methyl-2-pyrrolidone (NMP) can be challenging. Due to the presence of the hydrochloride salt, the compound may have limited solubility and a tendency to precipitate. To achieve dissolution in these solvents, it is often necessary to neutralize the salt by adding a non-nucleophilic base, such as diisopropylethylamine (DIEA).[3]
Experimental Protocols
Determination of Melting Point (Capillary Method)
This protocol describes a standard method for the accurate determination of the melting point range of a solid organic compound like Fmoc-NH(CH2)2NH2·HCl.
Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Fmoc-NH(CH2)2NH2·HCl sample, finely powdered
-
Spatula
-
Mortar and pestle (optional, if sample is not a fine powder)
Procedure:
-
Sample Preparation: Place a small amount of the dry Fmoc-NH(CH2)2NH2·HCl powder onto a clean, dry surface. If necessary, gently crush the sample into a fine powder using a spatula or mortar and pestle.
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powder, trapping a small amount of the sample. Tap the sealed end of the capillary tube gently on a hard surface to pack the powder into the bottom. Repeat until a packed column of 2-3 mm in height is achieved.
-
Initial Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate. Set the heating rate on the apparatus to high.
-
Accurate Melting Point Determination:
-
Allow the apparatus to cool to at least 20°C below the estimated melting point.
-
Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Set the heating rate to a slow, controlled ramp (e.g., 1-2°C per minute).
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Continue heating slowly and record the temperature at which the last solid particle melts (the completion of melting).
-
The two recorded temperatures constitute the melting point range.
-
-
Confirmation: For high accuracy, repeat the measurement with a fresh sample.
Qualitative and Semi-Quantitative Solubility Determination
This protocol provides a method to assess the solubility of Fmoc-NH(CH2)2NH2·HCl in various solvents.
Materials:
-
Fmoc-NH(CH2)2NH2·HCl
-
A selection of solvents (e.g., Water, DMF, DMSO, Methanol, Dichloromethane)
-
Small vials (e.g., 2 mL glass vials) with caps
-
Analytical balance
-
Vortex mixer
-
Spatula
Procedure:
-
Preparation: Label a series of vials, one for each solvent to be tested.
-
Initial Solubility Test:
-
Add a pre-weighed amount of Fmoc-NH(CH2)2NH2·HCl (e.g., 5 mg) to each vial.
-
Add a specific volume of the corresponding solvent (e.g., 0.5 mL) to each vial.
-
Cap the vials and vortex for 30-60 seconds at room temperature.
-
Visually inspect for complete dissolution. Note the results as "soluble," "partially soluble," or "insoluble."
-
-
Procedure for Organic Solvents (if insoluble):
-
To the vials containing organic solvents where the compound was insoluble, add a stoichiometric equivalent of a base (e.g., DIEA) relative to the HCl salt.
-
Vortex again for 30-60 seconds and observe any changes in solubility.
-
-
Semi-Quantitative Assessment (for soluble samples):
-
If the compound dissolves completely in the initial test, continue to add pre-weighed portions of the solute (e.g., in 5 mg increments) to the same vial.
-
After each addition, vortex thoroughly until the solid is fully dissolved.
-
Continue this process until a saturated solution is formed (i.e., solid material remains undissolved even after vigorous mixing).
-
Calculate the approximate solubility in mg/mL based on the total mass of solute dissolved in the known volume of solvent.
-
Mandatory Visualization
Role in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-NH(CH2)2NH2·HCl is commonly used to introduce a primary amine functional group onto a solid support or at a specific position within a peptide sequence. The following diagram illustrates the initial steps of incorporating this linker onto a resin and the subsequent first amino acid coupling in SPPS.
Caption: Workflow for SPPS using Fmoc-NH(CH2)2NH2·HCl as a linker.
References
In-Depth Technical Guide: Mono-Fmoc Ethylene Diamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the properties, applications, and handling of mono-Fmoc ethylene diamine hydrochloride. This key bifunctional linker plays a significant role in solid-phase peptide synthesis (SPPS), bioconjugation, and the development of complex molecular architectures such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Properties and Specifications
This compound is a diamine derivative where one of the amino groups is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This orthogonal protecting group strategy is fundamental to modern peptide synthesis, allowing for the selective deprotection and elongation of peptide chains under mild basic conditions, while other protecting groups on amino acid side chains remain intact.[1] The hydrochloride salt form enhances the compound's stability and handling characteristics.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 318.80 g/mol | [1][2][3] |
| Empirical Formula | C₁₇H₁₉ClN₂O₂ | [1][3] |
| CAS Number | 166410-32-8 | [2] |
| Purity | ≥98% | [2][4] |
| Appearance | White to pale yellow solid | [5] |
| Solubility | Soluble in water, ethanol, and methanol | [5] |
| Storage Temperature | 2-8°C | [4] |
Key Applications and Experimental Workflow
The primary application of this compound is as a building block or linker in chemical synthesis.[2] Its bifunctional nature, with a protected primary amine and a free primary amine (in its salt form), allows for sequential conjugations.
A common application is its use in Solid-Phase Peptide Synthesis (SPPS). The free amine can be coupled to a solid support resin or to the C-terminus of a peptide chain. Following this, the Fmoc group can be removed to expose a new primary amine, allowing for the further extension of the peptide chain or the attachment of another molecule, such as a fluorophore or a drug molecule.
Below is a diagram illustrating the general workflow for incorporating mono-Fmoc ethylene diamine into a peptide synthesis workflow.
References
Base-lability of the Fmoc protecting group
An In-depth Technical Guide on the Base-Lability of the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS).[1][2] Its widespread adoption is primarily due to its unique base-lability, which allows for a mild and orthogonal deprotection strategy in conjunction with acid-labile side-chain protecting groups.[1][3][4][5] This orthogonality is critical in SPPS, as it permits the selective removal of the N-terminal α-amino protecting group of the growing peptide chain without disturbing the acid-sensitive protecting groups on the amino acid side chains or the linkage to the solid support.[1][5] This guide provides a comprehensive technical overview of the Fmoc group's base-lability, including its chemical mechanism, quantitative data on its cleavage under various conditions, detailed experimental protocols, and a discussion of potential side reactions and alternative deprotection reagents.
Chemical Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a base-catalyzed process that proceeds via a β-elimination (E1cB) mechanism.[3][4][5][6] The key structural feature of the Fmoc group is the fluorenyl ring system, which renders the proton at the C9 position acidic.[1][7]
The deprotection process occurs in two main steps:
-
Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring.[1][7]
-
β-Elimination: This initial deprotonation is followed by a β-elimination reaction, which leads to the cleavage of the carbamate bond, releasing the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF).[1][4][5]
-
Dibenzofulvene Adduct Formation: The highly reactive dibenzofulvene intermediate is then scavenged by the excess amine (e.g., piperidine) to form a stable adduct.[1][7] This prevents DBF from participating in unwanted side reactions with the deprotected N-terminus of the peptide.[6]
The formation of the stable dibenzofulvene-piperidine adduct is a key feature of Fmoc chemistry, as this adduct has a strong UV absorbance at approximately 301 nm, allowing for real-time spectrophotometric monitoring of the deprotection reaction.[4][8][9]
Factors Influencing Fmoc Group Lability
The rate and efficiency of Fmoc deprotection are influenced by several factors:
-
Base Selection and Concentration: The choice of base and its concentration are critical. Piperidine at 20% (v/v) in N,N-dimethylformamide (DMF) is the most common reagent.[2][10] While higher concentrations can accelerate deprotection, they may also increase the risk of side reactions.[2] Other bases such as piperazine, 4-methylpiperidine (4-MP), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have also been used.[11][12][13][14]
-
Solvent: The polarity of the solvent plays a significant role. Polar aprotic solvents like DMF and N-methylpyrrolidone (NMP) are preferred as they facilitate the deprotection reaction more effectively than less polar solvents like dichloromethane (DCM).[2][5][7]
-
Temperature: While most deprotection reactions are carried out at room temperature, temperature can influence the reaction rate. Some studies have explored thermal cleavage of the Fmoc group at elevated temperatures.[15][16]
-
Steric Hindrance: The amino acid sequence of the peptide can affect the accessibility of the Fmoc group to the base. Bulky amino acids near the N-terminus may lead to slower deprotection kinetics.[17]
Quantitative Data on Fmoc Deprotection
The efficiency of Fmoc removal is often quantified by the reaction half-life (t½) or the time required for complete deprotection under specific conditions.
| Base | Concentration | Solvent | Time for >99% Deprotection (Fmoc-Val-OH) | Reference(s) |
| Piperidine | 1% (v/v) | DMF | > 5 min | [18][19] |
| Piperidine | 2% (v/v) | DMF | > 5 min | [18][19] |
| Piperidine | 5% (v/v) | DMF | ~ 3 min | [18][19] |
| Piperidine | 20% (v/v) | DMF | < 3 min | [18][19] |
| 4-Methylpiperidine | 20% (v/v) | DMF | Similar to Piperidine | [13][20] |
| Piperazine | 10% (w/v) | DMF/Ethanol (9:1) | Slower for Arginine at short times | [13][20] |
| DBU | 2% (v/v) | DMF | Rapid | [12] |
| Pyrrolidine | 20% (v/v) | DMF | Efficient | [6] |
| Sodium Hydroxide | 0.25 M | Methanol/Water (1:1) | Quantitative | [21] |
| Compound | Base | Solvent | Half-life (t½) | Reference(s) |
| Fmoc-Val | 50% Morpholine | DMF | 1 min | [7] |
| Fmoc-Val | 20% Piperidine | DMF | 0.1 min | [7] |
| Fmoc-Ala-OtBu | 50% Morpholine | DCM | 120 min | [7] |
Experimental Protocols
Protocol 1: Standard Manual Fmoc Deprotection in SPPS
This protocol outlines a typical procedure for the manual removal of the Fmoc group from a resin-bound peptide.
Materials and Reagents:
-
Peptidyl-resin with N-terminal Fmoc protection
-
Deprotection solution: 20% (v/v) piperidine in high-purity, amine-free DMF (prepare fresh daily)[8][22]
-
DMF, peptide synthesis grade
-
Dichloromethane (DCM), ACS grade
-
Reaction vessel for manual peptide synthesis
-
Shaker or nitrogen bubbling apparatus for agitation
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptidyl-resin in DMF for at least 30-60 minutes in the reaction vessel.[22]
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Initial Deprotection: Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[2] Agitate the mixture for 1-3 minutes at room temperature.[2]
-
Solution Drainage: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution to the resin and agitate for an additional 5-15 minutes. The total deprotection time is typically around 7-20 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the DBF-piperidine adduct.[22] Follow with washes with DCM and a final wash with DMF to prepare for the next coupling step.
-
Confirmation of Deprotection (Optional but Recommended): Perform a qualitative test, such as the Kaiser test, to confirm the presence of a free primary amine, indicating complete Fmoc removal.
Protocol 2: UV-Vis Monitoring of Fmoc Deprotection
This protocol describes the quantitative monitoring of Fmoc deprotection by measuring the UV absorbance of the released DBF-piperidine adduct.[8] This method is commonly used in automated peptide synthesizers.[23][24]
Materials and Reagents:
-
Effluent from the deprotection step (containing the DBF-piperidine adduct)
-
DMF, peptide synthesis grade (for dilution)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Collect Filtrate: During the deprotection step (Protocol 1, steps 3-5), collect the drained solution containing the DBF-piperidine adduct.
-
Dilute to Volume: Dilute the collected filtrate with a known volume of DMF to ensure the absorbance reading is within the linear range of the spectrophotometer.[2]
-
Measure Absorbance: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance for the DBF-piperidine adduct, which is approximately 301 nm.[8] Use DMF as a blank.
-
Quantification: The amount of Fmoc group removed can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the DBF-piperidine adduct (typically around 7800 M⁻¹cm⁻¹), b is the path length of the cuvette (usually 1 cm), and c is the concentration of the adduct.
Potential Side Reactions
While Fmoc deprotection is generally efficient, several side reactions can occur, particularly with sensitive peptide sequences:
-
Aspartimide Formation: Peptides containing aspartic acid are susceptible to the formation of a cyclic imide (aspartimide) under basic conditions.[12][14] This can lead to subsequent side products, including the formation of β-aspartyl peptides.[14] The addition of 1-hydroxybenzotriazole (HOBt) to the deprotection solution can help to minimize this side reaction.[12][14]
-
Diketopiperazine Formation: At the dipeptide stage, especially when proline is one of the first two residues, intramolecular cyclization can occur to form a diketopiperazine, leading to termination of the peptide chain.[14]
-
Racemization: Although less common with Fmoc chemistry compared to other methods, some level of racemization can occur, particularly at the C-terminal cysteine residue.[12]
-
Premature Cleavage: In some cases, particularly with certain amino acid derivatives or if the DMF solvent contains amine impurities, premature cleavage of the Fmoc group can occur.[17]
Alternative Deprotection Reagents
Concerns over the toxicity and environmental impact of piperidine have led to the investigation of alternative reagents for Fmoc removal.[11] Some of these alternatives include:
-
4-Methylpiperidine (4-MP): Behaves similarly to piperidine in terms of deprotection efficiency.[13][20]
-
Piperazine: A less nucleophilic base that can reduce side reactions like aspartimide formation.[12][13] It is sometimes used in combination with DBU.[25]
-
3-(Diethylamino)propylamine (DEAPA): Identified as a viable "green" alternative to piperidine.[11]
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A non-nucleophilic base that can be used for rapid deprotection, though it does not form a stable adduct with DBF, necessitating efficient washing.[14]
-
Pyrrolidine: Shows efficient Fmoc removal and DBF scavenging properties.[6]
Conclusion
The base-lability of the Fmoc group is a fundamental principle that has enabled the routine synthesis of complex peptides. A thorough understanding of its chemical mechanism, the factors influencing its cleavage, and potential side reactions is essential for researchers, scientists, and drug development professionals. By employing optimized protocols, monitoring the deprotection step, and considering alternative reagents when necessary, the efficiency and fidelity of solid-phase peptide synthesis can be maximized, leading to the successful production of high-purity peptides for a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. connectsci.au [connectsci.au]
- 4. chempep.com [chempep.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
- 16. chimia.ch [chimia.ch]
- 17. benchchem.com [benchchem.com]
- 18. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chem.uci.edu [chem.uci.edu]
- 23. Thieme E-Books & E-Journals [thieme-connect.de]
- 24. UV Synthesis Monitoring - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 25. Deprotection - Wordpress [reagents.acsgcipr.org]
Methodological & Application
Application Notes and Protocols for Mono-FMOC Ethylene Diamine Hydrochloride in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Mono-FMOC ethylene diamine hydrochloride in solid-phase peptide synthesis (SPPS). This reagent is a valuable tool for the C-terminal modification of peptides, introducing a primary amine for further functionalization or to produce peptide amides.
Introduction
This compound is a bifunctional linker used in Fmoc-based solid-phase peptide synthesis.[1][2] It possesses a primary amine at one end and an Fmoc-protected amine at the other, separated by an ethylene spacer. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group, which is stable under the acidic conditions used for peptide cleavage from the resin, providing orthogonality in peptide synthesis.[3][4]
The primary application of this reagent is to introduce a C-terminal primary amine, which can be used for various downstream applications, including:
-
Synthesis of peptide amides: The terminal amine can be left unmodified to generate a C-terminal amide upon cleavage.
-
Conjugation: The primary amine serves as a handle for the attachment of other molecules, such as fluorophores, biotin, or polyethylene glycol (PEG).
-
Dendrimer and branched peptide synthesis: The amine can be used as a branching point for the synthesis of more complex peptide structures.
-
Spacer arm: The ethylene diamine moiety can act as a short, flexible spacer between the peptide and another functional group.
Data Presentation
While specific quantitative data for the use of this compound is not extensively published, the following table summarizes typical expected outcomes based on standard Fmoc-SPPS protocols. Actual results may vary depending on the peptide sequence, resin, and coupling conditions.
| Parameter | Typical Range | Notes |
| Coupling Efficiency | >95% | Monitored by qualitative ninhydrin test. Incomplete coupling may require a second coupling step. |
| Overall Yield | 15-40% | Highly dependent on the length and sequence of the peptide. |
| Purity (Crude) | 50-80% | Dependent on the peptide sequence and success of each coupling and deprotection step. Purification by reverse-phase HPLC is typically required. |
| Purity (Purified) | >95% | Achievable with standard HPLC purification protocols. |
Experimental Protocols
The following protocols outline the key steps for incorporating this compound into a peptide sequence during solid-phase peptide synthesis.
Materials and Reagents
-
This compound
-
Fmoc-compatible solid support (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide)
-
Fmoc-protected amino acids
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
-
Base:
-
DIPEA (N,N-Diisopropylethylamine)
-
-
Solvents:
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
-
Fmoc Deprotection Solution:
-
20% piperidine in DMF
-
-
Cleavage Cocktail (Reagent K):
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Precipitation and Wash Solvent:
-
Cold diethyl ether
-
Protocol 1: Attachment of this compound to a Carboxylic Acid Resin (e.g., Wang Resin)
This protocol describes the initial step of attaching the diamine linker to a resin with a carboxylic acid functionality.
-
Resin Swelling: Swell the Wang resin in DMF for at least 1 hour in a reaction vessel.
-
Activation of Resin Carboxylic Acid:
-
In a separate vial, dissolve HATU (4 equivalents relative to resin loading) and DIPEA (8 equivalents) in DMF.
-
Add this activation mixture to the swollen resin and agitate for 15-30 minutes.
-
-
Coupling of this compound:
-
In another vial, dissolve this compound (4 equivalents) and DIPEA (4 equivalents) in DMF.
-
Add the diamine solution to the activated resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Capping (Optional but Recommended): To block any unreacted carboxylic acid sites on the resin, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.
-
Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the first Fmoc deprotection and subsequent coupling of the first amino acid.
Protocol 2: Coupling of this compound to a Peptide C-Terminus
This protocol is for modifying a peptide that has already been synthesized on the resin and has a free C-terminal carboxylic acid.
-
Peptide Synthesis: Synthesize the desired peptide sequence on a suitable resin (e.g., 2-chlorotrityl chloride resin) using standard Fmoc-SPPS protocols. The C-terminal amino acid should remain attached to the resin.
-
Cleavage of Peptide from Resin (with side-chain protection): Cleave the peptide from the 2-chlorotrityl chloride resin using a mild cleavage cocktail (e.g., 1% TFA in DCM) to keep the side-chain protecting groups intact.
-
Activation of Peptide Carboxylic Acid:
-
Dissolve the protected peptide in DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the peptide solution and stir for 10-15 minutes to activate the C-terminal carboxylic acid.
-
-
Coupling Reaction:
-
In a separate vial, dissolve this compound (1.5 equivalents) and DIPEA (1.5 equivalents) in DMF.
-
Add the diamine solution to the activated peptide solution.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
-
Work-up and Purification:
-
Precipitate the crude peptide-diamine conjugate with cold diethyl ether.
-
Purify the product using reverse-phase HPLC.
-
Protocol 3: Standard Fmoc-SPPS Cycle after Diamine Coupling
Once the Mono-FMOC ethylene diamine is attached to the resin, the synthesis of the peptide chain continues with standard Fmoc-SPPS cycles.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (4 equivalents) with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Perform a ninhydrin test to check for complete coupling. If the test is positive (blue color), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 1-3 for each amino acid in the sequence.
Protocol 4: Final Cleavage and Deprotection
This protocol is for cleaving the C-terminally modified peptide from the resin and removing all acid-labile side-chain protecting groups.
-
Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it under vacuum for at least 1 hour.
-
Cleavage:
-
Add the cleavage cocktail (e.g., Reagent K) to the dry resin in a reaction vessel (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and add to a 10-fold excess of cold diethyl ether to precipitate the peptide.
-
-
Isolation and Purification:
-
Centrifuge the suspension to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether (2x).
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase HPLC.
-
Visualizations
The following diagrams illustrate the chemical structures and workflows described in these application notes.
Caption: Chemical structure of this compound.
Caption: Workflow for SPPS using this compound.
Caption: Logical relationship of reagents and processes.
References
Application Notes and Protocols for Coupling Mono-Fmoc Ethylene Diamine as a Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono-N-(9-fluorenylmethoxycarbonyl) ethylene diamine (mono-Fmoc ethylene diamine) is a versatile bifunctional linker widely employed in solid-phase synthesis. Its heterobifunctional nature, possessing a base-labile Fmoc-protected amine and a free primary amine, makes it an invaluable tool for tethering molecules to solid supports or for conjugating different molecular entities, such as in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The ethylene diamine spacer provides a short, flexible linkage. This document provides detailed protocols for the coupling of mono-Fmoc ethylene diamine to a solid support, subsequent manipulations, and final cleavage, along with relevant quantitative data and workflow visualizations.
Data Presentation
Table 1: Reagents and Solvents for Solid-Phase Protocols
| Reagent/Solvent | Abbreviation | Purpose |
| Mono-Fmoc ethylene diamine hydrochloride | Fmoc-NH(CH₂)₂NH₂·HCl | Linker |
| 2-Chlorotrityl chloride (2-CTC) resin | 2-CTC resin | Solid Support |
| Dichloromethane | DCM | Solvent (swelling, washing, coupling) |
| N,N-Dimethylformamide | DMF | Solvent (swelling, washing, coupling) |
| N,N-Diisopropylethylamine | DIPEA | Base (coupling, neutralization) |
| Piperidine | - | Fmoc deprotection |
| Acetic Anhydride | Ac₂O | Capping agent |
| Methanol | MeOH | Capping agent, quenching |
| Trifluoroacetic acid | TFA | Cleavage reagent |
| Triisopropylsilane | TIS | Scavenger (cleavage) |
| 1-Hydroxybenzotriazole | HOBt | Coupling additive (reduces racemization) |
| N,N'-Diisopropylcarbodiimide | DIC | Coupling agent |
| (Benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Coupling agent |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Coupling agent |
Table 2: Typical Conditions for Coupling Mono-Fmoc Ethylene Diamine to 2-CTC Resin
| Parameter | Condition |
| Resin | 2-Chlorotrityl chloride (100-200 mesh) |
| Linker | This compound (1.5 - 2.0 eq.) |
| Base | DIPEA (3.0 - 4.0 eq.) |
| Solvent | Anhydrous DCM or THF |
| Reaction Time | 1 - 3 hours |
| Temperature | Room Temperature |
| Capping Solution | DCM:MeOH:DIPEA (17:2:1 v/v/v) |
Experimental Protocols
Protocol 1: Coupling of Mono-Fmoc Ethylene Diamine to 2-Chlorotrityl Chloride Resin
This protocol describes the covalent attachment of the mono-Fmoc ethylene diamine linker to a highly acid-labile 2-chlorotrityl chloride resin.[1]
1. Resin Swelling:
-
Place the desired amount of 2-chlorotrityl chloride resin (e.g., 1 g, with a substitution of 1.0 mmol/g) into a fritted reaction vessel.
-
Add anhydrous dichloromethane (DCM, ~10-15 mL per gram of resin) to the vessel.
-
Allow the resin to swell for at least 30 minutes with gentle agitation (e.g., on a shaker or with nitrogen bubbling).
-
After swelling, drain the DCM.
2. Linker Coupling:
-
In a separate flask, dissolve this compound (1.5 to 2.0 equivalents relative to the resin loading) in anhydrous DCM or tetrahydrofuran (THF). A minimal amount of DMF can be added if solubility is an issue.
-
Add N,N-diisopropylethylamine (DIPEA, 3.0 to 4.0 equivalents) to the linker solution to neutralize the hydrochloride salt and facilitate the reaction.
-
Add the linker solution to the swollen resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1 to 3 hours.[1]
3. Capping of Unreacted Sites:
-
After the coupling reaction, drain the linker solution.
-
To cap any unreacted chlorotrityl groups, add a solution of DCM:Methanol:DIPEA (17:2:1 v/v/v) to the resin.[2]
-
Agitate for 30 minutes at room temperature.
-
Drain the capping solution.
4. Washing:
-
Wash the resin thoroughly to remove excess reagents and by-products. Perform the following washes, agitating for 1-2 minutes for each wash:
-
DCM (3 times)
-
DMF (3 times)
-
DCM (3 times)
-
-
Dry the resin under vacuum to a constant weight.
5. Determination of Loading (Optional but Recommended):
-
The loading of the linker on the resin can be determined spectrophotometrically by quantifying the amount of Fmoc group cleaved from a small, accurately weighed sample of the dried resin.[3]
-
Treat a known weight of resin (e.g., 5-10 mg) with a 20% solution of piperidine in DMF.
-
Measure the absorbance of the dibenzofulvene-piperidine adduct in the supernatant at approximately 301 nm.[3]
Protocol 2: Fmoc Deprotection of the Resin-Bound Linker
This protocol removes the Fmoc protecting group from the immobilized ethylene diamine linker, exposing a primary amine for subsequent coupling reactions.
1. Resin Preparation:
-
Swell the Fmoc-ethylene diamine-functionalized resin in DMF for at least 30 minutes.
2. Fmoc Removal:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete deprotection.
-
Drain the piperidine solution.
3. Washing:
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the cleaved Fmoc adduct.
-
The resin now has a free primary amine and is ready for the next coupling step. A Kaiser test can be performed on a few beads of resin to confirm the presence of the free amine.
Protocol 3: Coupling of a Carboxylic Acid to the Deprotected Linker
This protocol describes the coupling of a molecule with a carboxylic acid moiety (e.g., a drug, another linker, or a building block) to the free amine of the ethylene diamine linker.
1. Resin Preparation:
-
Start with the deprotected and washed resin from Protocol 2.
2. Activation and Coupling:
-
In a separate vessel, dissolve the carboxylic acid (2-5 equivalents relative to the resin loading) in DMF.
-
Add a coupling agent and, if necessary, an additive. Common choices include:
-
HATU/DIPEA: Add HATU (1.95 equivalents) and DIPEA (3.0 equivalents) to the carboxylic acid solution and pre-activate for 1-2 minutes before adding to the resin.
-
DIC/HOBt: Add HOBt (2.0 equivalents) and DIC (2.0 equivalents) to the carboxylic acid solution.
-
-
Add the activated carboxylic acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the reaction time can be extended.
3. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and by-products.
-
The resin can then be taken forward for further synthetic steps or for final cleavage.
Protocol 4: Cleavage of the Conjugate from the 2-Chlorotrityl Resin
This protocol describes the mild acidic cleavage of the final synthesized molecule from the 2-CTC resin, which keeps most acid-labile side-chain protecting groups intact. For complete deprotection of all protecting groups, a stronger acid cocktail is required.
1. Resin Preparation:
-
Wash the final resin-bound product with DCM (3-5 times) and dry it under vacuum.
2. Mild Cleavage (to yield a protected fragment):
-
Prepare a cleavage solution of TFA in DCM (e.g., 1-5% TFA v/v). For very acid-sensitive compounds, a solution of acetic acid or trifluoroethanol in DCM can be used.
-
Add the cleavage solution to the dried resin.
-
Agitate at room temperature for 30-60 minutes. The progress of the cleavage can be monitored by taking small aliquots of the solution and analyzing by HPLC.
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with additional cleavage solution or DCM.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
3. Strong Cleavage (for full deprotection):
-
Prepare a cleavage cocktail appropriate for the protecting groups used in the synthesis. A common cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[3]
-
Add the cleavage cocktail to the dried resin.
-
Agitate at room temperature for 2-4 hours.[4]
-
Filter the resin and collect the filtrate.
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Isolate the product by centrifugation and decantation of the ether.
-
Wash the product with cold ether and dry under vacuum.
Mandatory Visualization
Caption: Workflow for Coupling Mono-Fmoc Ethylene Diamine to 2-CTC Resin.
Caption: General Workflow for Synthesis using the Ethylene Diamine Linker.
References
Application Notes and Protocols for Mono-Fmoc Ethylene Diamine Hydrochloride in Bioconjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono-Fmoc ethylene diamine hydrochloride is a versatile bifunctional linker widely employed in bioconjugation chemistry. Its structure, featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected primary amine and a free primary amine (as a hydrochloride salt), allows for the sequential and controlled conjugation of a wide array of molecules. The Fmoc group provides a stable protecting group that can be selectively removed under basic conditions, a cornerstone of solid-phase peptide synthesis (SPPS), enabling the stepwise assembly of peptides.[1][2][3] The free amine allows for coupling to various molecules, including peptides, drugs, and nanoparticles. This document provides detailed application notes and experimental protocols for the use of this compound in key bioconjugation applications.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 166410-32-8[1] |
| Molecular Formula | C₁₇H₁₈N₂O₂ · HCl[1] |
| Molecular Weight | 318.80 g/mol [1] |
| Appearance | White to pale yellow solid |
| Purity | ≥98% (TLC)[4] |
| Storage | 2-8°C[4] |
Applications in Bioconjugation
This compound serves as a critical building block in several bioconjugation strategies, including:
-
Solid-Phase Peptide Synthesis (SPPS): Incorporation as a linker to introduce a free amine for further functionalization of peptides.[3][5]
-
Drug Conjugation: Acting as a spacer to attach cytotoxic drugs to targeting moieties like antibodies, forming Antibody-Drug Conjugates (ADCs).[1][6][7]
-
Nanoparticle Functionalization: Modifying the surface of nanoparticles to enable the attachment of targeting ligands or therapeutic agents.
-
Oligonucleotide Labeling: Introducing a reactive amine to oligonucleotides for the attachment of fluorescent dyes or other labels.
-
Biosensor Development: Serving as a linker to immobilize peptides or other biorecognition elements onto sensor surfaces.[8][9]
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual incorporation of the mono-Fmoc ethylene diamine linker at the C-terminus of a peptide on a Rink Amide resin.
Materials:
-
Fmoc-Rink Amide resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Drain the DMF and add the 20% piperidine in DMF solution.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[10]
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated linker solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates complete coupling).[5]
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Peptide Chain Elongation:
-
Proceed with standard Fmoc-SPPS cycles of deprotection and coupling for the desired peptide sequence.[3]
-
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Add the TFA cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.[3]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
Expected Yield and Purity:
The yield and purity of the final peptide will depend on the sequence and length. Generally, yields after purification can range from 15-30%.[11] Purity should be assessed by HPLC and the identity confirmed by mass spectrometry.
Quantitative Data Summary
| Step | Parameter | Typical Value |
| Resin Loading | Initial Fmoc-Rink Amide | 0.3 - 0.7 mmol/g |
| Coupling Equivalents | Linker/Amino Acid:Coupling Reagents | 3:3:3 |
| Coupling Time | Per residue | 1-4 hours |
| Cleavage Time | TFA cocktail | 2-3 hours |
| Final Yield (post-purification) | Peptide with linker | 15-30% [11] |
| Final Purity (HPLC) | Peptide with linker | >95% |
Protocol 2: Conjugation of a Carboxylic Acid-Containing Molecule to the Amine Terminus of the Ethylene Diamine Linker
This protocol details the solution-phase conjugation of a payload (e.g., a drug or fluorescent dye) containing a carboxylic acid to a peptide with the deprotected ethylene diamine linker.
Materials:
-
Peptide with a free N-terminal ethylene diamine linker
-
Carboxylic acid-containing payload
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous DMF or Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Activation of the Carboxylic Acid Payload:
-
Dissolve the carboxylic acid-containing payload (1.0 eq.), EDC (1.2 eq.), and NHS (1.2 eq.) in anhydrous DMF.
-
Stir the reaction at room temperature for 1 hour to form the NHS ester of the payload.
-
-
Conjugation to the Amine-Linker Peptide:
-
Dissolve the peptide with the free ethylene diamine linker in the reaction buffer.
-
Slowly add the activated payload solution to the peptide solution. The final concentration of the organic solvent should be kept below 10% (v/v).
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography (e.g., a PD-10 desalting column) or preparative HPLC to remove excess payload and reaction byproducts.
-
Characterization:
-
HPLC: To assess the purity of the final conjugate.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate.[12][13]
Quantitative Data Summary
| Parameter | Typical Value |
| Molar Ratio | Payload:Peptide |
| Activation Time | EDC/NHS |
| Conjugation Time | |
| Conjugation Efficiency | % of peptide conjugated |
| Final Purity (HPLC) | Purified Conjugate |
Visualizations
Experimental Workflow: SPPS Incorporation of Mono-Fmoc Ethylene Diamine
Caption: Workflow for incorporating the mono-Fmoc ethylene diamine linker via SPPS.
Logical Relationship: Bioconjugation Strategy
Caption: Sequential conjugation strategy using mono-Fmoc ethylene diamine.
Signaling Pathway: Cellular Uptake of Nanoparticle Bioconjugates
Caption: General pathway for cellular uptake of targeted nanoparticle bioconjugates.
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. This compound Novabiochem 391624-46-7 [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Antibody–drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Linkers' Influence on Peptide-Based Piezoelectric Biosensors' Sensitivity to Aldehydes in the Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. peptide.com [peptide.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. researchgate.net [researchgate.net]
- 13. Identification of dipeptides by MALDI-ToF mass spectrometry in long-processing Spanish dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-EDA.HCl as a Versatile Spacer in Peptide Modification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide chemistry and drug development, the strategic incorporation of spacers or linkers is crucial for optimizing the functionality of modified peptides. Spacers can enhance solubility, reduce steric hindrance, and provide a site for conjugation to other molecules such as fluorophores, drugs, or antibodies.[1] Fmoc-EDA.HCl (N-(9-fluorenylmethoxycarbonyl)-ethylenediamine hydrochloride) is a valuable building block in solid-phase peptide synthesis (SPPS) for introducing a short, flexible, and hydrophilic ethylenediamine spacer. The Fmoc protecting group allows for its seamless integration into standard Fmoc-based SPPS protocols.[2]
This document provides detailed application notes and experimental protocols for the use of Fmoc-EDA.HCl as a spacer in peptide modification. It covers the chemical properties of Fmoc-EDA.HCl, optimized coupling protocols, and its applications in the synthesis of fluorescently labeled peptides and as a linker in peptide-drug conjugates.
Chemical Properties of Fmoc-EDA.HCl
Fmoc-EDA.HCl is the hydrochloride salt of Fmoc-protected ethylenediamine. Its key properties are summarized in the table below.
| Property | Value |
| Synonym(s) | 9H-fluoren-9-ylmethyl 2-aminoethylcarbamate hydrochloride, N-Fmoc-ethylenediamine hydrochloride |
| CAS Number | 391624-46-7 |
| Molecular Formula | C₁₇H₁₉ClN₂O₂ |
| Molecular Weight | 318.8 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥98% |
| Storage | Store at -20°C, protected from moisture |
Applications of Fmoc-EDA.HCl in Peptide Modification
The primary amine of the ethylenediamine spacer, once deprotected, serves as a versatile handle for a variety of conjugation chemistries.
Fluorescent Labeling of Peptides
The ethylenediamine spacer can be used to attach fluorescent dyes to a peptide, which is essential for studying peptide localization, receptor binding, and enzymatic activity.[3] The spacer separates the fluorophore from the peptide backbone, minimizing potential interference with the peptide's biological activity.[1]
Development of Peptide-Drug Conjugates (PDCs) and Antibody-Drug Conjugates (ADCs)
In the design of PDCs and ADCs, the linker between the peptide/antibody and the cytotoxic payload is a critical component that influences the stability, solubility, and release of the drug.[4] The ethylenediamine spacer can serve as a simple and effective linker component. For instance, an amine-containing spacer is often used for the installation of more complex linkers in ADCs.[5]
Experimental Protocols
Protocol 1: Incorporation of Fmoc-EDA.HCl into a Peptide Sequence via Manual Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual coupling of Fmoc-EDA.HCl to a resin-bound peptide with a free N-terminus.
Materials:
-
Peptide-resin with a free N-terminus
-
Fmoc-EDA.HCl
-
Coupling reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
-
Base:
-
N,N-Diisopropylethylamine (DIPEA)
-
2,4,6-Collidine
-
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
-
20% (v/v) Piperidine in DMF for Fmoc deprotection
-
Kaiser test kit for monitoring coupling completion
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin (1 equivalent) in DMF for 30-60 minutes in a reaction vessel.
-
If the N-terminus is Fmoc-protected, perform Fmoc deprotection by treating the resin with 20% piperidine in DMF twice (5 minutes and then 15 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
-
Activation of Fmoc-EDA.HCl:
-
In a separate vessel, dissolve Fmoc-EDA.HCl (3 equivalents), HATU (3 equivalents), and DIPEA or 2,4,6-collidine (6 equivalents) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes. Note: For sterically hindered couplings, pre-activation can be beneficial, but for routine couplings, in-situ activation is also effective.[6]
-
-
Coupling Reaction:
-
Add the activated Fmoc-EDA.HCl solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours. For potentially difficult couplings, the reaction time can be extended overnight.[6]
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of the resin beads and wash them thoroughly with DMF and DCM.
-
Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) indicates incomplete coupling.
-
-
Troubleshooting Incomplete Coupling:
-
If the Kaiser test is positive, a second coupling (double coupling) is recommended.[4]
-
Wash the resin with DMF and repeat steps 2 and 3 with fresh reagents.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Chain Elongation or Deprotection:
-
The resin is now ready for the next Fmoc deprotection and coupling cycle to continue peptide chain elongation.
-
Alternatively, if the EDA spacer is at the N-terminus, the Fmoc group can be removed to expose the primary amine for subsequent conjugation.
-
Quantitative Data Summary: Coupling Efficiency
The efficiency of coupling can be influenced by the choice of reagents and reaction conditions. Below is a summary of expected outcomes based on different coupling strategies.
| Coupling Reagent | Base | Reaction Time | Expected Coupling Efficiency | Notes |
| HATU | DIPEA | 2 hours | >99% | Highly efficient for most couplings.[4] |
| HCTU | DIPEA | 2 hours | >98% | A common and effective coupling reagent.[7] |
| DIC/OxymaPure | N/A | 2-4 hours | >95% | Recommended to minimize racemization, especially for amino acids, though less of a concern for the achiral EDA spacer.[6] |
Efficiency is typically assessed qualitatively by the Kaiser test and can be quantified by cleaving a small amount of resin and analyzing by HPLC.
Protocol 2: On-Resin Fluorescent Labeling via the EDA Spacer
This protocol describes the conjugation of a fluorescent dye to the deprotected amine of the EDA spacer while the peptide is still attached to the resin.
Materials:
-
Peptide-resin with an N-terminal EDA spacer (Fmoc group removed)
-
Amine-reactive fluorescent dye (e.g., NHS ester or isothiocyanate derivative of fluorescein (FITC) or rhodamine)
-
DIPEA (if conjugating an NHS ester)
-
DMF, peptide synthesis grade
-
DCM
Procedure:
-
Resin Preparation:
-
Start with the peptide-resin from Protocol 1 after the final Fmoc deprotection of the EDA spacer and thorough washing with DMF.
-
-
Dye Conjugation:
-
Dissolve the amine-reactive fluorescent dye (3-5 equivalents) in DMF.
-
If using an NHS-ester dye, add DIPEA (5-7 equivalents) to the resin to neutralize any residual acid and facilitate the reaction.
-
Add the dye solution to the resin.
-
Agitate the mixture at room temperature, protected from light, for 4-12 hours.
-
-
Monitoring the Reaction:
-
The reaction can be monitored by taking a few beads, washing them, and observing them under a UV lamp to check for fluorescence.
-
-
Washing:
-
After the reaction is complete, wash the resin extensively with DMF, DCM, and methanol to remove all unreacted dye and byproducts.
-
-
Cleavage and Purification:
-
Dry the resin under vacuum.
-
Cleave the fluorescently labeled peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the peptide in cold diethyl ether, and purify by reverse-phase HPLC.
-
Visualization of Workflows and Pathways
Experimental Workflow for Synthesis of a Fluorescently Labeled Peptide
The following diagram illustrates the overall workflow for synthesizing a peptide with an N-terminal fluorescent label using an Fmoc-EDA.HCl spacer.
Caption: Workflow for synthesizing a fluorescently labeled peptide using an Fmoc-EDA.HCl spacer.
Logical Relationship in Antibody-Drug Conjugate Action
This diagram illustrates the conceptual pathway of an ADC utilizing a linker derived from a spacer like ethylenediamine to deliver a cytotoxic payload to a cancer cell.
Caption: Conceptual signaling pathway of an Antibody-Drug Conjugate (ADC).
Conclusion
Fmoc-EDA.HCl is a highly useful reagent for introducing a short and functionalizable spacer into synthetic peptides. Its compatibility with standard Fmoc-SPPS makes it a straightforward tool for researchers in peptide chemistry and drug development. The protocols provided herein offer a guide for the successful incorporation and modification of the ethylenediamine spacer for applications such as fluorescent labeling and the construction of peptide-drug conjugates. Optimization of coupling conditions and careful monitoring are key to achieving high yields and purity of the final modified peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
Applications of Fmoc-Protected Diamines in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc (9-fluorenylmethoxycarbonyl) protected diamines are versatile building blocks that have found extensive applications in various facets of drug discovery. Their unique properties, particularly the base-labile nature of the Fmoc protecting group, allow for orthogonal protection strategies, making them invaluable in solid-phase peptide synthesis (SPPS), the construction of peptidomimetics, the development of peptide-drug conjugates (PDCs), and the synthesis of small molecule libraries. This document provides detailed application notes and experimental protocols for the utilization of Fmoc-protected diamines in these key areas of drug discovery.
Solid-Phase Synthesis of Peptidomimetics and Constrained Peptides
Fmoc-protected diamines are instrumental in the synthesis of peptidomimetics and constrained peptides, which offer improved stability, bioavailability, and target specificity compared to their linear peptide counterparts. Diamines can be incorporated into peptide sequences to introduce conformational constraints or to act as linkers for cyclization.
Application Note:
The introduction of a diamine linker within a peptide sequence allows for head-to-tail, side-chain-to-side-chain, or head-to-side-chain cyclization. This conformational restriction can lock the peptide into a bioactive conformation, enhancing its binding affinity to the target protein. Furthermore, the replacement of amide bonds with the more stable linkages formed by diamines can improve resistance to enzymatic degradation.
Experimental Protocol: Solid-Phase Synthesis of a Macrocyclic Peptide
This protocol outlines the synthesis of a macrocyclic peptide using an Fmoc-protected diamine linker on a solid support.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-N-(2-aminoethyl)-glycine (Fmoc-AEG-OH) or other suitable Fmoc-protected diamine
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
First Amino Acid Coupling:
-
Deprotect the Fmoc group from the resin using 20% piperidine in DMF (5 min, then 15 min).
-
Wash the resin with DMF (5x) and DCM (3x).
-
Couple the first Fmoc-protected amino acid (3 eq.) using HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 hours.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Peptide Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the linear sequence.
-
Diamine Linker Incorporation: Couple the Fmoc-protected diamine (e.g., Fmoc-AEG-OH) using the same procedure as for other amino acids.
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid.
-
On-Resin Cyclization:
-
Activate the C-terminal carboxylic acid using HATU/HOBt and DIPEA in DMF.
-
Allow the activated C-terminus to react with the deprotected N-terminal amine of the diamine linker overnight to form the macrocycle.
-
-
Cleavage and Deprotection:
-
Wash the resin with DMF and DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification: Purify the cyclic peptide by preparative RP-HPLC.
Quantitative Data:
| Parameter | Value | Reference |
| Overall Yield | 15-30% (after purification) | [1] |
| Purity | >95% (by RP-HPLC) | [1] |
Experimental Workflow Diagram:
Synthesis of Peptide-Drug Conjugates (PDCs)
Fmoc-protected diamines are frequently employed as linkers in the synthesis of PDCs. These linkers connect a cytotoxic drug to a targeting peptide, enabling the selective delivery of the drug to cancer cells. The choice of the diamine linker can influence the stability, solubility, and release mechanism of the drug.
Application Note:
An Fmoc-protected diamine with an orthogonal protecting group on its other amine functionality allows for a modular approach to PDC synthesis. The peptide can be assembled on a solid support, the diamine linker attached, and finally, the drug can be conjugated in solution after cleavage from the resin. This strategy provides flexibility in the choice of both the peptide and the drug.
Experimental Protocol: Synthesis of a Peptide-Drug Conjugate using an Fmoc-Diamine Linker
This protocol describes the synthesis of a PDC using a simple Fmoc-protected diamine linker.
Materials:
-
Pre-synthesized targeting peptide with a C-terminal cysteine
-
Fmoc-N-(2-aminoethyl)maleimide
-
Cytotoxic drug with a thiol-reactive group (e.g., a maleimide)
-
Solvents: DMSO (Dimethyl sulfoxide), Acetonitrile, Water
-
Purification: RP-HPLC
Procedure:
-
Peptide Synthesis: Synthesize the targeting peptide using standard Fmoc-SPPS, incorporating a C-terminal cysteine residue.
-
Linker Conjugation to Peptide:
-
Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Add a solution of Fmoc-N-(2-aminoethyl)maleimide in DMSO to the peptide solution (1.2 eq.).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by LC-MS.
-
Purify the peptide-linker conjugate by RP-HPLC.
-
-
Fmoc Deprotection:
-
Dissolve the peptide-linker conjugate in DMF.
-
Add 20% piperidine and stir for 30 minutes.
-
Purify the deprotected peptide-linker by RP-HPLC.
-
-
Drug Conjugation:
-
Dissolve the deprotected peptide-linker in a suitable buffer.
-
Add the thiol-reactive drug (1.5 eq.) and stir at room temperature overnight.
-
Purify the final PDC by RP-HPLC.
-
Quantitative Data:
| Step | Product | Yield (%) | Purity (%) |
| Linker Conjugation | Peptide-Linker | 70-85 | >95 |
| Drug Conjugation | Peptide-Drug Conjugate | 50-70 | >98 |
Experimental Workflow Diagram:
Synthesis of Small Molecule Libraries
Fmoc-protected diamines serve as excellent scaffolds for the solid-phase synthesis of diverse small molecule libraries. The diamine core allows for the introduction of multiple points of diversity by reacting the two amine functionalities with a variety of building blocks.
Application Note:
Solid-phase synthesis of small molecule libraries enables the rapid generation of a large number of compounds for high-throughput screening. By anchoring an Fmoc-protected diamine to a solid support, one amine can be used for attachment, while the other is available for chemical modification. Subsequent Fmoc deprotection reveals a second reactive site for further diversification. This approach is highly efficient for creating libraries of compounds such as benzimidazoles, which are important pharmacophores.[2]
Experimental Protocol: Solid-Phase Synthesis of a Benzimidazole Library
This protocol describes the synthesis of a benzimidazole library on a solid support using an Fmoc-protected diamine linker.
Materials:
-
Wang resin
-
Fmoc-amino acid
-
o-Phenylenediamine
-
Various aldehydes
-
Coupling reagent: DIC (N,N'-Diisopropylcarbodiimide)
-
Deprotection reagent: 20% piperidine in DMF
-
Oxidizing agent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)
-
Cleavage cocktail: 95% TFA
-
Solvents: DMF, DCM
Procedure:
-
Resin Functionalization: Couple an Fmoc-amino acid to Wang resin to act as a linker.
-
Diamine Attachment:
-
Deprotect the Fmoc group.
-
Couple o-phenylenediamine to the resin-bound amino acid.
-
-
First Point of Diversity (Aldehyde):
-
Swell the resin in DMF.
-
Add a solution of an aldehyde (3 eq.) in DMF.
-
Add DDQ (3 eq.) and stir overnight.
-
-
Cleavage: Cleave the benzimidazole derivatives from the resin using 95% TFA.
-
Work-up: Concentrate the filtrate and precipitate the crude products in diethyl ether.
Quantitative Data:
| Compound | Aldehyde Used | Overall Yield (%) | Purity (%) |
| Benzimidazole 1 | Benzaldehyde | 65 | >90 |
| Benzimidazole 2 | 4-Chlorobenzaldehyde | 72 | >95 |
| Benzimidazole 3 | 4-Methoxybenzaldehyde | 68 | >92 |
Experimental Workflow Diagram:
Application in Targeting Specific Signaling Pathways: STAT3 Inhibitors
Fmoc-protected diamines can be used as building blocks in the synthesis of small molecule inhibitors targeting specific signaling pathways implicated in diseases such as cancer. The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a key oncogenic pathway, and its inhibition is a major focus of drug discovery.
Application Note:
Small molecule inhibitors of STAT3 often contain a central scaffold that can be synthesized using diamine building blocks. These inhibitors can disrupt the STAT3 signaling pathway by preventing the phosphorylation, dimerization, or DNA binding of STAT3. The use of Fmoc-protected diamines in a modular synthetic approach allows for the systematic modification of the inhibitor structure to optimize its potency and selectivity.
STAT3 Signaling Pathway:
The STAT3 signaling pathway is activated by cytokines and growth factors, leading to the transcription of genes involved in cell proliferation, survival, and angiogenesis.
Quantitative Data: STAT3 Inhibitors
Several small molecule STAT3 inhibitors have been developed, with their potency often evaluated by their half-maximal inhibitory concentration (IC50).
| Compound | Target | IC50 (µM) | Reference |
| BP-1-102 | STAT3 | 6.8 | [2][3] |
| Analogue 1a | STAT3 | 3.0 ± 0.9 | [2][3] |
| Analogue 2v | STAT3 | 1.80 ± 0.94 | [2][3] |
| Analogue 5d | STAT3 | 2.4 ± 0.2 | [2][3] |
Conclusion
Fmoc-protected diamines are indispensable tools in modern drug discovery, enabling the efficient synthesis of a wide array of molecules with therapeutic potential. The protocols and data presented herein provide a practical guide for researchers to harness the versatility of these building blocks in the development of novel peptidomimetics, peptide-drug conjugates, and small molecule inhibitors targeting critical disease pathways. The continued exploration of new Fmoc-protected diamine structures and their applications will undoubtedly fuel further innovation in the field of medicinal chemistry.
References
Application Notes: Solid-Phase Synthesis of Peptides with a C-Terminal Ethylenediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of a peptide's C-terminus with moieties such as ethylenediamine offers a versatile strategy for introducing unique chemical properties. This modification can be pivotal in the development of novel therapeutics, diagnostic agents, and biomaterials. C-terminal ethylenediamine can serve as a linker for conjugation to other molecules, such as fluorophores or polyethylene glycol (PEG), or it can be used to modulate the peptide's overall charge and solubility. This document provides detailed protocols for the solid-phase synthesis of peptides bearing a C-terminal ethylenediamine moiety. Two primary strategies are presented: direct cleavage of the peptide from the resin using ethylenediamine and synthesis on a pre-functionalized resin.
Core Concepts
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids on an insoluble resin support.[1][2] This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing.[1][3] The choice of resin and linker is critical as it dictates the C-terminal functionality of the final peptide.[1][2] For the synthesis of peptides with a C-terminal ethylenediamine, two effective methods are highlighted:
-
Aminolysis-mediated Cleavage: This method involves the synthesis of the peptide on a resin susceptible to nucleophilic attack by an amine. Upon completion of the peptide sequence, ethylenediamine is used to cleave the peptide from the solid support, directly incorporating the ethylenediamine moiety at the C-terminus. Resins such as Wang and Merrifield are suitable for this approach.[4]
-
Synthesis on an Aldehyde-Functionalized Resin: This strategy involves the initial attachment of ethylenediamine to an aldehyde-functionalized resin via reductive amination.[5][6] The peptide chain is then elongated from the second amine of the immobilized ethylenediamine using standard SPPS protocols.
Data Presentation
| Parameter | Method 1: Aminolysis Cleavage | Method 2: Reductive Amination |
| Resin Type | Wang or Merrifield Resin | Aldehyde-functionalized Resin |
| Ethylenediamine Introduction | Post-synthesis cleavage | Pre-synthesis resin functionalization |
| Cleavage Reagent | 20% Ethylenediamine in DCM or DMF | Standard TFA cleavage cocktail |
| Cleavage Time | 48 hours | 2-3 hours |
| Cleavage Temperature | 24°C | Room Temperature |
| Typical Yield | Moderate to High | Moderate to High |
| Key Advantage | Simpler initial setup | Broader resin compatibility for cleavage |
Experimental Protocols
Method 1: Peptide Synthesis and Subsequent Cleavage with Ethylenediamine
This protocol is adapted for the synthesis of a generic peptide on Wang resin, followed by cleavage with ethylenediamine.
1. Resin Swelling and Preparation:
-
Place the Wang resin in a suitable reaction vessel.
-
Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).
2. First Amino Acid Coupling:
-
Couple the first Fmoc-protected amino acid to the Wang resin using a standard coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM.
3. Peptide Chain Elongation:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin extensively with DMF and DCM.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid using HBTU/HOBt/DIEA in DMF for 2 hours.
-
Repeat: Repeat the deprotection, washing, and coupling steps until the desired peptide sequence is assembled.
4. Cleavage with Ethylenediamine:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Prepare a solution of 20% ethylenediamine in 80% dichloromethane (DCM).[4] For more polar peptides, 80% dimethylformamide (DMF) can be used as the solvent.[4]
-
Suspend the peptide-resin in the ethylenediamine solution.
-
Allow the reaction to proceed for 48 hours at 24°C with gentle agitation.[4]
-
Filter the resin and collect the filtrate containing the C-terminally ethylenediamine-modified peptide.
-
Wash the resin with additional DCM or DMF and combine the filtrates.
-
Evaporate the solvent under reduced pressure.
5. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[7][8]
Method 2: Synthesis on an Aldehyde-Functionalized Resin
This protocol outlines the synthesis starting with the reductive amination of ethylenediamine onto an aldehyde resin.[5][6]
1. Reductive Amination of Ethylenediamine:
-
Swell the aldehyde-functionalized resin in a suitable solvent such as DMF.
-
Add a solution of excess ethylenediamine in DMF to the resin.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to the reaction mixture.
-
Allow the reaction to proceed for 2.5 hours at 80°C to form a secondary amine on the resin.[5]
-
Wash the resin thoroughly with DMF, DCM, and ethanol or methanol.[5]
2. First Amino Acid Coupling:
-
Couple the first Fmoc-protected amino acid to the secondary amine on the resin using a coupling agent like N,N'-diisopropylcarbodiimide (DIC) and HOBt in DMF.[5] The coupling should be performed for 2 hours and can be repeated overnight to ensure completion.[5]
-
Wash the resin with DMF, DCM, isopropanol, and diethyl ether.[5]
-
Cap any unreacted amines using acetic anhydride and pyridine.[5]
3. Peptide Chain Elongation:
-
Follow the standard Fmoc-SPPS procedure as described in Method 1 (steps 3a-3d) to assemble the desired peptide sequence.
4. Final Cleavage and Deprotection:
-
Once the peptide synthesis is complete, wash the resin with DCM and dry it.
-
Treat the resin with a standard cleavage cocktail, such as 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS), for 2-3 hours at room temperature.[9]
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide in cold diethyl ether, wash, and dry as described in Method 1.
-
Purify and characterize the final peptide using RP-HPLC and mass spectrometry.[7]
Visualizations
Caption: Workflow for C-terminal ethylenediamine peptide synthesis via aminolysis.
Caption: Workflow for synthesis on an aldehyde-functionalized resin.
References
- 1. chempep.com [chempep.com]
- 2. biosynth.com [biosynth.com]
- 3. peptide.com [peptide.com]
- 4. Optimized aminolysis conditions for cleavage of N-protected hydrophobic peptides from solid-phase resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. Solid-phase synthesis of C-terminally modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. C-Terminal Protein Sequencing: Methods, Applications, and Significance - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
Application Notes and Protocols: Incorporating a Flexible Linker into a Peptide Sequence
For Researchers, Scientists, and Drug Development Professionals
Introduction to Flexible Peptide Linkers
Peptide linkers are sequences of amino acids that connect two or more molecules, such as protein domains, peptides, or a peptide and a therapeutic payload.[1] Flexible linkers are a specific class of these connectors characterized by their pliability and lack of a fixed secondary structure. They are typically composed of small, non-polar or polar amino acids like Glycine (Gly) and Serine (Ser), which provide rotational freedom and minimize steric hindrance.[2][3]
The incorporation of flexible linkers is a critical design consideration in the development of fusion proteins, antibody-drug conjugates (ADCs), and peptide-drug conjugates (PDCs).[1] A well-designed flexible linker can ensure proper folding of protein domains, maintain or enhance biological activity, improve solubility, and control the release of a conjugated drug at a target site.[2][4] The length and amino acid composition of the linker are key parameters that can be optimized to achieve the desired properties for a specific application.[1][4]
Key Functions of Flexible Linkers:
-
Spatial Separation: Provide adequate distance between fused domains to prevent unfavorable interactions or steric hindrance.[2][4]
-
Enhanced Flexibility and Mobility: Allow for the necessary movement and orientation of connected molecules to facilitate their interaction with targets.[2]
-
Improved Folding and Stability: Can promote the correct folding of protein domains and enhance the overall stability of the fusion protein.[5]
-
Increased Solubility: The inclusion of hydrophilic residues can improve the solubility of the entire construct.[3]
-
Controlled Drug Release: In ADCs and PDCs, specific sequences can be designed to be cleaved by enzymes present in the target microenvironment, leading to localized drug release.[1]
Design and Selection of Flexible Linkers
The rational design of a flexible linker is paramount to the success of the final peptide conjugate. The optimal linker is application-dependent and requires careful consideration of its length, composition, and desired functionality.
Linker Composition
Flexible linkers are predominantly composed of amino acids that provide conformational flexibility.
-
Glycine (Gly): With only a hydrogen atom as its side chain, glycine has the highest conformational flexibility of all amino acids, making it an ideal component for flexible linkers.[2][3]
-
Serine (Ser) and Threonine (Thr): These small, polar amino acids enhance flexibility and improve the solubility of the linker in aqueous environments through the formation of hydrogen bonds with water molecules.[2][3]
-
Other Polar Residues: Amino acids like Lysine (Lys) and Glutamic acid (Glu) can be incorporated to further enhance solubility.[2]
The most widely used flexible linkers are based on repeats of Glycine and Serine, commonly known as GS linkers.[3][4]
Linker Length
The length of the linker is a critical parameter that must be optimized for each specific application.
-
Too Short: An inadequate linker length may not provide sufficient separation between domains, leading to steric hindrance, improper folding, or reduced biological activity.[1]
-
Too Long: An excessively long linker can lead to instability, aggregation, or unwanted interactions with other molecules.[1]
Generally, flexible linkers range from 4 to 20 amino acids in length.[1] The optimal length is often determined empirically by creating a series of constructs with varying linker lengths and evaluating their performance.
Quantitative Data on Linker Performance
The choice of linker can have a quantifiable impact on the properties of the final molecule. The following tables summarize experimental data from published studies.
Table 1: Effect of Flexible Linker Length on Fusion Protein Activity
This table shows the effect of varying the number of (GSG)n and (GGGGS)n repeats on the catalytic efficiency of a 4-coumaroyl-CoA ligase::stilbene synthase (4CL-STS) fusion protein.
| Linker Sequence | Linker Length (Amino Acids) | Relative Catalytic Efficiency (%) |
| No Linker | 0 | 100 |
| GSG | 3 | ~95 |
| (GSG)₂ | 6 | ~85 |
| (GSG)₃ | 9 | ~70 |
| (GSG)₄ | 12 | ~60 |
| (GSG)₅ | 15 | ~50 |
| GGGGS | 5 | ~90 |
| (GGGGS)₂ | 10 | ~75 |
| (GGGGS)₃ | 15 | ~60 |
| (GGGGS)₄ | 20 | ~45 |
Data adapted from a study on the effect of flexible linker length on the activity of a fusion protein. The catalytic efficiency decreased as the linker length increased for both GSG and GGGGS repeats.[6]
Table 2: Influence of Linker Composition and Length on Single-Chain Variable Fragment (scFv) Properties
This table summarizes the general trends observed for the impact of linker design on the properties of scFv antibodies. The reactivity and specificity can be highly dependent on the specific scFv and antigen pair.
| Linker Type | Linker Length (Amino Acids) | Observed Effect on scFv Properties |
| (GGGGS)₁ | 5 | May lead to the formation of multimers due to insufficient length for intramolecular folding. |
| (GGGGS)₃ | 15 | Generally promotes the formation of stable and functional monomeric scFv. Often considered a standard linker.[5] |
| (GGGGS)₅ | 25 | Can lead to increased reactivity for some scFvs, but may slightly decrease specificity.[7] |
| (GGGGS)₇ | 35 | Further increases in length can continue to enhance reactivity for certain scFvs.[7] |
| Proline-rich (e.g., mIgG3 hinge) | 10-20 | Increased rigidity compared to GS linkers, which can enhance stability and, in some cases, cytotoxic function. |
| Non-repetitive GS-like | ~20 | Can offer similar flexibility to repetitive GS linkers with potentially lower immunogenicity and a higher proportion of monomeric form. |
This table synthesizes findings from multiple studies on scFv linker design. Optimal linker length and composition are empirical and should be tested for each new scFv.[1][7]
Experimental Protocols
This section provides detailed protocols for the incorporation of a flexible linker into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS), followed by purification and characterization.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with a Flexible Linker
This protocol describes the manual Fmoc-based SPPS of a peptide with an internal flexible linker.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Gly and Ser for the linker)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
DIPEA (N,N-Diisopropylethylamine)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Cold diethyl ether
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Place the desired amount of resin in the reaction vessel and swell in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (for peptide sequence and linker):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Wash the resin with DMF (3-5 times).
-
Perform a Kaiser test to confirm complete coupling.
-
-
Peptide and Linker Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence and the flexible linker (e.g., Gly-Gly-Gly-Gly-Ser).
-
Final Fmoc Deprotection: After the final amino acid is coupled, perform the Fmoc deprotection as described in step 2.
-
Peptide Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Isolation:
-
Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the ether suspension to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Protocol 2: HPLC Purification of the Linker-Containing Peptide
Materials:
-
Crude peptide pellet
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile (ACN)
-
Preparative C18 HPLC column
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A or a mixture of Solvent A and B. Filter the sample through a 0.45 µm filter.
-
Column Equilibration: Equilibrate the preparative C18 column with a low percentage of Solvent B (e.g., 5-10%) at a set flow rate.
-
Gradient Elution: Inject the peptide sample onto the column. Purify the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5-65% Solvent B over 30-60 minutes). The optimal gradient will depend on the hydrophobicity of the peptide.
-
Fraction Collection: Monitor the elution profile at 210-220 nm and collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Lyophilization: Pool the pure fractions and freeze-dry to obtain the purified peptide as a white powder.
Protocol 3: Mass Spectrometry (MS) Characterization
Materials:
-
Purified peptide
-
MS-grade solvents (water, ACN, formic acid)
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Sample Preparation: Reconstitute the purified peptide in an appropriate solvent (e.g., 50% ACN/water with 0.1% formic acid for ESI-MS).
-
Mass Calibration: Calibrate the mass spectrometer using a standard to ensure accurate mass measurement.
-
Data Acquisition: Infuse or inject the sample into the mass spectrometer and acquire the mass spectrum.
-
Data Analysis: Compare the observed molecular weight with the calculated theoretical molecular weight of the peptide containing the flexible linker to confirm its identity.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of a peptide incorporating a flexible linker.
References
- 1. oar.a-star.edu.sg [oar.a-star.edu.sg]
- 2. A strategy to identify linker-based modules for the allosteric regulation of antibody-antigen binding affinities of different scFvs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of non-repetitive linker on in vitro and in vivo properties of an anti-VEGF scFv - PMC [pmc.ncbi.nlm.nih.gov]
- 4. daneshyari.com [daneshyari.com]
- 5. Effect of linker length between variable domains of single chain variable fragment antibody against daidzin on its reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineering Peptide Linkers for scFv Immunosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Mono-fmoc Ethylene Diamine in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted modification of synthetic oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and the development of nucleic acid-based therapeutics. The introduction of functional groups, such as primary amines, allows for the covalent attachment of a wide array of molecules, including fluorescent dyes, quenchers, biotin, and other reporter molecules, as well as conjugation to larger entities like peptides, proteins, and antibodies. Mono-fmoc ethylene diamine is a key reagent for introducing a primary amine at the 5'-terminus or other desired positions within an oligonucleotide sequence.
This document provides detailed application notes and experimental protocols for the incorporation of Mono-fmoc ethylene diamine into synthetic oligonucleotides using standard phosphoramidite chemistry on automated DNA synthesizers. The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group offers the advantage of orthogonal deprotection, allowing for on-column conjugation strategies.
Overview of Mono-fmoc Ethylene Diamine in Oligonucleotide Synthesis
Mono-fmoc ethylene diamine is utilized in oligonucleotide synthesis in the form of a phosphoramidite reagent, commonly referred to as a 5'-Amino-Modifier with a C2 spacer. This reagent enables the introduction of a primary amino group at the 5'-end of an oligonucleotide. The Fmoc protecting group is stable to the standard acidic conditions used for detritylation during the synthesis cycle but can be selectively removed under mild basic conditions, typically with a solution of piperidine in an organic solvent. This selective deprotection exposes the primary amine for subsequent on-support conjugation reactions.
Key Applications
-
Fluorescent Labeling: Attachment of fluorescent dyes for applications in real-time PCR, fluorescence in situ hybridization (FISH), and Sanger sequencing.
-
Bioconjugation: Covalent linkage to proteins, antibodies, or peptides to create novel therapeutic or diagnostic agents.
-
Surface Immobilization: Attachment of oligonucleotides to solid surfaces, such as microarrays or beads, for various analytical and diagnostic assays.
-
Attachment of Quenchers: Introduction of quencher molecules for the design of molecular beacons and other hybridization probes.
Data Presentation: Comparison of Amino-Modifiers
While specific yields and purities are highly dependent on the oligonucleotide sequence, synthesis scale, and purification method, the following table provides a general comparison of different 5'-amino-modifiers used in oligonucleotide synthesis.
| Modifier Type | Protecting Group | Spacer Arm | Typical Coupling Efficiency | Deprotection Conditions | Key Features |
| Amino-Modifier C2 | Fmoc | Ethylene (C2) | >95% | On-column: 20% Piperidine in DMF | Allows for on-column conjugation; shorter spacer arm. |
| Amino-Modifier C6 | MMT | Hexyl (C6) | >98% | Post-synthesis: Aqueous Acid | Enables RP-HPLC purification with the MMT group on. |
| Amino-Modifier C12 | MMT | Dodecyl (C12) | >98% | Post-synthesis: Aqueous Acid | Longer spacer arm to reduce steric hindrance. |
| Amino-Modifier C6 | TFA | Hexyl (C6) | >98% | Standard ammonium hydroxide deprotection | Amine is deprotected during standard cleavage and deprotection. |
Experimental Protocols
Protocol 1: Incorporation of Mono-fmoc Ethylene Diamine Phosphoramidite in Automated Oligonucleotide Synthesis
This protocol outlines the steps for incorporating a 5'-Amino-Modifier C2 phosphoramidite (derived from Mono-fmoc ethylene diamine) as the final addition to an oligonucleotide sequence on an automated DNA synthesizer.
Materials:
-
5'-Amino-Modifier C2 (Fmoc-protected) CE Phosphoramidite
-
Standard DNA or RNA phosphoramidites and synthesis reagents (Activator, Capping, Oxidizer, Deblocking solutions)
-
Anhydrous acetonitrile
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside
Procedure:
-
Synthesizer Setup: Ensure the DNA synthesizer is clean and properly calibrated. All reagents should be fresh and anhydrous.
-
Phosphoramidite Preparation: Dissolve the 5'-Amino-Modifier C2 CE Phosphoramidite in anhydrous acetonitrile to the concentration recommended by the manufacturer (typically 0.1 M).
-
Synthesis Cycle Programming: Program the synthesizer to perform the standard phosphoramidite synthesis cycle for the desired oligonucleotide sequence.
-
Final Coupling Step: For the final coupling step to add the amino-modifier, modify the synthesis cycle parameters:
-
Coupling Time: Extend the coupling time for the 5'-Amino-Modifier C2 phosphoramidite to 5-10 minutes. Modifier phosphoramidites generally require longer coupling times than standard nucleoside phosphoramidites to ensure high coupling efficiency.[1]
-
-
Post-Synthesis: After the final coupling and subsequent capping and oxidation steps, keep the oligonucleotide on the solid support with the terminal Fmoc group intact for on-column deprotection and conjugation, or proceed to cleavage and deprotection if post-synthesis conjugation in solution is planned.
Protocol 2: On-Column Fmoc Deprotection
This protocol describes the removal of the Fmoc protecting group from the 5'-amino-modified oligonucleotide while it is still attached to the solid support.
Materials:
-
Oligonucleotide synthesized on CPG support with a terminal 5'-Fmoc-amino-modifier
-
20% (v/v) Piperidine in Dimethylformamide (DMF)
-
Anhydrous Acetonitrile
-
DMF
Procedure:
-
Column Preparation: After synthesis, ensure the synthesis column containing the CPG-bound oligonucleotide is securely attached to a syringe or a manifold.
-
Washing: Wash the CPG support thoroughly with anhydrous acetonitrile (3 x 1 mL) to remove any residual synthesis reagents.
-
Fmoc Removal:
-
Slowly pass 1 mL of 20% piperidine in DMF through the column.
-
Allow the CPG to be incubated in the piperidine solution for 10-15 minutes at room temperature.
-
Push the solution out of the column.
-
Repeat the piperidine treatment one more time.
-
-
Final Washing: Wash the CPG support thoroughly with DMF (3 x 1 mL) followed by anhydrous acetonitrile (3 x 1 mL) to remove residual piperidine.
-
Drying: Dry the CPG support under a stream of argon or by vacuum. The support-bound oligonucleotide with a free 5'-primary amine is now ready for on-column conjugation.
Protocol 3: Cleavage from Support and Base Deprotection
This protocol is for cleaving the oligonucleotide from the solid support and removing the protecting groups from the nucleobases and phosphate backbone.
Materials:
-
CPG-bound oligonucleotide (with or without the Fmoc group, depending on the desired workflow)
-
Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA)
-
Screw-cap vial
Procedure:
-
Transfer CPG: Transfer the CPG support from the synthesis column to a screw-cap vial.
-
Cleavage and Deprotection:
-
Add the appropriate cleavage/deprotection solution (e.g., 1-2 mL of concentrated ammonium hydroxide) to the vial.
-
Seal the vial tightly.
-
Incubate the vial at the recommended temperature and duration (e.g., 55°C for 8-12 hours for standard protecting groups). Note: If the Fmoc group is still present, it will be removed during this step.
-
-
Oligonucleotide Recovery:
-
Allow the vial to cool to room temperature.
-
Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Wash the CPG with 0.5 mL of water and combine the wash with the supernatant.
-
-
Drying: Evaporate the solution to dryness using a centrifugal vacuum concentrator. The crude oligonucleotide is now ready for purification.
Protocol 4: HPLC Purification of 5'-Amino-Modified Oligonucleotides
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a common method for purifying 5'-amino-modified oligonucleotides.
Materials:
-
Crude, deprotected 5'-amino-modified oligonucleotide
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in water, pH 7.0
-
Mobile Phase B: Acetonitrile
Procedure:
-
Sample Preparation: Dissolve the dried crude oligonucleotide in an appropriate volume of Mobile Phase A.
-
HPLC Setup:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A.
-
Set the UV detector to monitor at 260 nm.
-
-
Injection and Elution:
-
Inject the dissolved oligonucleotide sample onto the column.
-
Elute the oligonucleotide using a linear gradient of increasing acetonitrile concentration (Mobile Phase B). A typical gradient might be from 5% to 50% Mobile Phase B over 30-40 minutes.
-
-
Fraction Collection: Collect the fractions corresponding to the major peak, which represents the full-length 5'-amino-modified oligonucleotide.
-
Post-Purification:
-
Combine the collected fractions.
-
Evaporate the acetonitrile.
-
Desalt the oligonucleotide using a suitable method (e.g., ethanol precipitation or a desalting column).
-
Lyophilize the final product to a dry pellet.
-
Visualizations
References
Application Notes and Protocols for Labeling Peptides with Fluorescent Dyes Using Mono-Fmoc Ethylene Diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled peptides are indispensable tools in a wide range of research and drug development applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[1] The strategic introduction of a fluorescent dye allows for the visualization and tracking of peptides, providing critical insights into their localization, trafficking, and binding interactions. Mono-Fmoc ethylene diamine serves as a key bifunctional linker in solid-phase peptide synthesis (SPPS) for the incorporation of a primary amine, which can then be readily conjugated to an amine-reactive fluorescent dye. This method offers a straightforward and efficient way to label the N-terminus of a synthetic peptide.
This document provides detailed application notes and protocols for the use of mono-Fmoc ethylene diamine in the fluorescent labeling of peptides.
Principle of the Method
The overall strategy involves the use of standard Fmoc-based solid-phase peptide synthesis (SPPS) to assemble the desired peptide sequence on a solid support. Mono-Fmoc ethylene diamine is then coupled to the N-terminus of the resin-bound peptide. The Fmoc protecting group on the ethylene diamine linker is subsequently removed to expose a primary amine. This amine is then reacted with an amine-reactive fluorescent dye. Finally, the labeled peptide is cleaved from the resin, deprotected, and purified.
Data Presentation
Table 1: Spectral Properties of Commonly Used Amine-Reactive Fluorescent Dyes
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Quantum Yield | Molar Extinction Coefficient (cm⁻¹M⁻¹) |
| FITC (Fluorescein isothiocyanate) | ~495 | ~517 | 0.92 | ~75,000 |
| TAMRA (Tetramethylrhodamine) | ~552 | ~578 | 0.1 | ~95,000 |
| Cy3 | ~550 | ~570 | 0.15 | ~150,000 |
| Cy5 | ~650 | ~670 | 0.28 | ~250,000 |
| Alexa Fluor 488 | ~495 | ~519 | 0.92 | ~71,000 |
| Alexa Fluor 555 | ~555 | ~565 | 0.1 | ~150,000 |
| Alexa Fluor 647 | ~650 | ~668 | 0.33 | ~239,000 |
| ATTO 488 | ~501 | ~523 | 0.80 | ~90,000 |
| ATTO 550 | ~554 | ~576 | 0.60 | ~120,000 |
| ATTO 647N | ~646 | ~664 | 0.65 | ~150,000 |
Note: Quantum yield and molar extinction coefficient can vary depending on the solvent and conjugation state. Data presented here are approximate values for comparison.
Table 2: Example Labeling Efficiency (Template)
This table serves as a template for researchers to record their experimental results. Labeling efficiency can be determined by comparing the integration of HPLC peaks corresponding to the labeled and unlabeled peptide.
| Peptide Sequence | Fluorescent Dye | Labeling Efficiency (%) |
| Example: Gly-Arg-Gly-Asp-Ser | FITC | e.g., >95% |
| TAMRA | ||
| Cy5 | ||
| Alexa Fluor 488 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for synthesizing a peptide on a solid support using Fmoc chemistry.
Materials:
-
Appropriate resin (e.g., Rink Amide resin for C-terminal amide)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
20% (v/v) piperidine in DMF
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
Reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove piperidine and byproducts.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
Protocol 2: Coupling of Mono-Fmoc Ethylene Diamine
Materials:
-
Resin-bound peptide with a free N-terminus
-
Mono-Fmoc ethylene diamine hydrochloride
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
DMF
Procedure:
-
Deprotection of Final Amino Acid: After coupling the last amino acid of the peptide sequence, perform the Fmoc deprotection as described in Protocol 1 (steps 2 and 3) to expose the N-terminal amine.
-
Coupling of Mono-Fmoc Ethylene Diamine:
-
Dissolve this compound (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 4-8 equivalents) to the solution to neutralize the hydrochloride salt and activate the coupling reagent.
-
Add the activated linker solution to the resin-bound peptide.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
Protocol 3: On-Resin Fluorescent Dye Labeling
Materials:
-
Resin-bound peptide with ethylene diamine linker (Fmoc-protected)
-
20% (v/v) piperidine in DMF
-
Amine-reactive fluorescent dye (e.g., NHS ester or isothiocyanate)
-
Base (e.g., DIPEA, for NHS esters)
-
DMF or DMSO (anhydrous)
Procedure:
-
Fmoc Deprotection of the Linker: Treat the resin with 20% piperidine in DMF for 10-15 minutes to remove the Fmoc group from the ethylene diamine linker. Repeat this step once.
-
Washing: Wash the resin extensively with DMF (7-10 times) to ensure complete removal of piperidine.
-
Dye Conjugation:
-
Dissolve the amine-reactive fluorescent dye (1.5-3 equivalents) in anhydrous DMF or DMSO.
-
If using an NHS-ester dye, add a non-nucleophilic base like DIPEA (3-5 equivalents) to the resin to ensure the terminal amine of the linker is deprotonated.
-
Add the dye solution to the resin.
-
Protect the reaction from light and agitate gently at room temperature for 4-12 hours. The reaction time may need to be optimized depending on the dye and peptide sequence.
-
-
Washing: Wash the resin with DMF until the filtrate is colorless, followed by washing with DCM (3-5 times).
Protocol 4: Cleavage, Deprotection, and Purification
Materials:
-
Labeled peptide on resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
-
Acetonitrile
-
Water (HPLC grade)
-
RP-HPLC system
Procedure:
-
Drying the Resin: Dry the resin under vacuum for at least 1 hour.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the resin.
-
Incubate at room temperature for 2-3 hours with occasional agitation.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
-
Washing: Wash the peptide pellet with cold diethyl ether twice.
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Purify the labeled peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Analysis and Storage:
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Lyophilize the purified peptide and store it at -20°C or -80°C, protected from light.
-
Visualizations
Caption: Experimental workflow for fluorescent labeling of peptides.
Caption: GPCR signaling initiated by a fluorescently labeled peptide.
References
Application Notes and Protocols for Fmoc Deprotection of Ethylene Diamine Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone in solid-phase synthesis, prized for its base lability which allows for mild deprotection conditions. This attribute is critical when working with sensitive molecules and linkers. The ethylene diamine linker, with its two primary amine functionalities, is a versatile building block in drug discovery and development, often used in the synthesis of conjugates, libraries of small molecules, and various chemical probes.
This document provides detailed application notes and protocols for the efficient and reliable deprotection of the Fmoc group from ethylene diamine linkers, both on solid support and in solution phase. It addresses key experimental parameters, potential side reactions, and methods for monitoring the reaction's progress to ensure high-yield and high-purity outcomes.
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a base-catalyzed β-elimination reaction. A secondary amine, most commonly piperidine, acts as a base to abstract the acidic proton on the C9 carbon of the fluorenyl ring. This leads to a β-elimination, releasing the free amine of the ethylene diamine linker and forming dibenzofulvene (DBF). The excess piperidine in the reaction mixture then acts as a scavenger, trapping the electrophilic DBF to form a stable adduct. This prevents DBF from reacting with the newly liberated amine, which could otherwise lead to undesired side products.[1]
Standard Deprotection Conditions
The most widely used reagent for Fmoc deprotection is a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[2][3] The reaction is typically carried out at room temperature. The reaction time can vary depending on the substrate and whether the synthesis is performed on a solid support or in solution.
Quantitative Data Summary
The following table summarizes typical conditions for Fmoc deprotection. Note that these are general guidelines and may require optimization for specific applications involving ethylene diamine linkers.
| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF | 20% (v/v) Piperidine in DMF or 10-20% Dimethylamine in THF/Acetonitrile |
| Reaction Time | 5 - 20 minutes (often a 2-step process) | 20 minutes - 2 hours |
| Temperature | Room Temperature | Room Temperature |
| Typical Efficiency | > 99% | > 95% |
| Monitoring | UV-Vis (A301 nm of DBF-adduct), Kaiser Test | TLC, LC-MS |
Experimental Protocols
Protocol 1: Fmoc Deprotection of Ethylene Diamine Linker on Solid Support
This protocol describes the standard procedure for removing the Fmoc group from an ethylene diamine linker attached to a solid support.
Materials:
-
Fmoc-protected ethylene diamine-functionalized resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF (prepare fresh daily)
-
Dichloromethane (DCM), for washing
-
Methanol (MeOH), for washing
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).[4] Agitate the mixture for 3-5 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution and agitate for 15-20 minutes at room temperature.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times), followed by DCM (3 times) and MeOH (3 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Drying: Dry the resin under vacuum.
Workflow for Solid-Phase Fmoc Deprotection
Caption: Workflow for solid-phase Fmoc deprotection of an ethylene diamine linker.
Protocol 2: Fmoc Deprotection of N-(9-Fluorenylmethyloxycarbonyl)ethylenediamine in Solution Phase
This protocol outlines a general procedure for the deprotection of Fmoc-ethylenediamine in solution.
Materials:
-
N-(9-Fluorenylmethyloxycarbonyl)ethylenediamine
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Piperidine or Dimethylamine (as a 2M solution in THF)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve the Fmoc-protected ethylene diamine in DMF or THF in a round-bottom flask.
-
Addition of Base: Add piperidine (to a final concentration of 20% v/v) or dimethylamine (2-3 equivalents) to the solution.[5]
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess base and solvent.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation: Filter and concentrate the organic layer to obtain the deprotected ethylene diamine. Further purification may be required, for example, by column chromatography.[6]
Workflow for Solution-Phase Fmoc Deprotection
Caption: General workflow for solution-phase Fmoc deprotection of ethylene diamine.
Monitoring the Deprotection Reaction
Complete removal of the Fmoc group is crucial for the success of subsequent synthetic steps. Several methods can be used to monitor the deprotection.
-
UV-Vis Spectrophotometry: The dibenzofulvene-piperidine adduct has a strong UV absorbance at approximately 301 nm. By measuring the absorbance of the filtrate after the deprotection step, the extent of Fmoc removal can be quantified. This is particularly useful in solid-phase synthesis for determining the loading of the resin.
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test for the presence of free primary amines on the solid support. A positive result (a blue color) after deprotection and washing indicates successful Fmoc removal.[7]
-
Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): For solution-phase reactions, TLC and LC-MS are invaluable for monitoring the disappearance of the starting material and the appearance of the product.
Potential Side Reactions and Mitigation Strategies
While Fmoc deprotection is generally a clean reaction, some side reactions can occur, particularly with a bifunctional linker like ethylene diamine.
-
Intramolecular Cyclization (Diketopiperazine-like formation): The newly deprotected primary amine can potentially react with an activated carbonyl group on an adjacent molecule or, if the linker is part of a larger structure, an internal ester or amide, leading to a cyclic byproduct. To mitigate this, it is important to ensure that no activated species are present during the deprotection step and to proceed to the next synthetic step promptly after deprotection and washing.
-
Reaction with Dibenzofulvene: Although piperidine is an effective scavenger, incomplete scavenging can lead to the reaction of the highly reactive dibenzofulvene with the free amine of the ethylene diamine linker, resulting in a bulky and undesired adduct. Using a sufficient excess of piperidine and ensuring adequate reaction time helps to minimize this side reaction.
-
Incomplete Deprotection: Steric hindrance or aggregation on the solid support can lead to incomplete removal of the Fmoc group.[8] If this is suspected, extending the deprotection time or using a stronger base cocktail (e.g., containing 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)) may be beneficial.[8]
Logical Relationship of Potential Side Reactions
Caption: Potential outcomes of the Fmoc deprotection of an ethylene diamine linker.
Alternative Deprotection Reagents
While piperidine is the most common reagent, alternatives exist and may be advantageous in certain situations.
| Reagent | Concentration | Solvent | Notes |
| 4-Methylpiperidine (4-MP) | 20% (v/v) | DMF | A less volatile and potentially less toxic alternative to piperidine.[2] |
| Piperazine | 10% (w/v) | 9:1 DMF/Ethanol | Another alternative to piperidine. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 1-2% (v/v) | DMF | A stronger, non-nucleophilic base that can be effective for sterically hindered Fmoc groups.[8] |
| Dimethylamine | 10-20% (v/v) | THF, Acetonitrile | Commonly used in solution-phase deprotections.[5] |
Conclusion
The deprotection of Fmoc-protected ethylene diamine linkers is a critical step in many synthetic strategies. By understanding the underlying mechanism, employing optimized protocols, and being aware of potential side reactions, researchers can achieve efficient and high-yield deprotection. The protocols and data presented in these application notes provide a solid foundation for the successful use of ethylene diamine linkers in research and development. It is always recommended to perform small-scale trial reactions to optimize conditions for a specific substrate and synthetic setup.
References
- 1. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 2. rsc.org [rsc.org]
- 3. chem.uci.edu [chem.uci.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Ethylene Diamine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Fmoc deprotection of ethylene diamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Fmoc deprotection of mono-Fmoc-protected ethylene diamine?
Incomplete Fmoc deprotection of mono-Fmoc-protected ethylene diamine can stem from several factors:
-
Suboptimal Deprotection Conditions: Insufficient reaction time, low concentration of the deprotection agent (e.g., piperidine), or use of a degraded reagent can lead to incomplete removal of the Fmoc group.
-
Solubility Issues: The starting material, N-Fmoc-ethylenediamine hydrochloride, can have limited solubility in common organic solvents like DMF or NMP, especially after neutralization of the hydrochloride salt.[1] If the substrate is not fully dissolved, the deprotection reaction will be inefficient.
-
Issues with the Starting Material: The synthesis of mono-Fmoc-ethylenediamine can be challenging, sometimes requiring a multi-step process involving an initial Boc protection.[2] An impure or improperly synthesized starting material can lead to deprotection difficulties.
-
Side Reactions: The newly liberated primary amine of ethylene diamine can potentially react with the dibenzofulvene (DBF) byproduct of the Fmoc deprotection, leading to the formation of adducts and consumption of the deprotected product.
Q2: How can I monitor the progress of the Fmoc deprotection of ethylene diamine?
Several methods can be employed to monitor the reaction progress:
-
Thin-Layer Chromatography (TLC): TLC is a straightforward method to visualize the disappearance of the starting material (Fmoc-ethylene diamine) and the appearance of the deprotected product (ethylene diamine). The product, being a free diamine, will have a much lower Rf value than the starting material on silica gel. A ninhydrin stain can be used to visualize the primary amine spots.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction progress, allowing for the determination of the percentage of starting material remaining and product formed.[3][4]
-
UV-Vis Spectrophotometry: The dibenzofulvene-piperidine adduct formed during deprotection has a strong UV absorbance around 301 nm.[5] Monitoring the absorbance of the reaction solution over time can indicate the rate and completion of the deprotection reaction.
Q3: What are some alternative reagents for the Fmoc deprotection of ethylene diamine if piperidine is ineffective?
If standard piperidine conditions fail, consider the following alternatives:
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a stronger, non-nucleophilic base that can be more effective for difficult deprotections. A low concentration (e.g., 2-5% in DMF) is typically used.
-
4-Methylpiperidine (4-MePip): 4-Methylpiperidine is a good alternative to piperidine and is often used in similar concentrations (e.g., 20% in DMF).[6]
-
Piperazine (PZ): Piperazine is another secondary amine that can be used for Fmoc deprotection.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Fmoc deprotection of ethylene diamine.
Problem 1: The reaction is incomplete, with a significant amount of starting material remaining.
| Possible Cause | Suggested Solution |
| Insufficient Deprotection Time | Increase the reaction time. Monitor the reaction by TLC or HPLC to determine the optimal time. For small molecules like ethylene diamine, deprotection is often rapid, but incomplete dissolution can slow it down. |
| Low Reagent Concentration | Ensure the piperidine concentration is adequate, typically 20% (v/v) in DMF is used.[7] For difficult cases, consider increasing the concentration to 30-50%.[7] |
| Degraded Piperidine | Use a fresh bottle of piperidine. Piperidine can degrade over time, forming oxidation products that are less effective. |
| Poor Solubility of Starting Material | Ensure the N-Fmoc-ethylenediamine (or its salt) is fully dissolved before proceeding. If using the hydrochloride salt, ensure complete neutralization with a suitable base (e.g., DIPEA, triethylamine) before adding the deprotection reagent.[8] Consider using a co-solvent like DCM or gentle warming to improve solubility, but be cautious of potential side reactions at higher temperatures.[8] |
Problem 2: The desired product is obtained in low yield, with the presence of unknown byproducts.
| Possible Cause | Suggested Solution |
| Side Reaction with Dibenzofulvene (DBF) | The newly deprotected ethylene diamine can react with the DBF byproduct. Ensure a sufficient excess of the scavenger amine (e.g., piperidine) is present to efficiently trap the DBF. A higher concentration of piperidine can be beneficial. |
| Formation of Piperidine Adducts | In some cases, piperidine itself can react with the substrate or byproducts. If this is suspected, consider switching to an alternative deprotection reagent like DBU or 4-methylpiperidine. |
| Intramolecular Cyclization (less likely but possible) | While less common with a simple diamine, ensure reaction conditions do not favor unwanted cyclization reactions. |
Quantitative Data Summary
The efficiency of Fmoc deprotection can be influenced by the choice of base and reaction conditions. While specific data for ethylene diamine is limited in the literature, the following table provides a general comparison of common deprotection reagents used in peptide synthesis, which can serve as a starting point.
| Deprotection Reagent | Typical Concentration (v/v in DMF) | Typical Reaction Time | Key Considerations |
| Piperidine (PP) | 20% | 5 - 20 minutes | Standard reagent, generally effective. Can cause side reactions like aspartimide formation in peptides.[6][7] |
| 4-Methylpiperidine (4MP) | 20% | 5 - 20 minutes | Similar efficiency to piperidine.[6] |
| Piperazine (PZ) | 10% (w/v in 9:1 DMF/ethanol) | 10 - 30 minutes | Lower concentration used due to solubility. May be less efficient at shorter reaction times.[6] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2-5% | 1 - 10 minutes | Stronger base, useful for difficult deprotections. Higher risk of side reactions if not carefully controlled. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection of N-Fmoc-Ethylenediamine
This protocol describes a standard procedure for the deprotection of mono-Fmoc-protected ethylene diamine in solution.
Materials:
-
N-Fmoc-ethylenediamine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
TLC plates (silica gel)
-
Ninhydrin stain
Procedure:
-
Dissolution: Dissolve N-Fmoc-ethylenediamine (1 equivalent) in DMF (e.g., 10 mL per gram of starting material).
-
Deprotection: Add piperidine (to a final concentration of 20% v/v) to the solution.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in DCM). The starting material should have a high Rf, while the product will be close to the baseline. A ninhydrin stain will show a new primary amine spot for the product.
-
Work-up: Once the reaction is complete (typically 1-2 hours, but should be confirmed by TLC), pour the reaction mixture into water and extract with DCM (3 x volumes).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethylene diamine.
-
Purification: The crude product can be purified by silica gel chromatography if necessary, though it may be used directly in some applications.
Protocol 2: Monitoring Fmoc Deprotection by HPLC
This protocol outlines how to monitor the deprotection reaction using reverse-phase HPLC.
Materials:
-
Reaction aliquots
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
Sample Preparation: At various time points during the deprotection reaction, take a small aliquot (e.g., 10 µL) and quench it by diluting it in a larger volume of a 50:50 mixture of Mobile Phase A and B.
-
HPLC Analysis: Inject the diluted aliquot onto the HPLC system.
-
Gradient: Run a suitable gradient, for example, from 5% to 95% Mobile Phase B over 15-20 minutes.
-
Detection: Monitor the elution profile at a wavelength of 265 nm (for the Fmoc group) or 214 nm (for the peptide bond if applicable).
-
Analysis: The starting material (Fmoc-ethylene diamine) will have a longer retention time than the deprotected product (ethylene diamine). The peak areas can be used to quantify the extent of the reaction.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Efficiency of Mono-fmoc Ethylene Diamine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the coupling of Mono-fmoc ethylene diamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a mono-protected diamine linker commonly used in peptide synthesis, bioconjugation, and the development of diagnostic and therapeutic agents.[1][2] The Fmoc (fluorenylmethyloxycarbonyl) group provides a base-labile protecting group for one of the amine functionalities, while the hydrochloride salt ensures stability and ease of handling. Its primary use is to introduce a short ethylene diamine spacer with a free amine available for conjugation after Fmoc deprotection.
Q2: Why is my this compound not dissolving in common organic solvents like DMF or NMP?
Mono-fmoc ethylene diamine is supplied as a hydrochloride salt.[3] This salt form has limited solubility in many anhydrous organic solvents commonly used for coupling reactions, such as Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP).[4] It is necessary to neutralize the hydrochloride salt to its free amine form to achieve better solubility and enable it to participate in the coupling reaction.
Q3: How do I neutralize this compound before the coupling reaction?
To neutralize the hydrochloride salt, a non-nucleophilic organic base must be added to the reaction mixture. Typically, 1 to 1.2 equivalents of a base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et3N) are added to the solution containing this compound.[3] It is crucial to ensure complete neutralization to liberate the free amine for the subsequent coupling step.
Q4: I am observing low coupling efficiency. What are the potential causes and how can I improve the yield?
Low coupling efficiency can stem from several factors:
-
Incomplete Neutralization: As mentioned, the amine hydrochloride must be fully neutralized to the free amine to be reactive.
-
Steric Hindrance: The molecule to which you are coupling the diamine may be sterically hindered, impeding the reaction.
-
Inefficient Activation: The carboxylic acid component may not be sufficiently activated by the chosen coupling reagent.
-
Poor Solubility: Even after neutralization, the reactants may not be fully dissolved, leading to a heterogeneous reaction mixture and lower yields.
-
Suboptimal Reaction Conditions: Reaction time, temperature, and concentration of reagents can all impact the coupling efficiency.
To improve the yield, consider the following strategies:
-
Use a stronger coupling reagent: For challenging couplings, more potent activating agents like HATU, HBTU, or PyBOP are recommended over carbodiimide-based reagents like DCC or EDC.[5]
-
Optimize the base: While DIPEA is commonly used, other bases like 2,4,6-Collidine or N-methylmorpholine (NMM) can be trialed.
-
Increase reaction time and/or temperature: Allowing the reaction to proceed for a longer duration (e.g., overnight) or gently heating the reaction mixture can help drive the reaction to completion.
-
Perform a double coupling: After the initial coupling reaction, the vessel can be drained and a fresh solution of the activated carboxylic acid and coupling reagents can be added for a second coupling step.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no product formation | Incomplete neutralization of the hydrochloride salt. | Ensure the addition of at least one equivalent of a suitable base (e.g., DIPEA, Et3N) and allow for a pre-incubation period before adding the coupling reagent. |
| Inefficient activation of the carboxylic acid. | Switch to a more potent coupling reagent such as HATU, HBTU, or PyBOP. | |
| Poor solubility of reactants. | Try a different solvent system (e.g., DMF/DCM mixture, or NMP). Ensure all components are fully dissolved before initiating the reaction. | |
| Presence of starting material after extended reaction time | Steric hindrance at the coupling site. | Increase the equivalents of the coupling reagent and the Mono-fmoc ethylene diamine. Consider performing a double coupling. |
| Deactivation of the coupling reagent. | Use fresh, high-quality coupling reagents and anhydrous solvents. | |
| Formation of multiple byproducts | Side reactions due to prolonged reaction times or elevated temperatures. | Optimize the reaction time and temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. |
| Use of an inappropriate base. | Switch to a more sterically hindered base like DIPEA or 2,4,6-Collidine to minimize side reactions. |
Data Presentation
| Coupling Reagent | Reagent Class | Typical Yield | Typical Reaction Time | Key Advantages | Potential Disadvantages |
| HATU | Aminium/Uronium Salt | High (95-99%) | 10 - 60 min | Fast reaction rates, high efficiency, low racemization. | Higher cost, potential for guanidinylation of the free amine if used in excess. |
| HBTU | Aminium/Uronium Salt | High (90-95%) | 10 - 60 min | Good balance of reactivity and cost. | Can be less effective than HATU in preventing racemization for sensitive amino acids. |
| PyBOP | Phosphonium Salt | High (90-96%) | 10 - 60 min | High coupling efficiency, avoids the formation of carcinogenic byproducts associated with BOP. | Can be less effective for highly sterically hindered couplings compared to HATU. |
| EDC/HOBt | Carbodiimide | Moderate to High (85-92%) | 4 - 8 hours | Cost-effective, water-soluble byproducts are easily removed during workup. | Generally lower reactivity and longer reaction times compared to onium salt reagents. |
Note: The data presented is based on general observations in peptide synthesis and may vary depending on the specific substrates and reaction conditions.[5][6]
Experimental Protocols
Protocol 1: General Procedure for Coupling of a Carboxylic Acid to this compound using HATU
-
Preparation of the Amine Component:
-
In a reaction vessel, dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.2 equivalents) to the solution and stir for 15-20 minutes at room temperature to ensure complete neutralization.
-
-
Activation of the Carboxylic Acid:
-
In a separate vial, dissolve the carboxylic acid (1 equivalent) and HATU (1.15 equivalents) in anhydrous DMF.
-
Add DIPEA (2 equivalents) to this mixture and vortex briefly. Allow the activation to proceed for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated carboxylic acid solution to the reaction vessel containing the neutralized Mono-fmoc ethylene diamine.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Mandatory Visualization
Caption: Workflow for the solution-phase coupling of this compound.
Caption: Troubleshooting logic for low coupling efficiency.
References
Technical Support Center: Ethylene Diamine Linkers in Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions when using ethylene diamine (EDA) or EDA-containing linkers in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is an "ethylene diamine linker" in the context of peptide synthesis?
In peptide synthesis, an "ethylene diamine linker" typically refers to the incorporation of an ethylene diamine moiety to introduce a bifunctional primary amine into a peptide-resin conjugate. This can be achieved by reacting a resin with excess ethylene diamine or by using a more complex linker that contains an ethylene diamine core. The two primary amines of the EDA moiety offer reactive sites for further chemical modifications, such as the attachment of reporter groups, bifunctional peptides, or for creating specific structural features.
Q2: What are the primary types of side reactions associated with ethylene diamine linkers?
The bifunctional nature of the ethylene diamine linker is the primary source of potential side reactions. The three most common issues are:
-
Diacylation/Cross-linking: Uncontrolled reaction of both primary amines of the EDA linker with activated amino acids, leading to undesired branched or cross-linked peptide chains.
-
Intramolecular Cyclization: The free amine of the EDA linker can react with other functional groups within the same peptide molecule, resulting in unintended cyclic byproducts.
-
Diketopiperazine (DKP) Formation: If the peptide sequence attached to the EDA linker is a dipeptide, the N-terminal amine can attack the amide bond of the second amino acid, cleaving the dipeptide from the resin as a cyclic diketopiperazine.[1][2]
Q3: Are there specific amino acid sequences that are more problematic with EDA linkers?
Yes, sequences where the second amino acid is proline are particularly susceptible to diketopiperazine formation.[1] Additionally, peptides with highly reactive side chains may be more prone to intramolecular cyclization with the free amine of the EDA linker.
Troubleshooting Guide
Problem 1: Unwanted Diacylation or Cross-linking of Peptides
Symptoms:
-
Mass spectrometry of the crude peptide product shows peaks corresponding to the mass of two peptide chains plus the linker.
-
The peptide becomes difficult to cleave from the resin.
-
The resin beads show significant aggregation.
Root Cause: The presence of two highly reactive primary amines in the ethylene diamine linker can lead to acylation at both sites, especially when a high concentration of activated amino acid is used.
Solutions:
-
Control Stoichiometry: Use a large excess of ethylene diamine when functionalizing the resin to favor mono-substitution.
-
Use of Protecting Groups: Employ an orthogonal protecting group strategy for one of the amines on a pre-formed EDA-containing linker. This allows for selective deprotection and reaction at each amine.
-
Optimized Coupling Conditions: Reduce the concentration of the activated amino acid and the coupling time to minimize the chance of a second acylation event. A rationally designed linker, such as diaminonicotinic acid (DAN), can also be used to selectively reduce the nucleophilicity of one of the amines.[3]
Problem 2: Formation of Intramolecular Cyclic Byproducts
Symptoms:
-
LC-MS analysis reveals a significant peak with the same mass as the desired linear peptide but with a different retention time.
-
Reduced yield of the target linear peptide.
Root Cause: The free primary amine of the EDA linker can act as a nucleophile, attacking electrophilic centers within the growing peptide chain, such as the side chains of certain amino acids or the activated C-terminus of the peptide itself.
Solutions:
-
Protecting Group Strategy: Ensure that all reactive amino acid side chains are adequately protected throughout the synthesis.
-
On-Resin Cyclization Control: If cyclization is the desired outcome, it should be performed as a distinct step after the linear peptide has been fully assembled. For avoiding cyclization, ensure that the free amine of the linker is protected until it is needed for a specific reaction.
Problem 3: Diketopiperazine (DKP) Formation and Cleavage of the Dipeptide
Symptoms:
-
The final peptide product is missing the first two amino acids.
-
A significant amount of a small cyclic molecule (the diketopiperazine) is detected in the cleavage solution.
-
This is most common when proline is the second amino acid in the sequence.[4]
Root Cause: After the deprotection of the second amino acid, its free N-terminal amine can attack the ester or amide bond linking the first amino acid to the EDA-functionalized resin. This intramolecular cyclization releases the dipeptide as a stable six-membered ring (diketopiperazine).[1][2]
Solutions:
-
Use of Sterically Hindered Resins: Employing a bulky resin, such as a 2-chlorotrityl chloride resin, can sterically hinder the N-terminal amine from reaching the linker's carbonyl group, thus suppressing DKP formation.[4][5]
-
Incorporate a Dipeptide: Instead of coupling the first two amino acids sequentially, couple them as a pre-formed dipeptide. This bypasses the vulnerable dipeptide-resin stage.[1]
-
Use of Boc-Chemistry: DKP formation is more prevalent in Fmoc-based synthesis. Switching to a Boc-based strategy can suppress this side reaction.[4]
Quantitative Data on Side Reactions
The extent of side reactions can vary significantly based on the specific peptide sequence, linker, and reaction conditions. Below is a summary of reported data for related systems.
| Side Reaction | System/Conditions | Observed Outcome | Reference |
| Mono- vs. Diacylation | Diaminonicotinic acid (DAN) scaffold with an electron-withdrawing pyridyl nitrogen | 99:1 ratio of monoacylated to diacylated product | [3] |
| Intramolecular Cyclization vs. Dimerization | Solution-phase cyclization of a linear peptide | Cyclization (14%), Hydrolysis (13%), Dimerization (11%) after 1 hour | [6] |
Experimental Protocols
Protocol 1: Minimizing Diacylation during Resin Functionalization with Ethylene Diamine
-
Resin Swelling: Swell the appropriate resin (e.g., carboxyl-functionalized resin) in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) for at least 1 hour.
-
Activation of Carboxyl Groups: Activate the carboxyl groups on the resin using a standard coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt).
-
Amine Coupling: Add a solution of ethylene diamine (at least 10-fold molar excess relative to the resin's carboxyl groups) in DMF to the activated resin.
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Washing: Thoroughly wash the resin with DMF, followed by DCM, and then methanol to remove excess ethylene diamine and byproducts.
-
Drying: Dry the resin under vacuum.
Protocol 2: On-Resin Diketopiperazine (DKP) Formation Test
-
Synthesis of Dipeptide-Resin: Synthesize the first two amino acids of your sequence on the EDA-functionalized resin using standard Fmoc SPPS protocols.
-
Fmoc Deprotection: Treat a small sample of the dipeptide-resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group.
-
Incubation: After washing the resin, incubate it in DMF at room temperature for 1-2 hours.
-
Analysis: Cleave the products from the resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
LC-MS: Analyze the cleavage solution by LC-MS to detect the presence of the cyclic diketopiperazine. The mass of the DKP will correspond to the sum of the residues of the two amino acids minus two water molecules.
Visualizations
Caption: Diacylation side reaction pathway.
Caption: Mechanism of Diketopiperazine (DKP) formation.
Caption: Troubleshooting workflow for EDA linker side reactions.
References
- 1. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. biosynth.com [biosynth.com]
- 6. Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
Preventing diketopiperazine formation with N-terminal ethylene diamine.
Welcome to the Technical Support Center for preventing diketopiperazine (DKP) formation during peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, with a specific consideration of N-terminal modifications.
A Note on N-Terminal Ethylene Diamine
While the use of an N-terminal ethylene diamine modification is a chemically plausible strategy to influence diketopiperazine (DKP) formation, it is not a widely documented or standard method for its prevention in the scientific literature. The information provided herein is based on established prevention techniques. A hypothetical mechanism for the influence of N-terminal ethylene diamine is presented for theoretical consideration.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a problem in peptide synthesis?
A1: Diketopiperazine (DKP) formation is a common side reaction in the early stages of solid-phase peptide synthesis (SPPS).[1] It involves an intramolecular cyclization of a dipeptidyl-resin, where the deprotected N-terminal amino group attacks the ester linkage of the C-terminal amino acid to the resin.[1][2] This results in the cleavage of the dipeptide from the solid support as a stable six-membered ring, leading to a truncated peptide and a significant reduction in the yield of the desired full-length peptide.[2]
Q2: Which peptide sequences are most susceptible to DKP formation?
A2: Peptide sequences with a proline residue at the second position (from the C-terminus) are highly prone to DKP formation.[1][3] This is due to the conformational rigidity of proline, which favors the necessary geometry for cyclization. Other sequences that are particularly susceptible include those with glycine or other sterically unhindered amino acids at the first or second position.[1]
Q3: What are the primary factors that promote DKP formation during SPPS?
A3: Several factors can increase the likelihood and rate of DKP formation:
-
Deprotection Conditions: The use of a strong base, such as 20% piperidine in DMF for Fmoc deprotection, is a major catalyst for this side reaction.[1]
-
Resin Type: Resins that link the peptide via an ester bond, such as Wang resin, are more susceptible to DKP formation and cleavage.[1]
-
Temperature: Higher temperatures during the coupling and deprotection steps can accelerate the rate of DKP formation.[1]
-
Reaction Time: Prolonged exposure to basic conditions during deprotection or extended coupling times can increase the incidence of DKP formation.[1]
-
Solvent: The choice of solvent can influence the stability of the peptide-resin linkage and the rate of cyclization.[4]
Q4: How can I detect DKP formation in my synthesis?
A4: DKP formation can be detected by analyzing the cleavage solution from the Fmoc-deprotection step of the third amino acid coupling using LC-MS. The presence of the cyclic dipeptide in this solution is a direct indication of DKP formation. Additionally, a lower-than-expected yield of the final peptide product, especially for shorter peptides, can be an indirect sign of this side reaction.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Actions |
| Low final peptide yield, especially for short peptides. | "Traceless" DKP formation, where the dipeptide is cleaved from the resin and washed away.[2] | 1. Analyze the deprotection solution after the second amino acid for the presence of the DKP byproduct. 2. Implement an optimized Fmoc-deprotection protocol with a milder base.[2] 3. Consider using a pre-formed dipeptide for the first two amino acids.[1] |
| Presence of a major impurity peak corresponding to the mass of the cyclic dipeptide in the crude product. | Incomplete cleavage of the DKP from the resin, or DKP formation in solution post-cleavage. | 1. Optimize cleavage conditions to ensure complete removal of all peptide species from the resin. 2. Ensure prompt work-up of the cleaved peptide to minimize degradation in solution. |
| Inconsistent synthesis yields for sequences containing Proline. | High propensity of Pro-containing dipeptides to form DKPs.[3] | 1. Prioritize the use of alternative deprotection reagents.[2][5] 2. For Fmoc-SPPS, switch to a resin less prone to DKP formation (e.g., a trityl-based resin). 3. Employ a dipeptide building block strategy.[1] |
Quantitative Data on DKP Prevention Strategies
The following table summarizes the effectiveness of various strategies in reducing DKP formation for susceptible peptide sequences.
| Strategy | Model Peptide/System | DKP Formation (%) | Control (Standard Conditions) | Reference |
| Optimized Fmoc Deprotection | H-Cys[(CH₂)₃COOtBu]-Pro-OH on CTC resin | 3.6% | 13.8% (with 20% piperidine/DMF) | [2] |
| (2% DBU, 5% piperazine/NMP) | ||||
| Alternative Protecting Group | Model depsipeptide 66 | 15% | 91% (with Fmoc-SPPS) | [6] |
| (Picoc-SPPS) |
Experimental Protocols
Protocol 1: Optimized Fmoc-Deprotection for DKP Suppression
This protocol utilizes a milder base cocktail to minimize DKP formation during the critical deprotection step after the second amino acid has been coupled.
Materials:
-
Peptide-resin (post-coupling of the second amino acid)
-
N-methyl-2-pyrrolidone (NMP), peptide synthesis grade
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperazine
-
Fmoc-deprotection solution: 2% (v/v) DBU and 5% (w/v) piperazine in NMP
Procedure:
-
Resin Washing: After the coupling of the second amino acid, wash the peptide-resin thoroughly with NMP (3 x 10 mL per gram of resin).
-
First Deprotection: Drain the NMP from the peptide-resin and add the optimized Fmoc-deprotection solution (10 mL per gram of resin). Agitate the mixture for 5 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the optimized deprotection solution to the resin and agitate for an additional 10-15 minutes.
-
Washing: Drain the deprotection solution and wash the peptide-resin thoroughly with NMP (5 x 10 mL per gram of resin) to remove all traces of the deprotection reagents.
-
Proceed with Coupling: Immediately proceed with the coupling of the third amino acid.
Visualizations
Mechanism of Diketopiperazine Formation
Caption: Mechanism of diketopiperazine (DKP) formation from a resin-bound dipeptide.
Hypothetical Mechanism of DKP Prevention with N-Terminal Ethylene Diamine
Caption: Hypothetical prevention of DKP formation by N-terminal ethylene diamine.
Troubleshooting Workflow for DKP-Related Issues
Caption: Troubleshooting workflow for addressing DKP formation in peptide synthesis.
References
- 1. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 5. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Improving solubility of Mono-fmoc ethylene diamine hydrochloride for reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered with the solubility of Mono-fmoc ethylene diamine hydrochloride in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
This compound is a widely used bifunctional linker in peptide synthesis and bioconjugation. It possesses a fluorenylmethyloxycarbonyl (Fmoc) protecting group on one amine and a primary amine hydrochloride salt on the other. While it is very soluble in water and soluble in polar protic solvents like ethanol and methanol, its solubility in common organic solvents used in solid-phase peptide synthesis (SPPS) can be challenging.[1]
Q2: I'm observing precipitation of this compound from my reaction mixture. What is the likely cause?
Precipitation of this compound from common organic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM) is a frequently reported issue.[2] This can occur even after the addition of a base to neutralize the hydrochloride salt. The precipitation is often due to the poor solubility of the resulting free base or the formation of insoluble salt byproducts (e.g., diisopropylethylammonium chloride) in the specific solvent system.
Q3: Why is neutralizing the hydrochloride salt necessary before reaction?
The primary amine of this compound is protonated, forming a salt. This salt is unreactive in nucleophilic addition reactions, such as amide bond formation. A non-nucleophilic organic base, like Diisopropylethylamine (DIEA), is required to deprotonate the ammonium salt and generate the free primary amine, which is the reactive species for coupling reactions.
Q4: Can I use heat to improve the solubility of this compound?
Gentle heating (e.g., to 37°C) can be employed to aid in the dissolution of Fmoc-protected amino compounds.[3] However, prolonged heating or high temperatures should be avoided as it can lead to the degradation of the Fmoc group or other sensitive reagents in the reaction mixture.
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding this compound to the solvent.
-
Root Cause: The compound has low intrinsic solubility in the chosen solvent.
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Solution 1: Change Solvent: Switch to a more effective solvent or a solvent mixture. NMP generally has better solvating properties for hydrophobic and aggregation-prone sequences than DMF.[4] The use of Dimethyl sulfoxide (DMSO) as a co-solvent can also significantly enhance solubility.[3]
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Solution 2: Physical Dissolution Aids: Use sonication for 5-10 minutes to help break up solid particles and promote dissolution.[3]
Issue: The compound dissolves initially but precipitates after adding the neutralizing base.
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Root Cause: The free base of Mono-fmoc ethylene diamine may be less soluble than the hydrochloride salt in the specific solvent. Alternatively, the salt byproduct of the neutralization reaction (e.g., DIEA-HCl) may be insoluble and precipitating.
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Solution 1: Alter the Order of Addition: Instead of pre-dissolving the diamine and then adding the base, try adding the diamine to a solution already containing the activating agents and the carboxylic acid, followed by the dropwise addition of the base. This can sometimes keep the concentration of the free diamine below its solubility limit at any given time.
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Solution 2: Use a Solvent Mixture: A mixture of solvents can improve the solubility of all components. For particularly challenging cases, a "Magic Mixture" consisting of DCM/DMF/NMP (1:1:1) with additives like 1% Triton X-100 and 2 M ethylene carbonate has been reported to be effective for similar problematic couplings.[3]
Data Presentation: Solvent System Comparison
The following table summarizes the effectiveness of various solvents and solvent systems for dissolving this compound and similar Fmoc-protected compounds, based on literature and user-reported experiences.
| Solvent/Solvent System | Relative Solubility | Key Considerations |
| Dichloromethane (DCM) | Poor | Often leads to precipitation.[2] |
| N,N-Dimethylformamide (DMF) | Moderate | Prone to precipitation, especially after base addition.[2] Quality of DMF is critical; ensure it is amine-free.[5] |
| N-Methyl-2-pyrrolidone (NMP) | Good | Generally better than DMF for hydrophobic compounds and can reduce aggregation.[4] |
| Dimethyl sulfoxide (DMSO) | Good | A strong solvent that can be used as a co-solvent to enhance the solubility in DMF or NMP.[3] |
| DMF / DMSO Mixture | Very Good | Adding a small amount of DMSO to DMF can significantly improve solubility.[3] |
| DCM / DMF / NMP Mixture | Excellent | Often referred to as a "Magic Mixture", it can be highly effective for very poorly soluble compounds.[3] |
Experimental Protocols
Protocol for Improving Solubility Using a Co-Solvent Approach
This protocol describes a method for dissolving this compound for a typical coupling reaction using a DMSO co-solvent system.
Materials:
-
This compound
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N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diisopropylethylamine (DIEA)
-
Carboxylic acid to be coupled
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Coupling agent (e.g., HATU, HBTU)
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Reaction vessel
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Magnetic stirrer or sonicator
Procedure:
-
Preparation of the Carboxylic Acid Solution: In the reaction vessel, dissolve the carboxylic acid and the coupling agent in the required volume of DMF.
-
Preparation of the Diamine Stock Solution: In a separate vial, add a small volume of DMSO to the this compound. Sonicate or vortex until a clear, concentrated solution is formed.
-
Addition of the Diamine: Add the concentrated DMSO stock solution of the diamine to the DMF solution containing the carboxylic acid and coupling agent.
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Neutralization and Coupling: Begin stirring the reaction mixture. Slowly, add the required equivalents of DIEA dropwise to the reaction vessel.
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Reaction Monitoring: Allow the reaction to proceed and monitor its completion by a suitable method (e.g., TLC, LC-MS). The use of the co-solvent should maintain the homogeneity of the reaction mixture.
Mandatory Visualization
Caption: Troubleshooting workflow for solubility issues with Mono-fmoc ethylene diamine HCl.
References
Stability of Fmoc-ethylene diamine linker to different coupling reagents.
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the Fmoc-ethylene diamine linker with various coupling reagents commonly used in solid-phase peptide synthesis (SPPS) and bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the Fmoc-ethylene diamine linker and what are its common applications?
The Fmoc-ethylene diamine linker is a bifunctional molecule used to connect a solid support or a carrier molecule to a peptide or other therapeutic agents. The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the primary amine, which allows for controlled, stepwise synthesis. Once the Fmoc group is removed, the exposed primary amine can be coupled to a carboxylic acid of an incoming molecule. This linker is frequently employed in the synthesis of peptide-drug conjugates, labeled peptides, and other bioconjugates.
Q2: Can coupling reagents used in SPPS affect the stability of the Fmoc-ethylene diamine linker?
Yes, the choice of coupling reagent can significantly impact the stability and integrity of the Fmoc-ethylene diamine linker, particularly the amide bond formed after coupling a molecule to the linker. While the primary role of coupling reagents is to facilitate amide bond formation, some can participate in or catalyze side reactions that may lead to linker cleavage or modification.
Q3: What are the potential side reactions that can occur with the Fmoc-ethylene diamine linker during the coupling step?
The most significant side reaction of concern is the modification of the ethylene diamine linker by certain coupling reagents, particularly uronium/aminium salts like HBTU and HATU. After the deprotection of the Fmoc group, the primary amine of the ethylene diamine linker is exposed. If this amine is not efficiently coupled with the incoming carboxylic acid, it can be susceptible to guanidinylation by excess HBTU or HATU.[1][2][3] This results in the formation of a stable guanidinium group on the linker, effectively capping it and preventing further chain elongation.[1] This leads to truncated sequences and difficult-to-remove impurities.
Phosphonium salt reagents like PyBOP are generally considered less prone to causing this guanidinylation side reaction.[3] Carbodiimide-based reagents like DIC, when used with additives like HOBt or Oxyma, primarily activate the carboxylic acid and are less likely to directly modify the amine linker.
Troubleshooting Guide
Problem: My peptide synthesis is failing after the first coupling to the Fmoc-ethylene diamine linker. Mass spectrometry analysis shows a mass corresponding to the linker plus a guanidinyl group (+42 Da from the capping agent after fragmentation).
Possible Cause: Incomplete coupling of the first amino acid followed by guanidinylation of the unreacted primary amine of the ethylene diamine linker by the uronium/aminium-based coupling reagent (HBTU or HATU).[1][3]
Solutions:
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Optimize Coupling Conditions:
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Pre-activation: Pre-activate the carboxylic acid of the incoming amino acid with the coupling reagent and a base (like DIPEA) for a few minutes before adding it to the deprotected linker on the solid support. This ensures that the activated species is readily available for coupling and minimizes the time the free amine of the linker is exposed to excess coupling reagent.
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Stoichiometry: Use a minimal excess of the coupling reagent (e.g., 1.05-1.2 equivalents). A large excess of HBTU or HATU increases the likelihood of side reactions.[1]
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Double Coupling: Perform a second coupling step to ensure the reaction goes to completion, especially if the incoming amino acid is sterically hindered.
-
-
Change Coupling Reagent:
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Switch from a uronium/aminium-based reagent (HBTU, HATU) to a phosphonium-based reagent like PyBOP . PyBOP is known to be less likely to cause guanidinylation.[3]
-
Consider using a carbodiimide-based coupling method, such as DIC/Oxyma or DIC/HOBt . These reagents have a different activation mechanism that is less prone to modifying the amine linker.
-
-
Monitor the Reaction:
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Perform a Kaiser test (or other qualitative ninhydrin-based tests) after the coupling step. A positive test (blue color) indicates the presence of unreacted primary amines on the linker, suggesting incomplete coupling.
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Quantitative Data on Coupling Reagent Performance
While direct quantitative data on the stability of the Fmoc-ethylene diamine linker with a wide range of coupling reagents is not extensively available in the literature, the known side reactions of these reagents provide a basis for their selection. The primary concern is the prevention of side reactions that cap the linker, rather than cleavage of the amide bond during the coupling step, as amide bonds are generally stable under these conditions.
| Coupling Reagent Class | Reagent Examples | Potential for Linker Capping (Guanidinylation) | Recommendations for Use with Fmoc-Ethylene Diamine Linker |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | High, especially with excess reagent | Use with caution. Employ pre-activation and carefully control stoichiometry. Monitor coupling completion. Not recommended for difficult couplings where a large excess of reagent might be needed.[1][3] |
| Phosphonium Salts | PyBOP, PyAOP | Low | Recommended. Generally a safer choice to avoid guanidinylation side reactions.[3] |
| Carbodiimides | DIC/HOBt, DIC/Oxyma, EDC | Very Low | Recommended. A cost-effective and reliable option with a low risk of linker-related side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Coupling an Amino Acid to Fmoc-Ethylene Diamine Linker on Solid Support
This protocol outlines a standard procedure for the first coupling step after Fmoc deprotection of the ethylene diamine linker.
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Resin Swelling: Swell the resin-bound Fmoc-ethylene diamine linker in N,N-dimethylformamide (DMF) for 30-60 minutes.
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Fmoc Deprotection:
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Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.
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Drain the solution.
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Repeat the treatment with 20% piperidine in DMF for 15 minutes.
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Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling (Choose one of the following methods):
Method A: Using PyBOP
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In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), PyBOP (3 eq.), and HOBt (3 eq.) in DMF.
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Add DIPEA (6 eq.) to the activation mixture.
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Immediately add the activation mixture to the deprotected resin.
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Agitate the reaction mixture for 1-2 hours at room temperature.
Method B: Using DIC/Oxyma
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In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.) and Oxyma (3 eq.) in DMF.
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Add DIC (3 eq.) to the solution and allow it to pre-activate for 5-10 minutes.
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Add the activation mixture to the deprotected resin.
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Agitate the reaction mixture for 1-2 hours at room temperature.
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-
Washing: Wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times).
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Monitoring: Perform a Kaiser test on a small sample of the resin to check for the presence of free primary amines. A negative result (yellow/colorless beads) indicates successful coupling.
Protocol 2: Monitoring the Stability of the Amide Linker during Subsequent Coupling Steps via LC-MS
This protocol describes a method to assess if any cleavage of the newly formed amide bond with the linker occurs during subsequent amino acid couplings.
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After the first successful coupling to the ethylene diamine linker, take a small aliquot of the resin (e.g., 5-10 mg).
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Dry the resin sample under vacuum.
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Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.
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Precipitate the cleaved product in cold diethyl ether, centrifuge, and decant the ether.
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Dissolve the crude product in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
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Analyze the sample by LC-MS to confirm the mass of the single amino acid coupled to the ethylene diamine linker. This will be your reference (T=0).
-
Proceed with the synthesis of the next amino acid in the sequence on the main batch of resin, using your chosen coupling reagent.
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After this second coupling is complete, repeat steps 1-6 with another small aliquot of the resin.
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In the LC-MS analysis of the second sample, look for the expected mass of the dipeptide-linker conjugate. Also, screen for the presence of the single amino acid-linker conjugate (from step 6). The presence of a significant peak corresponding to the single amino acid-linker would indicate instability of the amide bond during the second coupling step.
Visualizations
References
Technical Support Center: Cleavage of Peptides from Resin with an Ethylenediamine Linker
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the cleavage of peptides from solid-phase synthesis resins utilizing an ethylenediamine linker. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to ensure successful peptide cleavage and purification.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of using an ethylenediamine linker for peptide cleavage?
A1: Cleavage with ethylenediamine is a form of aminolysis that results in a C-terminally modified peptide with an ethylenediamine amide. This method is particularly useful for synthesizing peptide derivatives with specific functionalities at the C-terminus and for cleaving peptides from resins like Merrifield and Wang, especially when standard acidic cleavage methods are not desirable.
Q2: What are the key parameters to control for efficient cleavage with an ethylenediamine linker?
A2: The most critical parameters are the concentration of ethylenediamine, the choice of solvent, the reaction time, and the temperature. Optimized conditions often involve a solution of 20% ethylenediamine in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF), with reaction times that can extend up to 48 hours at room temperature.[1]
Q3: Can ethylenediamine cleavage affect the integrity of the peptide?
A3: Like any chemical treatment, there is a potential for side reactions. The basic nature of ethylenediamine can potentially lead to modifications of sensitive amino acid side chains. It is crucial to follow optimized protocols and to thoroughly characterize the final peptide product to identify any unexpected modifications.
Q4: Is it possible to cleave N-terminally protected peptides using ethylenediamine?
A4: Yes, this method is suitable for the cleavage of N-terminally protected peptides. In fact, studies have shown that N-acetyl-protected peptides can give higher yields compared to N-formyl-protected peptides under certain conditions.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the peptide cleavage process using an ethylenediamine linker.
Issue 1: Low Peptide Yield
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Question: After cleavage and purification, the final yield of my peptide is significantly lower than expected. What are the potential causes and solutions?
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Answer: Low peptide yield can be attributed to several factors:
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Incomplete Cleavage: The reaction time may have been insufficient. For complex or hydrophobic peptides, the standard 48-hour incubation may need to be extended. To diagnose this, a small sample of the resin can be taken after the initial cleavage period, and the cleavage can be repeated with fresh reagents to see if more peptide is released.
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Suboptimal Temperature: Increasing the temperature to accelerate the reaction can be counterproductive, leading to significantly lower yields.[1] It is recommended to maintain a constant temperature, such as 24°C.[1]
-
Inappropriate Solvent: The choice of solvent is critical for efficient cleavage. For hydrophobic peptides like WALPs, 80% dichloromethane is effective, while for others like gramicidin A, 80% dimethylformamide provides excellent results.[1]
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Peptide Adsorption: The cleaved peptide may adsorb to the resin. Ensure thorough washing of the resin with the cleavage solution or an appropriate solvent after the reaction to recover all of the product.
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Issue 2: Presence of Impurities in the Final Product
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Question: My final peptide product shows multiple peaks on HPLC analysis. What could be the source of these impurities?
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Answer: Impurities can arise from several sources:
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Side Reactions: The primary amino groups of ethylenediamine are nucleophilic and could potentially react with sensitive amino acid side chains. Although specific side reactions with ethylenediamine are not extensively documented in the provided search results, general principles of peptide chemistry suggest that side chains of residues like Asparagine, Glutamine, Cysteine, and others could be susceptible to modification under basic conditions or by nucleophilic attack. Careful analysis of the mass spectrum of the impurities can help identify the nature of the modifications.
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Incomplete Deprotection of Side Chains: If side-chain protecting groups are not fully removed prior to or during cleavage, this will result in a heterogeneous product. Ensure that the deprotection strategy is compatible with the use of ethylenediamine.
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Racemization: Racemization of amino acids can occur during synthesis, particularly at the C-terminal residue attached to the resin.[1]
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Issue 3: Difficulty in Purifying the Cleaved Peptide
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Question: I am having trouble purifying my peptide after cleavage with ethylenediamine. What could be the reason?
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Answer: The C-terminal ethylenediamine modification alters the overall polarity and charge of the peptide, which may require adjustments to the purification protocol. The basic nature of the added ethylenediamine moiety can affect its behavior during ion-exchange chromatography. For reverse-phase HPLC, the choice of mobile phases and gradient may need to be re-optimized to achieve good separation.
Quantitative Data
The efficiency of peptide cleavage with an ethylenediamine linker is influenced by the peptide sequence, N-terminal protection, and the solvent used. The following table summarizes cleavage yields for different peptides under optimized conditions.[1]
| Peptide Type | N-Terminal Protecting Group | Cleavage Conditions | Yield |
| WALP | N-acetyl | 20% ethylenediamine in 80% dichloromethane, 48h at 24°C | High |
| WALP | N-formyl | 20% ethylenediamine in 80% dichloromethane, 48h at 24°C | Lower than N-acetyl |
| Gramicidin A | N-formyl | 20% ethylenediamine in 80% dimethylformamide, 48h at 24°C | Excellent |
Experimental Protocols
Optimized Protocol for Cleavage of Peptides from Resin using Ethylenediamine [1]
This protocol is based on optimized conditions for the cleavage of hydrophobic peptides.
Materials:
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Peptide-bound resin (e.g., Merrifield or Wang resin)
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Ethylenediamine (reagent grade)
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Dichloromethane (DCM, anhydrous) or Dimethylformamide (DMF, anhydrous)
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Reaction vessel with a shaker
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Filtration apparatus
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HPLC system for analysis and purification
Procedure:
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Resin Preparation:
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Wash the peptide-bound resin thoroughly with a suitable solvent (e.g., DCM or DMF) to remove any residual reagents from the synthesis.
-
Dry the resin under vacuum.
-
-
Cleavage Reaction:
-
Prepare the cleavage cocktail: a solution of 20% (v/v) ethylenediamine in either 80% DCM (for hydrophobic peptides like WALP) or 80% DMF (for peptides like gramicidin A).
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Add the cleavage cocktail to the dried resin in a sealed reaction vessel.
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Agitate the mixture on a shaker at a constant temperature of 24°C for 48 hours.
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-
Peptide Isolation:
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Filter the resin from the cleavage solution.
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Wash the resin multiple times with the cleavage solution or an appropriate solvent to ensure complete recovery of the cleaved peptide.
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Combine the filtrate and the washes.
-
-
Purification and Analysis:
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Remove the solvent from the combined filtrate under reduced pressure.
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Purify the crude peptide using an appropriate chromatographic technique, such as reverse-phase HPLC.
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Characterize the purified peptide by mass spectrometry and HPLC to confirm its identity and purity.
-
Visualizations
References
Purification of peptides containing an ethylene diamine moiety
Welcome to the Technical Support Center for Peptide Purification. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers working with peptides containing an ethylene diamine moiety. The basic nature of this moiety presents unique challenges, primarily in reversed-phase chromatography.
Troubleshooting Guide
This section addresses common issues encountered during the purification of peptides containing an ethylene diamine moiety.
Question: Why is my peptide peak showing significant tailing in RP-HPLC?
Answer: Peak tailing is a common issue when purifying basic peptides, such as those with an ethylene diamine group. The primary cause is the interaction between the positively charged (protonated) amine groups of your peptide and negatively charged residual silanols on the silica-based stationary phase of the HPLC column.[1] This secondary ionic interaction, in addition to the primary hydrophobic interaction, slows down the elution of a portion of the peptide molecules, resulting in a tailed or asymmetrical peak.
Solutions:
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Use an Ion-Pairing Agent: The most common solution is to add an ion-pairing agent to the mobile phase. Trifluoroacetic acid (TFA) at a concentration of 0.1% is standard.[2][3] TFA serves two purposes: it lowers the mobile phase pH, protonating the peptide's basic groups, and its counter-ion (CF₃COO⁻) pairs with these protonated sites, effectively shielding the peptide's positive charge and preventing interaction with the column's silanols.[1]
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Optimize Mobile Phase pH: Using an acidic mobile phase (e.g., with formic acid or TFA) ensures that the basic residues on the peptide are consistently protonated, which can improve peak shape.[1]
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Select a Modern, End-Capped Column: Modern HPLC columns, such as those with ethylene bridged hybrid particles, are designed to have fewer accessible residual silanols.[1] Using these columns can dramatically improve peak shape for basic compounds even with weaker acids like formic acid.[1]
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Increase Temperature: Elevating the column temperature (e.g., to 40-60 °C) can improve peak symmetry by reducing mobile phase viscosity and speeding up mass transfer. However, the optimal temperature can be peptide-specific.[1]
Question: I am struggling to separate my target peptide from a very similar impurity. What can I do to improve resolution?
Answer: Co-elution of impurities, such as deletion or truncated sequences from solid-phase peptide synthesis (SPPS), is a frequent challenge because these impurities often have very similar hydrophobicity to the target peptide.[2][4]
Solutions:
-
Optimize the Elution Gradient: A shallower gradient (e.g., 0.5% B/min instead of 2% B/min) increases the time the peptide spends in the "active" elution window on the column, providing more opportunity for separation from closely eluting species.[3][5]
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Change the Ion-Pairing Agent: While TFA is common, using a different ion-pairing agent can alter the selectivity of the separation.[6] Agents like heptafluorobutyric acid (HFBA) are more hydrophobic and can increase peptide retention, potentially resolving stubborn impurities.[6]
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Employ an Orthogonal Purification Method: The most powerful strategy is to use a two-step purification process employing different separation mechanisms. Since your peptide is basic, combining cation-exchange chromatography (IEX) with RP-HPLC is highly effective.[4][7] IEX separates molecules based on charge, while RP-HPLC separates based on hydrophobicity. This two-dimensional approach can resolve impurities that are inseparable by RP-HPLC alone.[4]
Frequently Asked Questions (FAQs)
Q1: What is the best first-step strategy for purifying a crude peptide containing an ethylene diamine moiety? A1: The standard and most recommended starting point is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18-modified silica column.[2] The mobile phase should consist of water (Solvent A) and acetonitrile (Solvent B), both containing 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent.[2][3] Start with a broad scouting gradient (e.g., 5-65% B over 30 minutes) to determine the approximate elution concentration of your peptide, then optimize with a shallower, more focused gradient.[3]
Q2: Can I use a purification method other than RP-HPLC? A2: Yes. While RP-HPLC is the most common technique, ion-exchange chromatography (IEX) is an excellent orthogonal method, especially for charged peptides.[7] For a peptide with a basic ethylene diamine group, cation-exchange chromatography is a suitable choice.[7] This can be used as an initial capture and partial purification step to remove non-basic impurities before a final RP-HPLC polishing step.[4]
Q3: My peptide is not dissolving well in the mobile phase (Water/ACN with 0.1% TFA). What should I do? A3: Poor solubility can be an issue. First, try sonicating the sample. If solubility remains low, you can dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO or DMF before diluting it with the initial mobile phase (e.g., 95% Solvent A). Be mindful that injecting a large volume of DMSO/DMF can distort the peak shape. Alternatively, adjusting the pH might improve solubility; some peptides are more soluble at a higher pH.[5]
Q4: How do I remove the ion-pairing agent (TFA) from my final purified peptide? A4: TFA is volatile and is typically removed along with the mobile phase solvents during lyophilization (freeze-drying).[2] For applications sensitive to residual TFA, you can perform salt exchange. This involves re-dissolving the lyophilized peptide in a solution containing a different, more biocompatible acid (like acetic acid) at a higher concentration and then re-lyophilizing. This process is repeated 2-3 times.
Data Summary Tables
Table 1: Effect of Different Ion-Pairing Agents on RP-HPLC Performance
| Ion-Pairing Agent (0.1%) | Relative Retention Time | Peak Asymmetry (Tailing Factor) | Achievable Purity | Key Characteristic |
| Trifluoroacetic Acid (TFA) | 1.0 | 1.4 | >95% | Standard, good volatility, provides sharp peaks for most basic peptides.[1][3] |
| Formic Acid (FA) | 0.8 | 2.1 | >90% | Weaker acid, less effective at masking silanol interactions, may result in broader peaks.[1] |
| Heptafluorobutyric Acid (HFBA) | 1.5 | 1.2 | >98% | Stronger ion-pairing, increases peptide retention and can significantly alter selectivity to resolve tough impurities.[6] |
Data are representative values for a model basic peptide and will vary depending on the specific sequence and column used.
Table 2: Two-Step Purification Efficiency (IEX followed by RP-HPLC)
| Purification Step | Starting Purity | Final Purity | Overall Recovery |
| Step 1: Cation-Exchange Chromatography (Capture) | 55% (Crude) | ~90% | ~95% |
| Step 2: RP-HPLC (Polishing) | 90% | >99.5% | ~95% |
| Overall Process | 55% | >99.5% | >90% |
This data is based on a case study for purifying the basic peptide bivalirudin and demonstrates the power of an orthogonal approach.[4]
Experimental Protocols
Protocol 1: Standard RP-HPLC Purification
This protocol outlines a general method for purifying peptides containing an ethylene diamine moiety.
1. Materials:
-
Column: C18 stationary phase (e.g., 10 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).
-
Sample Preparation: Dissolve crude peptide in Mobile Phase A at a concentration of 1-10 mg/mL. If solubility is an issue, use a minimal amount of DMSO and dilute with Mobile Phase A.
2. Method Development (Analytical Scale):
-
Flow Rate: 1.0 mL/min.
-
Scouting Gradient: Run a linear gradient from 5% B to 65% B over 30 minutes.
-
Analysis: Identify the retention time of the target peptide.
-
Gradient Optimization: Design a focused, shallower gradient around the elution percentage of your target peak. For example, if the peptide eluted at 30% B (which corresponds to ~15 minutes in the scouting run), an optimized gradient could be 20-40% B over 40 minutes.[3]
3. Preparative Scale-Up:
-
Use a larger-diameter preparative column with the same stationary phase as the analytical column.
-
Adjust the flow rate according to the column diameter (e.g., 20 mL/min for a 2.1 cm ID column).
-
Inject the dissolved crude peptide onto the column.
-
Run the optimized gradient.
-
Collect fractions across the main peak using an automated fraction collector.
4. Analysis and Lyophilization:
-
Analyze the purity of each collected fraction using analytical RP-HPLC.
-
Pool the fractions that meet the desired purity level.
-
Freeze the pooled fractions (e.g., in a dry ice/acetone bath) and lyophilize until a dry powder is obtained.[3]
Visual Workflows and Diagrams
Caption: General workflow for the purification of synthetic peptides.
Caption: Troubleshooting decision tree for poor peak shape in HPLC.
References
Strategies to improve yield in syntheses using Mono-fmoc ethylene diamine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and strategies to improve yield in syntheses utilizing mono-Fmoc ethylene diamine.
Frequently Asked Questions (FAQs)
Q1: Why is the hydrochloride salt of mono-Fmoc ethylene diamine used, and how does it affect my reaction setup?
A1: The hydrochloride salt of mono-Fmoc ethylene diamine is often used to improve the stability and handling of the compound. However, for the primary amine to be reactive for coupling, it must be in its free base form. Therefore, a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), must be added to the reaction mixture to neutralize the hydrochloride salt.[1]
Q2: I am observing low coupling efficiency when using mono-Fmoc ethylene diamine. What are the potential causes?
A2: Low coupling efficiency can stem from several factors:
-
Incomplete liberation of the free amine: Insufficient base may have been added to neutralize the hydrochloride salt.[1]
-
Solubility issues: The free base of mono-Fmoc ethylene diamine may precipitate out of solution, especially in less polar solvents like Dichloromethane (DCM).[1][2]
-
Steric hindrance: The Fmoc protecting group can create steric hindrance, slowing down the reaction rate.
-
Inefficient activation of the carboxylic acid: The coupling reagents used may not be potent enough for this specific reaction.
-
Aggregation: The growing peptide chain on a solid support can aggregate, blocking the reactive sites.
Q3: What are the best solvents for reactions involving mono-Fmoc ethylene diamine?
A3: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are commonly used and effective solvents due to their good solvating properties.[1] If solubility issues persist, a mixture of solvents, such as DCM:DMSO, can be attempted.[1] It is crucial to use high-quality, amine-free solvents to prevent premature Fmoc deprotection.[3]
Q4: How can I monitor the progress of my coupling reaction?
A4: The Kaiser test is a reliable qualitative method to detect the presence of free primary amines on a solid support.[4][5] A positive result (blue color) indicates that the coupling is incomplete. A negative result (yellow/colorless) suggests the coupling is complete.[6]
Q5: What are the standard conditions for Fmoc deprotection after coupling mono-Fmoc ethylene diamine?
A5: The standard procedure for Fmoc deprotection is treatment with a 20% solution of piperidine in DMF.[3][6] For sequences that are prone to aggregation or other side reactions, a solution containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be more effective.[6]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Issue 2: Presence of Impurities in the Final Product
Data on Coupling Reagent Performance
While specific quantitative data for mono-Fmoc ethylene diamine coupling is limited, the following table, extrapolated from data for sterically hindered amino acids, provides a guide to selecting appropriate coupling reagents.
| Coupling Reagent Class | Example Reagents | Relative Reactivity | Advantages | Potential Disadvantages |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | High | Very effective for hindered couplings, fast reaction times. | Can cause side reactions if not used in appropriate stoichiometry. |
| Phosphonium Salts | PyBOP, PyAOP | High | High efficiency, lower risk of certain side reactions compared to uronium salts. | Byproducts can be difficult to remove. |
| Carbodiimides | DIC, DCC | Moderate | Cost-effective. | Often require additives (e.g., HOBt, Oxyma) and may be less effective for challenging couplings. |
Experimental Protocols
Protocol 1: General Procedure for Coupling Mono-Fmoc Ethylene Diamine Hydrochloride to a Carboxylic Acid on a Solid Support (e.g., Rink Amide Resin)
1. Resin Swelling:
-
Place the resin in a reaction vessel.
-
Add DMF (approximately 10 mL per gram of resin) and allow the resin to swell for at least 30 minutes.[4][7]
-
Drain the DMF.
2. Fmoc Deprotection (if starting with an Fmoc-protected resin):
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 20-30 minutes.[5]
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).[5]
3. Activation and Coupling:
-
In a separate vial, dissolve the carboxylic acid (1.5-3 equivalents relative to resin loading) in DMF.
-
Add the chosen coupling reagent (e.g., HATU, 1.5-3 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3-6 equivalents).
-
In another vial, dissolve this compound (1.5-3 equivalents) in DMF and add at least 1 equivalent of DIPEA to neutralize the HCl.
-
Combine the activated carboxylic acid solution and the mono-Fmoc ethylene diamine solution.
-
Add the resulting mixture to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For difficult couplings, the reaction time can be extended or the temperature slightly increased.
4. Monitoring the Reaction:
-
Take a small sample of the resin beads and wash them with DMF.
-
Perform a Kaiser test to check for the presence of free primary amines.[4][5] If the test is positive, continue the coupling reaction. A double coupling (repeating step 3 with fresh reagents) may be necessary.
5. Washing:
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.
Protocol 2: Kaiser Test for Monitoring Coupling Completion
Reagents:
-
Solution A: 6.5 mg of KCN diluted in 100 ml of water. Then, 1 ml of this solution is diluted in 49 ml of pyridine.
-
Solution B: 1 g of ninhydrin in 20 ml of n-butanol.
-
Solution C: 80 g of phenol in 20 ml of n-butanol.
Procedure:
-
Take a small sample of resin beads (1-5 mg) in a small test tube.
-
Wash the beads with DMF and then ethanol.
-
Add 2-3 drops of each of the three Kaiser test solutions to the beads.[6]
-
Heat the test tube at 100-110°C for 5 minutes.[6]
Interpretation:
-
Intense Blue Beads and/or Solution: Positive result, indicating the presence of free primary amines (incomplete coupling).[6]
-
Yellow or Colorless Beads and Solution: Negative result, indicating the absence of free primary amines (complete coupling).[6]
References
Validation & Comparative
HPLC analysis of peptides synthesized with Mono-fmoc ethylene diamine
A Comparative Guide to HPLC Analysis of Peptides Synthesized with C-Terminal Modifications
For researchers, scientists, and drug development professionals, the purity of synthesized peptides is a critical factor influencing experimental outcomes and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing peptide purity. The choice of solid-phase peptide synthesis (SPPS) linker or the incorporation of specific building blocks determines the C-terminal functionality of the peptide, which in turn affects its intended application and can influence its chromatographic behavior and impurity profile.
This guide provides a comparative analysis of the HPLC profiles of peptides synthesized with different C-terminal functionalities: a free carboxylic acid (typically from a Wang or 2-Chlorotrityl linker), a C-terminal amide (from a Rink Amide linker), and a C-terminal primary amine introduced via a mono-Fmoc ethylene diamine building block.
Comparison of C-Terminal Modifying Strategies
The strategy for achieving a desired C-terminal functionality is a key decision in peptide synthesis. The choice of linker not only dictates the final C-terminal group but also impacts the overall purity of the crude peptide.
| Feature | Wang Linker | 2-Chlorotrityl Linker | Rink Amide Linker | Mono-Fmoc Ethylene Diamine |
| C-Terminal Functionality | Carboxylic Acid | Carboxylic Acid | Amide | Primary Amine (for post-synthesis modification) |
| Cleavage Conditions | Strong acid (e.g., 95% TFA) | Mild acid (e.g., 1-2% TFA or TFE/DCM) | Strong acid (e.g., 95% TFA) | Cleavage from the primary resin linker (e.g., Wang, Rink) dictates this. |
| Key Advantages | Widely used, cost-effective. | Suppresses racemization and diketopiperazine formation.[1] Allows for synthesis of protected peptide fragments. | Direct synthesis of peptide amides. | Enables site-specific labeling, conjugation, or cyclization. |
| Potential for Side Reactions | Risk of racemization of the C-terminal amino acid. Alkylation of sensitive residues (e.g., Trp) by the linker during cleavage.[2] | Highly sensitive to moisture, which can reduce loading capacity.[1] | Potential for side reactions related to the additional primary amine if not properly protected. | |
| Expected Crude Purity (by HPLC) | Generally good, but can be variable depending on the sequence. | Often high due to the mild cleavage conditions and suppression of side reactions. | Generally good, comparable to Wang resin. | Dependent on the primary linker and the efficiency of ethylene diamine incorporation. |
Experimental Protocols
Detailed and robust experimental protocols are crucial for successful peptide synthesis and accurate HPLC analysis. Below are representative protocols for Fmoc-SPPS and subsequent HPLC analysis.
Protocol 1: General Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard steps for synthesizing a peptide on a solid support using Fmoc chemistry.
-
Resin Swelling: Swell the chosen resin (e.g., Wang, Rink Amide, or 2-Chlorotrityl) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. This is typically a two-step process (e.g., 3 minutes followed by 10-15 minutes).
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc-adduct.
-
Amino Acid Coupling: Add the next Fmoc-protected amino acid (typically 3-5 equivalents) and a coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF. Allow the reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: Perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail to release the peptide and remove side-chain protecting groups. The composition of the cocktail depends on the linker and the peptide sequence (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). For 2-chlorotrityl resin, a milder cocktail can be used to obtain the protected peptide.
-
Peptide Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize the peptide pellet.
Protocol 2: General HPLC Analysis of Peptide Purity
This protocol describes a standard method for determining the purity of a synthesized peptide using reverse-phase HPLC (RP-HPLC).[3]
-
Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent, typically a mixture of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA). Filter the sample through a 0.22 µm or 0.45 µm syringe filter.
-
HPLC System: An analytical HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column is commonly used for peptide analysis (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
Gradient Elution: Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be 5% to 65% B over 30 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor the elution of the peptide by measuring the UV absorbance at 214 nm or 220 nm.
-
Data Analysis: Calculate the peptide purity by integrating the peak area of the main peptide peak and dividing it by the total area of all peaks in the chromatogram.
Visualizing the Workflow and C-Terminal Products
The following diagrams illustrate the general workflow of Fmoc-SPPS and the resulting C-terminal functionalities.
References
Characterizing Fmoc-Ethylene Diamine Modified Peptides: A Comparative Guide to Leading Analytical Techniques
For researchers, scientists, and drug development professionals engaged in peptide modification, the precise characterization of these molecules is paramount. The introduction of moieties such as Fmoc-ethylene diamine can significantly alter a peptide's properties and requires robust analytical methods for confirmation and detailed structural elucidation. This guide provides an objective comparison of mass spectrometry, Edman degradation, and nuclear magnetic resonance (NMR) spectroscopy for the characterization of Fmoc-ethylene diamine modified peptides, complete with supporting experimental principles and detailed protocols.
Mass Spectrometry: The Versatile Workhorse
Mass spectrometry (MS) is a cornerstone technique for peptide analysis due to its high sensitivity, speed, and ability to provide detailed structural information. When coupled with liquid chromatography (LC-MS/MS), it allows for the separation and analysis of complex peptide mixtures.
Predicted Mass Spectrometry Performance for Fmoc-Ethylene Diamine Modified Peptides
The Fmoc group is known to undergo a characteristic McLafferty-type rearrangement, leading to a neutral loss of the fluorenylmethoxycarbonyl group. The ethylene diamine linker is expected to influence fragmentation patterns, potentially leading to characteristic cleavages within the linker itself. The presence of additional amine groups in the ethylene diamine moiety may also affect the charge state of the peptide ions.
Predicted Key Fragmentation Pathways:
-
Neutral Loss of the Fmoc Group: A significant neutral loss of 222.07 Da corresponding to the Fmoc group is anticipated.
-
Backbone Fragmentation: Standard b- and y-ion series from the peptide backbone will be observed, allowing for sequence verification.
-
Linker Fragmentation: Cleavage within the ethylene diamine linker may produce characteristic fragment ions.
-
Charge State Effects: The additional basic sites in the ethylene diamine linker may lead to higher charge states, which can be beneficial for fragmentation analysis.
Comparison with Alternative Techniques
| Feature | Mass Spectrometry (LC-MS/MS) | Edman Degradation | NMR Spectroscopy |
| Primary Application | High-throughput identification, sequence verification, and localization of modifications. | N-terminal sequence determination. | Detailed 3D structure and conformational analysis in solution. |
| Sensitivity | High (femtomole to attomole) | Moderate (picomole) | Low (micromole to millimole) |
| Throughput | High | Low | Low |
| Information Provided | Molecular weight, amino acid sequence, modification site. | N-terminal amino acid sequence. | Atomic-level 3D structure, dynamics, and intermolecular interactions. |
| Sample Requirement | Low | Moderate | High, requires pure sample. |
| Modification Analysis | Excellent for identifying a wide range of modifications. | Limited to N-terminal modifications; can be blocked by certain modifications. | Excellent for characterizing structural impact of modifications. |
Experimental Protocols
Mass Spectrometry (LC-MS/MS) Protocol for Modified Peptides
This protocol provides a general method for the analysis of Fmoc-ethylene diamine modified peptides.
1. Sample Preparation:
- Cleave the modified peptide from the solid-phase synthesis resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
- Precipitate the peptide with cold diethyl ether and wash the pellet to remove scavengers.
- Dissolve the dried peptide in a solvent compatible with LC-MS, such as 0.1% formic acid in water/acetonitrile.[1]
2. LC-MS/MS Analysis:
- LC System: Use a reverse-phase C18 column for separation.
- Mobile Phases:
- Solvent A: 0.1% Formic Acid in Water
- Solvent B: 0.1% Formic Acid in Acetonitrile
- Gradient: A suitable gradient from low to high organic solvent concentration to elute the modified peptide.
- MS System: An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
- Data Acquisition: Acquire data in a data-dependent mode, selecting the most intense precursor ions for fragmentation (MS/MS).[2][3][4][5]
3. Data Analysis:
- Use proteomics software to search the MS/MS data against a sequence database containing the expected modified peptide sequence.
- Manually inspect the spectra to confirm the presence of characteristic fragment ions, including the neutral loss of the Fmoc group and the peptide backbone ions.
Edman Degradation Protocol for N-Terminally Modified Peptides
Edman degradation sequentially removes amino acids from the N-terminus of a peptide.[6][7]
1. Sample Preparation:
- The peptide sample must be pure and free of interfering substances.[8]
- Immobilize the peptide on a suitable support, such as a PVDF membrane.
2. Sequencing Cycles:
- Coupling: React the N-terminal amino group with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC)-peptide.[9][10]
- Cleavage: Treat the PTC-peptide with anhydrous acid to cleave the N-terminal residue as a thiazolinone derivative.
- Conversion: Convert the thiazolinone derivative to the more stable phenylthiohydantoin (PTH)-amino acid.
- Identification: Identify the PTH-amino acid by chromatography (e.g., HPLC).
- Repeat the cycle to determine the sequence of the subsequent amino acids.
Note: If the Fmoc-ethylene diamine modification is at the N-terminus, it will block the Edman degradation reaction. This method is therefore more suitable for confirming the sequence of the peptide before modification or if the modification is at the C-terminus or a side chain.
NMR Spectroscopy Protocol for Structural Analysis of Modified Peptides
NMR spectroscopy provides detailed information about the three-dimensional structure of peptides in solution.[11][12][13]
1. Sample Preparation:
- The peptide must be highly pure (>95%) and dissolved in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).
- The sample concentration should be in the millimolar range.
2. NMR Data Acquisition:
- Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments on a high-field NMR spectrometer.
- 1D ¹H NMR: Provides an initial overview of the sample's purity and folding.
- 2D TOCSY (Total Correlation Spectroscopy): Identifies amino acid spin systems.
- 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is crucial for determining the 3D structure.
- ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
3. Structure Calculation:
- Assign the NMR resonances to specific atoms in the peptide.
- Use the distance restraints from NOESY data to calculate a family of 3D structures consistent with the experimental data using specialized software.
Visualizing the Workflow and Concepts
Caption: Experimental workflow for the characterization of Fmoc-ethylene diamine modified peptides using LC-MS/MS.
Caption: Predicted major fragmentation pathways for an Fmoc-ethylene diamine modified peptide in tandem mass spectrometry.
Conclusion
The characterization of Fmoc-ethylene diamine modified peptides requires a multi-faceted analytical approach. Mass spectrometry stands out as the most versatile and high-throughput technique for confirming the modification and verifying the peptide sequence. Edman degradation, while a classic method, is of limited use if the modification is at the N-terminus. NMR spectroscopy offers unparalleled detail for 3D structural analysis but requires larger amounts of pure sample and is a low-throughput technique. For a comprehensive understanding of these modified peptides, an integrated strategy employing mass spectrometry for initial characterization and confirmation, followed by NMR for detailed structural studies, is often the most effective approach.
References
- 1. qb3.berkeley.edu [qb3.berkeley.edu]
- 2. LC-MS/MS Peptide Analysis: Complete Protocol - Peptide Port [peptideport.com]
- 3. books.rsc.org [books.rsc.org]
- 4. LC-MS Protocols for Proteome Analysis: A Practical Guide - Creative Proteomics [creative-proteomics.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pharmiweb.com [pharmiweb.com]
- 7. Edman degradation - Wikipedia [en.wikipedia.org]
- 8. N-Terminal Sequencing by Edman Degradation Service - Creative Proteomics [creative-proteomics.com]
- 9. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
A Researcher's Guide to Monitoring Fmoc Deprotection: A Comparative Analysis
For researchers and professionals in drug development and peptide synthesis, ensuring the complete removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step. Incomplete deprotection leads to the formation of deletion sequences, which complicates purification and reduces the overall yield of the target peptide. This guide provides a comparative analysis of UV monitoring for Fmoc deprotection, particularly in the context of solid-phase peptide synthesis (SPPS) involving linkers such as ethylene diamine, and contrasts it with other common monitoring techniques.
Principles of UV Monitoring
The most widely used method for monitoring Fmoc deprotection is UV-Vis spectrophotometry.[1] This technique leverages the characteristic UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, a stable chromophore formed upon the cleavage of the Fmoc group by piperidine.[1] The concentration of this adduct, which is directly proportional to the amount of Fmoc group removed, can be accurately quantified by measuring its absorbance at approximately 301 nm.[1][2] This simple, rapid, and non-destructive method provides valuable real-time information on the progress of the deprotection reaction, enabling researchers to ensure its completion and improve the purity of the crude peptide.[1]
Comparative Analysis of Monitoring Methods
While UV monitoring is a robust and common technique, several alternatives exist, each with its own advantages and disadvantages. The following table provides a quantitative and qualitative comparison of these methods.
| Method | Principle | Speed | Cost | Quantitative? | Automation Potential | Key Considerations |
| UV-Vis Spectrophotometry | Measures the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.[1][2] | Rapid (real-time or near real-time) | Low to moderate | Yes | High | Requires a UV-Vis detector. High-purity, amine-free DMF is crucial to avoid high background absorbance.[1] |
| High-Performance Liquid Chromatography (HPLC) | Separates and quantifies the cleaved peptide from a small resin sample to assess deprotection completeness.[2] | Slow (requires cleavage, sample preparation, and run time) | High | Yes | Moderate | Provides high-resolution purity data but is destructive to the sample and not suitable for real-time monitoring.[2] |
| Ninhydrin (Kaiser) Test | A colorimetric test that detects the presence of free primary amines on the resin.[3] A blue color indicates incomplete coupling or complete deprotection. | Moderate (requires heating) | Low | Qualitative to Semi-quantitative | Low | Does not work for proline residues. Can be made quantitative with spectrophotometric measurement of the colored adduct.[3] |
| Conductivity Monitoring | Measures changes in the conductivity of the reaction solution as piperidinyl carbamate salt is formed during deprotection.[4] | Rapid (real-time) | Moderate | Qualitative | High | The signal can be weak and susceptible to interference from atmospheric CO2 and certain reagents.[4] |
Experimental Protocols
Protocol 1: UV-Vis Monitoring of Fmoc Deprotection
This protocol details the standard procedure for monitoring Fmoc deprotection using a UV-Vis spectrophotometer.
Materials:
-
Peptidyl-resin with N-terminal Fmoc protection
-
Deprotection solution: 20% (v/v) piperidine in high-purity, amine-free N,N-dimethylformamide (DMF). Prepare fresh daily.[1]
-
DMF, peptide synthesis grade
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)[1]
Procedure:
-
Resin Preparation: Swell the Fmoc-protected peptide-resin in DMF for at least 30-60 minutes in a reaction vessel.[2]
-
Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate the mixture for an initial 3-5 minutes.[1][2]
-
Filtrate Collection: Drain the deprotection solution into a collection vessel.
-
Second Deprotection: Add a fresh portion of the deprotection solution to the resin and agitate for another 5-10 minutes to ensure complete removal of the Fmoc group.[5]
-
Filtrate Combination and Dilution: Combine the filtrates from both deprotection steps in a volumetric flask of a known volume (e.g., 10 mL or 25 mL). Dilute the collected filtrate to the mark with DMF and mix thoroughly. Further dilution may be necessary to bring the absorbance within the linear range of the spectrophotometer.[1]
-
Spectrophotometric Measurement:
-
Resin Washing: After deprotection, wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[2]
Protocol 2: Ninhydrin (Kaiser) Test
This protocol describes a qualitative method to confirm the presence of free primary amines after deprotection.
Materials:
-
Deprotected peptide-resin sample (a few beads)
-
Ninhydrin reagent solutions
-
Heating block or water bath (100-110°C)
Procedure:
-
Sample Preparation: Place a small sample of the washed and dried peptide-resin beads into a small test tube.
-
Reagent Addition: Add the ninhydrin reagent solutions to the test tube according to the manufacturer's instructions.
-
Heating: Heat the mixture at 100-110°C for 3-5 minutes.[3]
-
Observation: Observe the color of the beads and the solution. A blue color indicates the presence of free primary amines, signifying successful deprotection.[3] A yellow or colorless result suggests incomplete deprotection.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for UV monitoring and the logical relationship of Fmoc deprotection in the context of solid-phase peptide synthesis.
References
A Comparative Guide to Mono-Fmoc Ethylene Diamine Hydrochloride and Other Fmoc-Protected Aminoalkanes in Bioconjugation and Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of bifunctional linkers is a critical step in the synthesis of complex biomolecules, including peptide-drug conjugates (PDCs), antibody-drug conjugates (ADCs), and custom-modified peptides. Fmoc-protected aminoalkanes, particularly diaminoalkanes, serve as essential spacers that influence the physicochemical properties, stability, and biological activity of the final conjugate. This guide provides an objective comparison of Mono-Fmoc ethylene diamine hydrochloride against other common Fmoc-aminoalkanes, focusing on their performance in solid-phase peptide synthesis (SPPS) and as linkers in drug delivery systems.
Overview of Compared Linkers
This compound is one of the shortest hydrophilic linkers available for introducing a primary amine. Its alternatives typically involve longer alkyl chains, which can modulate properties such as hydrophobicity, flexibility, and steric hindrance. This comparison will focus on this compound and two common longer-chain alternatives: Mono-Fmoc-1,3-diaminopropane hydrochloride and Mono-Fmoc-1,6-diaminohexane hydrochloride.
Performance Comparison
While direct, head-to-head quantitative studies are limited in published literature, a comparative analysis can be constructed from available data, qualitative observations, and general principles of peptide chemistry.
Table 1: Physicochemical and Performance Properties of Fmoc-Diaminoalkanes
| Property | Mono-Fmoc ethylene diamine HCl | Mono-Fmoc-1,3-diaminopropane HCl | Mono-Fmoc-1,6-diaminohexane HCl |
| Molecular Formula | C₁₇H₁₈N₂O₂·HCl | C₁₈H₂₀N₂O₂·HCl | C₂₁H₂₆N₂O₂·HCl |
| Molecular Weight | 318.80 g/mol [1] | 332.83 g/mol | 374.91 g/mol |
| Spacer Length | ~4.8 Å (2 carbons) | ~6.1 Å (3 carbons) | ~9.9 Å (6 carbons) |
| Solubility in SPPS Solvents (DMF, NMP) | Reported to be poor; tends to precipitate[2] | Generally better than ethylene diamine derivative | Good solubility |
| Hydrophilicity | High | High | Moderate (increased alkyl character) |
| Coupling Efficiency | Potentially lower due to poor solubility and steric hindrance. | Generally considered efficient. | Generally considered efficient. |
| Stability to Piperidine | The Fmoc group is labile to piperidine, as is standard for this protecting group. The stability of the linker itself is high.[3] | The Fmoc group is labile to piperidine. Linker stability is high. | The Fmoc group is labile to piperidine. Linker stability is high. |
| Impact on Conjugate Properties | Introduces minimal spacing. May be ideal where proximity between two moieties is desired. Can maintain the hydrophilicity of the conjugate. | Provides a balance of spacing and hydrophilicity. | Increases distance between conjugated molecules, which can reduce steric hindrance.[4] May slightly increase the hydrophobicity of the final conjugate. |
Experimental Protocols
The following are generalized protocols for the key steps involving the use of Fmoc-diaminoalkane linkers in SPPS. These should be optimized based on the specific sequence, resin, and scale of the synthesis.
Protocol 1: Manual Coupling of Fmoc-Diaminoalkane Linker to an Amino-Resin (e.g., Rink Amide Resin)
This protocol describes the initial coupling of the linker to a solid support that has a free amine after a preliminary Fmoc deprotection step.
-
Resin Preparation: Swell the Rink Amide resin (1 eq, e.g., 0.1 mmol) in N,N-Dimethylformamide (DMF) for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the resin's linker.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Linker Activation: In a separate vial, dissolve the Fmoc-diaminoalkane hydrochloride (3-5 eq.), a coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-5 eq.), and an organic base such as N,N-diisopropylethylamine (DIPEA) (6-10 eq.) in DMF. The initial equivalents of base are crucial to neutralize the hydrochloride salt of the linker.
-
Coupling Reaction: Add the activated linker solution to the washed and deprotected resin. Agitate the mixture at room temperature for 2-4 hours. For linkers with poor solubility, such as this compound, longer coupling times or the use of alternative solvents like N-Methyl-2-pyrrolidone (NMP) may be necessary.[5]
-
Washing: Drain the coupling solution and wash the resin sequentially with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times).
-
Capping (Optional): To block any unreacted amino groups on the resin, treat with a capping solution (e.g., acetic anhydride/DIPEA/DMF) for 30 minutes.
-
Confirmation of Loading: A small sample of the resin can be taken for a quantitative Fmoc analysis to determine the loading efficiency.[4][6]
Protocol 2: Fmoc Deprotection of the Coupled Linker
This protocol is for removing the Fmoc group from the newly attached diaminoalkane linker to expose the terminal amine for peptide chain elongation or cargo conjugation.
-
Resin Swelling: Swell the linker-coupled resin in DMF for 30-60 minutes.
-
Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain the solution.
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes. The kinetics of Fmoc removal can be monitored by UV spectroscopy of the fulvene-piperidine adduct in the drained solution.[7]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all piperidine and the adduct. The resin is now ready for the coupling of the first amino acid of the peptide sequence.
Protocol 3: HPLC Analysis for Purity Assessment
This protocol provides a general method for analyzing the purity of a crude peptide synthesized using a diaminoalkane linker.
-
Sample Preparation: Cleave a small amount of peptide from the resin using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane). Precipitate the peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% acetonitrile/water).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical starting gradient is a linear ramp from 5% to 95% Mobile Phase B over 30 minutes. This should be optimized based on the hydrophobicity of the peptide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
-
Data Analysis: Integrate the peak areas to determine the purity of the crude product. The retention time will be influenced by the overall hydrophobicity of the peptide-linker construct.[8]
Visualized Workflows and Concepts
General Workflow for SPPS using a Diaminoalkane Linker
Decision Logic for Linker Selection
Signaling Pathway Context: Intracellular Drug Release from a Peptide-Drug Conjugate
In the context of drug delivery, these linkers are part of a larger system. For cleavable PDCs, the linker connects a targeting peptide to a cytotoxic payload. After binding to a cell surface receptor, the PDC is internalized, often via endocytosis, and trafficked to acidic compartments like endosomes and lysosomes. The linker is then cleaved by enzymes or low pH, releasing the drug inside the cell to exert its therapeutic effect.[3][9][10][11]
Conclusion and Recommendations
The choice between this compound and its longer-chain counterparts depends critically on the specific application.
-
This compound is the linker of choice when minimal separation between conjugated moieties is required and the overall hydrophilicity of the construct needs to be maximized. However, researchers must be prepared to address potential challenges related to its poor solubility in standard SPPS solvents, which may require protocol optimization such as longer coupling times, alternative solvents (e.g., NMP), or solubility-enhancing additives.
-
Mono-Fmoc-1,3-diaminopropane hydrochloride and Mono-Fmoc-1,6-diaminohexane hydrochloride offer improved solubility and handling characteristics. The choice between them depends on the desired spacer length. The propane-based linker provides a modest increase in separation, while the hexane-based linker offers a more substantial distance, which can be beneficial for reducing steric hindrance between a large peptide and a bulky payload. The trade-off for increased length is a slight increase in the overall hydrophobicity of the linker.
For drug development professionals, the length and character of the linker are known to significantly impact the pharmacokinetics, stability, and efficacy of ADCs and PDCs.[11][12] Shorter, more hydrophilic linkers can influence biodistribution and clearance rates. Therefore, the selection of one of these diaminoalkane linkers should be considered a key variable for optimization in the early stages of conjugate development.
References
- 1. Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptideweb.com [peptideweb.com]
- 3. "Peptide–Drug Conjugates with Different Linkers for Cancer Therapy" by Mona Alas, Azam Saghaeidehkordi et al. [digitalcommons.chapman.edu]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular trafficking of new anticancer therapeutics: antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Linker Incorporation: NMR Spectroscopy vs. Chromatographic and Mass Spectrometry Methods
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates, such as antibody-drug conjugates (ADCs), is critical to ensuring their efficacy and safety. A key parameter in this characterization is the validation and quantification of linker-drug incorporation, commonly expressed as the drug-to-antibody ratio (DAR). While several analytical techniques are available, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive method for this purpose. This guide provides an objective comparison of NMR spectroscopy with established chromatographic and mass spectrometry techniques, supported by experimental data and detailed protocols.
Unveiling Conjugation Success: A Head-to-Head Comparison
The choice of analytical technique for validating linker incorporation hinges on a balance of factors including the need for absolute quantification, sample availability, and the desired level of structural detail. While techniques like Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase Liquid Chromatography (RP-LC) coupled with Mass Spectrometry (MS) are workhorses in the field, NMR spectroscopy provides unique advantages, particularly in its ability to provide direct, quantitative information in a single, non-destructive measurement.
| Feature | NMR Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase Liquid Chromatography (RP-LC) | Mass Spectrometry (MS) |
| Principle | Measures the magnetic properties of atomic nuclei to provide structural and quantitative information. | Separates molecules based on their hydrophobicity. | Separates molecules based on their hydrophobicity under denaturing conditions. | Measures the mass-to-charge ratio of ionized molecules. |
| Quantitation | Inherently quantitative; signal intensity is directly proportional to the number of nuclei.[1] Can provide absolute quantification with an internal standard.[2] | Relative quantification of species with different DARs based on peak area.[3] | Relative quantification of light and heavy chains with different drug loads.[3] | Can provide relative quantification from ion intensity; absolute quantification is more challenging.[4] |
| Structural Info | Provides detailed atomic-level information on the linker, payload, and the impact of conjugation on the protein structure.[5][6] | Provides information on the distribution of different drug-loaded species.[3][7] | Separates drug-conjugated chains, indirectly indicating conjugation.[8] | Provides accurate mass measurements to confirm conjugation and determine DAR.[9] |
| Sample Prep | Minimal sample preparation is required, and the analysis is non-destructive.[10] | Requires specific buffer conditions with high salt concentrations.[11][12] | Often requires denaturation and reduction of the antibody.[8] | Can be coupled with LC; may require sample clean-up and specific ionization conditions.[9] |
| Sensitivity | Lower sensitivity compared to MS.[4][10] | High sensitivity. | High sensitivity. | Very high sensitivity.[4][10] |
| Analysis Time | Can be faster for direct quantitative measurement without the need for chromatography. | Relatively fast, with typical run times of 30-60 minutes.[11] | Similar to HIC in terms of run time.[8] | Fast acquisition, but data analysis can be complex. |
Experimental Validation: A Case Study on Trastuzumab-MMAE ADCs
In a study characterizing trastuzumab conjugated to monomethyl auristatin E (MMAE), the drug-antibody ratio (DAR) was determined using multiple analytical techniques, including Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). The results from these established methods provide a benchmark for comparison with NMR-based approaches. While a direct quantitative NMR (qNMR) protocol for DAR determination was not detailed in the primary study, 2D NMR spectra clearly showed changes correlating with increasing DAR, demonstrating NMR's sensitivity to linker incorporation.[5][6]
Table 1: Comparison of DAR Values for Trastuzumab-MMAE ADCs Determined by Different Analytical Methods
| ADC Sample | HIC DAR | RPLC DAR | LC-MS DAR |
| T-MMAE DAR 2.3 | 2.3 | 2.2 | 2.3 |
| T-MMAE DAR 4.3 | 4.3 | 4.2 | 4.3 |
| T-MMAE DAR 7.9 | 7.9 | 7.8 | 7.9 |
Data derived from supplementary information of a study by D'Angelo et al., where these methods were used to characterize the ADCs prior to NMR analysis.[6]
Experimental Workflows and Protocols
To provide a practical understanding of how these techniques are implemented, the following sections detail the experimental protocols for NMR spectroscopy, HIC, and RP-LC.
NMR Spectroscopy: A Workflow for Linker Incorporation Analysis
The following diagram illustrates a general workflow for validating linker incorporation and assessing its impact on a bioconjugate using NMR spectroscopy.
Caption: Workflow for ADC analysis using NMR spectroscopy.
Detailed Protocol: 2D ¹H-¹³C HSQC NMR for ADC Characterization
-
Sample Preparation:
-
Exchange the ADC sample into a deuterated NMR buffer (e.g., 20 mM histidine in D₂O, pH 5.5) using a desalting column.[5][6]
-
Concentrate the sample to a final concentration suitable for NMR (e.g., ~30 mg/mL).[5][6]
-
Filter the sample through a 0.22 µm filter to remove any aggregates.[6]
-
Add a known concentration of an internal standard (e.g., DSS or a non-reactive small molecule with a distinct NMR signal) for quantitative analysis.
-
-
NMR Data Acquisition:
-
Acquire 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
-
Use a standard HSQC pulse sequence.
-
Set the spectral widths to cover all expected proton and carbon signals.
-
Optimize the number of scans to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.
-
-
Data Processing and Analysis:
-
Process the 2D NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Apply window functions, Fourier transformation, phasing, and baseline correction.
-
Identify the cross-peaks corresponding to the linker and payload by comparing the ADC spectrum with the spectra of the unconjugated antibody and the free linker-drug.
-
For quantitative analysis, integrate the volume of well-resolved cross-peaks from the linker/payload and a specific, unperturbed signal from the antibody. The ratio of these integrals, corrected for the number of nuclei, can be used to determine the DAR.
-
Hydrophobic Interaction Chromatography (HIC)
Protocol: DAR Determination by HIC-HPLC
-
Instrumentation and Reagents:
-
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-50 µg of the ADC sample.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.[11]
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated antibody (DAR0) and the different drug-loaded species (DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the relative peak areas.
-
Reversed-Phase Liquid Chromatography (RP-LC)
Protocol: DAR Determination by RP-HPLC
-
Instrumentation and Reagents:
-
HPLC system with a UV detector.
-
RP column (e.g., PLRP-S).[9]
-
Denaturing buffer.
-
Reducing agent (e.g., DTT).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Procedure:
-
Reduce the ADC sample (typically at 1-2 mg/mL) in denaturing buffer with DTT to separate the light and heavy chains.[8]
-
Equilibrate the RP column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Inject the reduced sample.
-
Elute the chains using a linear gradient of increasing Mobile Phase B.[8]
-
Monitor the elution at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas of the unconjugated and conjugated light and heavy chains.
-
Calculate the weighted average DAR based on the relative peak areas and the number of drugs per chain.[9]
-
Conclusion
NMR spectroscopy stands as a powerful and complementary technique to the more established chromatographic and mass spectrometric methods for the validation of linker incorporation in bioconjugates. Its key strengths lie in its non-destructive nature and its inherent quantitative capabilities, which can provide a direct measure of linker-drug conjugation and valuable insights into the structural integrity of the biotherapeutic.[1][10] While less sensitive than MS-based methods, the detailed structural information and the potential for absolute quantification make NMR an invaluable tool in the development and quality control of complex biologics like ADCs. The choice of the most appropriate analytical strategy will ultimately depend on the specific questions being addressed at each stage of the drug development process.
References
- 1. Assessment of ADC Higher Order Structure Through 2D NMR Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. theanalyticalscientist.com [theanalyticalscientist.com]
- 5. Assessment of ADC Higher Order Structure Through 2D NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of ADC Higher Order Structure Through 2D NMR Analysis [mdpi.com]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
A Comparative Guide to Sequencing Peptides with N-terminal Ethylene Diamine: Edman Degradation vs. Mass Spectrometry
For researchers, scientists, and drug development professionals working with unconventionally modified peptides, determining the amino acid sequence is a critical step in characterization and development. The presence of non-natural modifications, such as an N-terminal ethylene diamine, presents unique analytical challenges. This guide provides an objective comparison of two primary sequencing methodologies—Edman degradation and mass spectrometry—supported by theoretical principles and generalized experimental protocols, to assist in selecting the most appropriate technique.
Introduction to N-terminal Peptide Modifications
An N-terminal ethylene diamine modification introduces a primary amine group that is not the alpha-amine of a natural amino acid. This alteration can significantly impact the chemical properties of the peptide, influencing its behavior in traditional sequencing workflows. Understanding the principles of each sequencing method is crucial to predicting their success with such a modification.
Methodology Comparison: Edman Degradation vs. Mass Spectrometry
The choice between Edman degradation and mass spectrometry for sequencing peptides with an N-terminal ethylene diamine is primarily dictated by the fundamental chemistry of each technique.
Edman Degradation: A Step-wise Chemical Sequencing Method
Developed by Pehr Edman, this technique sequentially removes amino acids from the N-terminus of a peptide.[1][2][3] The core of the method relies on the reaction of phenyl isothiocyanate (PITC) with the free α-amino group of the N-terminal amino acid under alkaline conditions.[4][5] This is followed by cleavage of the derivatized amino acid under acidic conditions, which is then identified by chromatography.[1][4] This cycle is repeated to determine the sequence.
A significant limitation of Edman degradation is its absolute requirement for a free, unmodified α-amino group at the N-terminus.[1][4][6][7] Chemical modifications such as acetylation or the formation of pyroglutamic acid block the initial reaction with PITC, preventing the sequencing process from starting.[1][6][7]
In the case of an N-terminal ethylene diamine, the primary amine of the ethylene diamine moiety would likely react with the PITC reagent. However, the resulting derivative would not be an α-amino acid derivative and would be unlikely to undergo the subsequent cyclization and cleavage reactions necessary for the removal of the modified residue and the continuation of the sequencing cycles for the rest of the peptide. Consequently, Edman degradation is not a viable method for determining the full sequence of a peptide with an N-terminal ethylene diamine modification.
Mass Spectrometry: A Mass-Based Sequencing Approach
Mass spectrometry (MS) has emerged as a powerful and versatile alternative for sequencing modified peptides.[8][9][10][11][12][13] Unlike Edman degradation, which relies on specific chemical reactivity, MS-based sequencing determines the amino acid sequence based on the mass-to-charge ratio of the peptide and its fragments.[9][11]
Tandem mass spectrometry (MS/MS) is the most common approach.[14][15][16][17] In this method, the peptide is first ionized and its mass-to-charge ratio is measured. The peptide ions are then fragmented, typically through collision-induced dissociation (CID), which breaks the peptide bonds. The masses of the resulting fragment ions are then measured. The amino acid sequence can be deduced by analyzing the mass differences between the fragment ions (a process known as de novo sequencing).[14][15][16][17]
For a peptide with an N-terminal ethylene diamine modification, the mass of this modification will be incorporated into the total mass of the peptide and will be reflected in the mass of the N-terminal fragment ions (b-ions). This allows for the identification of the modification and the subsequent determination of the amino acid sequence. Therefore, mass spectrometry is the recommended and effective method for sequencing peptides with N-terminal ethylene diamine modifications. [8][9]
Quantitative Data Comparison
Due to the fundamental incompatibility of Edman degradation with N-terminally modified peptides like the one , a direct quantitative comparison of sequencing efficiency is not applicable. The success rate of sequencing a peptide with an N-terminal ethylene diamine using Edman degradation is effectively zero for the entire peptide sequence. In contrast, mass spectrometry offers a high potential for success, contingent on factors like sample purity and the expertise of the operator.
| Feature | Edman Degradation | Mass Spectrometry (MS/MS) |
| Principle | Sequential chemical degradation from the N-terminus.[1][2][3] | Measurement of mass-to-charge ratios of peptide and its fragments.[9][11] |
| Requirement for Free α-Amino Group | Absolute requirement; blocked N-termini prevent sequencing.[1][4][6][7] | Not required; can sequence N-terminally modified peptides.[8][9] |
| Applicability to N-terminal Ethylene Diamine | Not applicable for full sequence determination. | Applicable and the method of choice. |
| Sequence Length | Typically up to 30-50 amino acids.[1] | Can sequence longer peptides, often after enzymatic digestion.[12] |
| Sample Requirement | Picomole quantities of purified peptide.[1] | Femtomole to picomole quantities of purified peptide.[18] |
| Throughput | Low throughput, one sample at a time.[19] | High throughput capabilities.[9] |
| Data Analysis | Direct identification of PTH-amino acids by chromatography.[4] | Interpretation of complex fragmentation spectra, often aided by software.[16] |
Experimental Protocols
Edman Degradation Protocol (Theoretical Application and its Limitation)
While not effective for full sequencing, the initial reaction step of Edman degradation could theoretically be performed to confirm the presence of a reactive primary amine at the N-terminus.
-
Coupling: Dissolve the peptide with the N-terminal ethylene diamine in a suitable buffer (e.g., 12% trimethylamine). React the peptide with phenyl isothiocyanate (PITC) at approximately 50°C.
-
Analysis: After the reaction, the product could be analyzed by mass spectrometry to observe the mass shift corresponding to the addition of the PITC molecule to the N-terminal ethylene diamine. However, the subsequent cleavage step would not proceed to yield a PTH-derivative of the modified terminus and the shortened peptide.
Mass Spectrometry (MS/MS) De Novo Sequencing Protocol
This is a generalized protocol for the de novo sequencing of a peptide with an N-terminal ethylene diamine modification using tandem mass spectrometry.
-
Sample Preparation:
-
Ensure the peptide sample is of high purity. This can be achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Dissolve the purified peptide in a solvent compatible with mass spectrometry, such as 0.1% formic acid in water/acetonitrile.
-
-
Mass Spectrometry Analysis:
-
Infuse the sample into an electrospray ionization (ESI) source of a tandem mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).
-
Acquire a full scan mass spectrum (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptide. The observed mass should correspond to the theoretical mass of the peptide with the N-terminal ethylene diamine modification.
-
-
Tandem Mass Spectrometry (MS/MS) Analysis:
-
Select the precursor ion corresponding to the modified peptide for fragmentation.
-
Perform collision-induced dissociation (CID) by accelerating the precursor ions into a collision cell containing an inert gas (e.g., argon or nitrogen).
-
Acquire the MS/MS spectrum of the resulting fragment ions.
-
-
Data Analysis and Sequence Determination:
-
Analyze the MS/MS spectrum to identify the series of b- and y-ions.
-
The mass of the N-terminal ethylene diamine modification will be added to the mass of all b-ions.
-
Calculate the mass differences between consecutive b-ions and consecutive y-ions to determine the amino acid sequence.
-
Utilize de novo sequencing software (e.g., PEAKS, PepNovo) to aid in the interpretation of the spectra and to propose the most likely peptide sequence.[16]
-
Visualizing the Methodologies
The following diagrams illustrate the workflows and logical relationships of Edman degradation and mass spectrometry for sequencing peptides with N-terminal modifications.
Conclusion
For the sequencing of peptides containing an N-terminal ethylene diamine modification, Edman degradation is not a suitable technique due to its stringent requirement for a free N-terminal α-amino group. The chemical nature of this modification obstructs the fundamental reaction mechanism of the Edman degradation process. In contrast, mass spectrometry, particularly tandem mass spectrometry with de novo sequencing capabilities, provides a robust and effective solution. By analyzing the mass-to-charge ratios of the peptide and its fragments, mass spectrometry can successfully identify the N-terminal modification and elucidate the complete amino acid sequence. Therefore, for researchers and professionals in drug development working with such modified peptides, mass spectrometry is the unequivocally recommended method for sequence analysis.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ehu.eus [ehu.eus]
- 4. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 5. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 6. Role and Limitations of Edman Degradation in Protein Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 7. pharmiweb.com [pharmiweb.com]
- 8. Protein N-Terminal Sequencing - Creative Proteomics [creative-proteomics.com]
- 9. MS-Based Protein N-Terminal Sequence Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 11. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 12. UNIT 11.10 N-Terminal Sequence Analysis of Proteins and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Choose the Right Peptide Sequencing Method? Edman Degradation vs. Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Peptide Sequencing [ucimsf.ps.uci.edu]
- 15. Peptide and Protein De Novo Sequencing by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 16. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 17. ml2.inf.ethz.ch [ml2.inf.ethz.ch]
- 18. Attomole level protein sequencing by Edman degradation coupled with accelerator mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rapidnovor.com [rapidnovor.com]
A Researcher's Guide to Purity Assessment of Synthetic Peptides with Ethylene Diamine Linkers
For researchers, scientists, and drug development professionals, the purity of synthetic peptides is a critical parameter influencing experimental outcomes, therapeutic efficacy, and patient safety. The introduction of linkers, such as ethylene diamine, to confer specific properties to peptides adds a layer of complexity to their synthesis and subsequent purity assessment. This guide provides an objective comparison of analytical methodologies for evaluating the purity of synthetic peptides, with a special focus on the challenges and considerations associated with ethylene diamine linkers. Experimental data and detailed protocols are provided to support the practical application of these techniques.
The choice of a linker in peptide synthesis is pivotal, directly impacting the final product's purity and yield. While various linkers are available, ethylene diamine is often employed to introduce flexibility or to provide a primary amine for subsequent conjugation. However, its basic nature and potential for side reactions can lead to a unique impurity profile, necessitating a robust analytical strategy for accurate purity determination.
Comparative Analysis of Purity Assessment Methods
The gold standard for assessing the purity of synthetic peptides involves a combination of chromatographic and mass spectrometric techniques. High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode (RP-HPLC), is the primary method for quantifying purity, while Mass Spectrometry (MS) is indispensable for confirming the identity of the target peptide and characterizing impurities.[1][2][3] Amino Acid Analysis (AAA) can provide additional confirmation of the peptide's composition.
| Analytical Technique | Principle | Information Provided | Advantages | Disadvantages | Specific Considerations for Ethylene Diamine Linkers |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Purity (% of the main peak area). | High resolution, quantitative, robust. | May not resolve all impurities, identity not confirmed. | The basic nature of the ethylene diamine linker can lead to poor peak shape (tailing) due to interactions with residual silanols on the column.[4] This can be mitigated by using mobile phases with ion-pairing agents like TFA or by using specialized columns. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Molecular weight confirmation of the target peptide and identification of impurities.[1][2][3] | High sensitivity, provides structural information. | Not inherently quantitative without standards, ion suppression effects can occur. | The ethylene diamine linker may lead to multiple charge states in the mass spectrum, potentially diluting the signal of the desired peptide.[5] Fragmentation analysis (MS/MS) is crucial to confirm the sequence and locate the linker. |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide followed by quantification of constituent amino acids. | Confirms the amino acid composition and provides an accurate measure of peptide quantity.[2] | Highly accurate for quantification. | Destructive to the sample, does not provide information on sequence or impurities with the correct amino acid composition. | The ethylene diamine linker itself will not be detected by standard AAA protocols, which are specific to amino acids. |
| Capillary Electrophoresis (CE) | Separation based on charge and size in a capillary. | Orthogonal separation to HPLC, can resolve co-eluting impurities.[2] | High efficiency, small sample volume. | Lower loading capacity compared to HPLC, can be less robust. | The positive charge of the ethylene diamine linker at low pH can be advantageous for separation in CE. |
Experimental Protocols
Protocol 1: General RP-HPLC Analysis of Peptide Purity
Objective: To determine the purity of a synthetic peptide using reversed-phase high-performance liquid chromatography.
Materials:
-
Lyophilized synthetic peptide
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
HPLC system with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
UV detector set to 214 nm and 280 nm
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL. Vortex to ensure complete dissolution.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30°C
-
Injection volume: 10 µL
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B
-
35-40 min: 65% to 95% B
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B
-
50-60 min: 5% B
-
-
-
Data Analysis: Integrate the peaks in the chromatogram at 214 nm. Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.
Protocol 2: Mass Spectrometry Analysis for Identity Confirmation
Objective: To confirm the molecular weight of the synthetic peptide and identify major impurities using mass spectrometry.
Materials:
-
Peptide sample from HPLC analysis or a separate dissolution
-
LC-MS system (e.g., ESI-TOF or ESI-QTOF)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Procedure:
-
Sample Infusion or LC-MS: The sample can be directly infused into the mass spectrometer or analyzed via LC-MS using a gradient similar to the HPLC protocol but with formic acid as the modifier.
-
Mass Spectrometer Settings:
-
Ionization mode: Electrospray Ionization (ESI), positive mode
-
Mass range: m/z 300-2000
-
Capillary voltage: 3.5 kV
-
Source temperature: 120°C
-
-
Data Analysis:
-
Deconvolute the mass spectrum to determine the monoisotopic mass of the main peak.
-
Compare the observed mass with the theoretical mass of the target peptide.
-
Analyze the masses of impurity peaks to hypothesize their origin (e.g., truncated sequences, deletion sequences, or modifications). For peptides with ethylene diamine linkers, look for masses corresponding to side products of the linker attachment or modifications of the linker itself.
-
Visualizing Workflows and Challenges
To better understand the process and potential hurdles, the following diagrams illustrate the experimental workflow and specific challenges related to ethylene diamine linkers.
Caption: A general workflow for the purity assessment of a synthetic peptide.
Caption: Potential analytical challenges introduced by ethylene diamine linkers.
Conclusion
The purity assessment of synthetic peptides containing ethylene diamine linkers requires a multi-faceted analytical approach. While standard techniques like RP-HPLC and mass spectrometry are the cornerstones of this evaluation, the unique chemical properties of the ethylene diamine linker necessitate careful consideration and method optimization. By anticipating potential challenges such as poor chromatographic peak shape and complex mass spectra, researchers can develop robust analytical workflows to ensure the accurate characterization and high quality of their synthetic peptides, ultimately leading to more reliable and reproducible scientific outcomes.
References
A Comparative Guide to Linker Technologies in Peptide Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of peptide drug conjugates (PDCs) are critically influenced by the linker that connects the targeting peptide to the cytotoxic payload. The choice of linker dictates the stability of the conjugate in circulation, the mechanism and rate of drug release at the target site, and ultimately, the therapeutic index. This guide provides an objective comparison of different linker technologies, supported by experimental data, to inform the rational design of next-generation PDCs.
Data Presentation: A Head-to-Head Comparison of Linker Performance
The selection of a linker impacts several key parameters of a PDC, including its stability, in vitro potency, and in vivo efficacy. The following tables summarize quantitative data from various studies to facilitate a direct comparison.
Table 1: In Vitro Cytotoxicity (IC50) of PDCs with Different Linkers
| Linker Type | Linker Example | Payload | Cell Line | IC50 | Reference |
| Enzyme-Cleavable | Valine-Citrulline (VC) | Doxorubicin | B16 (integrin αvβ3 overexpressing) | Superior to disulfide linker PDC | [1] |
| Enzyme-Cleavable | Valine-Alanine (Val-Ala) | MMAE | HER2+ cells | 92 pM | [2] |
| Enzyme-Cleavable | β-galactosidase-cleavable | MMAE | HER2+ cells | 8.8 pM | [2] |
| Acid-Cleavable | Hydrazone | Doxorubicin | Various | Generally potent, but stability can be variable | [1] |
| Reducible | Disulfide | Doxorubicin | B16 (integrin αvβ3 overexpressing) | Less potent than Val-Cit and thioether linkers | [1] |
| Non-Cleavable | Thioether (SMCC) | DM1 | HER2+ cells | 609 pM | [2] |
| Non-Cleavable | Thioether | Doxorubicin | B16 (integrin αvβ3 overexpressing) | More potent than disulfide linker PDC | [1] |
Table 2: In Vivo Efficacy of PDCs with Different Linkers
| Linker Type | Linker Example | Payload | Xenograft Model | Efficacy Outcome | Reference |
| Enzyme-Cleavable | Valine-Citrulline (VC) | Doxorubicin | c57BL/6 mice with B16 tumors | Superior tumor growth inhibition compared to disulfide linker PDC | [1] |
| Enzyme-Cleavable | cBu-Cit | MMAE | Human lymphoma xenograft | Greater tumor suppression compared to Val-Cit linker ADC at 3 mg/kg | [2] |
| Enzyme-Cleavable | β-galactosidase-cleavable | MMAE | Xenograft mouse model | 57-58% reduction in tumor volume at 1 mg/kg | [2] |
| Non-Cleavable | Thioether | Doxorubicin | c57BL/6 mice with B16 tumors | Better in vivo efficacy than disulfide linker PDC | [1] |
Note: Direct head-to-head in vivo comparisons of PDCs with identical peptides and payloads but different linkers are not abundant in publicly available literature. The data presented is a synthesis from various studies and should be interpreted with caution.
Table 3: Plasma Stability of Different Linker Types
| Linker Type | Linker Example | Stability in Human Plasma | Key Considerations | Reference |
| Enzyme-Cleavable | Valine-Citrulline (VC) | Generally stable, but can be susceptible to cleavage by certain proteases. | Can be unstable in mouse plasma due to carboxylesterase activity. | [3][4] |
| Enzyme-Cleavable | Glutamic acid-Valine-Citrulline (EVCit) | Highly stable. | Designed to be stable in mouse plasma. | [3] |
| Acid-Cleavable | Hydrazone | Moderately stable; half-life of ~2-3 days. | Stability is pH-dependent and can be lower than other cleavable linkers. | [4][5] |
| Non-Cleavable | Thioether | Generally high stability. | Leads to a more stable conjugate in the bloodstream. | [6] |
| Non-Cleavable | Oxime | High stability. | More stable against hydrolysis than hydrazones. |
Experimental Protocols: Methodologies for Key Experiments
Accurate and reproducible assessment of PDC performance is crucial for linker selection. Below are detailed methodologies for key comparative experiments.
Plasma Stability Assay
Objective: To determine the stability of a PDC and the rate of premature payload release in plasma.
Methodology:
-
Incubation: Incubate the PDC at a specific concentration (e.g., 10 µM) in plasma (human, mouse, rat) at 37°C. Include a buffer control (e.g., PBS).
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).
-
Sample Preparation:
-
Intact PDC: At each time point, precipitate plasma proteins using an organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins.
-
Released Payload: The supernatant containing the released payload can be collected for analysis.
-
-
Analysis (LC-MS/MS):
-
Analyze the processed samples by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the amount of intact PDC remaining and the concentration of the released payload.
-
-
Data Analysis: Calculate the half-life (t½) of the PDC in plasma by plotting the percentage of intact PDC remaining over time.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a PDC against a target cancer cell line.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
PDC Treatment: Prepare serial dilutions of the PDC and add them to the cells. Include untreated cells as a control.
-
Incubation: Incubate the cells with the PDC for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.
Cathepsin B Cleavage Assay
Objective: To assess the susceptibility of an enzyme-cleavable linker to cleavage by cathepsin B.
Methodology:
-
Enzyme Activation: Activate recombinant human cathepsin B in an appropriate activation buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0).
-
Reaction Setup: In a 96-well plate, combine the activated cathepsin B with the PDC substrate in an assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C for various time points.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard).
-
Analysis (LC-MS/MS): Analyze the samples to quantify the amount of released payload.
-
Data Analysis: Determine the rate of linker cleavage over time.
Cellular Uptake and Internalization Assay
Objective: To quantify the cellular uptake of a PDC.
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to attach overnight.
-
PDC Incubation: Replace the medium with fresh medium containing the fluorescently labeled PDC at a specific concentration. Incubate for various time points.
-
Cell Harvesting: Wash the cells with PBS, detach them (e.g., using trypsin), and collect them by centrifugation.
-
Flow Cytometry Analysis: Resuspend the cell pellet in PBS and analyze the fluorescence intensity of the cells using a flow cytometer.
-
Data Analysis: Quantify the mean fluorescence intensity to determine the extent of cellular uptake.
Lysosomal Stability Assay
Objective: To evaluate the release of the payload from a PDC within the lysosomal compartment.
Methodology:
-
Lysosome Isolation: Isolate lysosomes from cultured cells or tissues (e.g., rat liver) using differential centrifugation and density gradient ultracentrifugation.
-
PDC Incubation: Incubate the PDC with the isolated lysosomal fraction at 37°C in an acidic buffer (pH 4.5-5.0) to mimic the lysosomal environment.
-
Time Points: Collect aliquots at various time points.
-
Sample Preparation: Stop the reaction and process the samples to separate the released payload from the intact PDC.
-
Analysis (LC-MS/MS): Quantify the amount of released payload in each sample.
-
Data Analysis: Determine the rate of payload release in the lysosomal environment.
Mandatory Visualization: Diagrams of Key Processes
Visual representations are crucial for understanding the complex mechanisms involved in PDC activity. The following diagrams, generated using Graphviz, illustrate different linker cleavage mechanisms and a typical experimental workflow.
Caption: Mechanisms of payload release for different linker types.
Caption: General experimental workflow for PDC evaluation.
Caption: Simplified signaling pathways of Doxorubicin and MMAE leading to apoptosis.
References
- 1. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Techniques for Confirming Successful Fmoc-EDA.HCl Synthesis
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of Fmoc-EDA.HCl (9-fluorenylmethyloxycarbonyl-ethylenediamine hydrochloride) is a critical first step in various solid-phase peptide synthesis (SPPS) and bioconjugation applications. Confirmation of its identity, purity, and integrity is paramount to ensure the desired outcome of subsequent synthetic efforts. This guide provides a comparative overview of key analytical techniques used to validate the successful synthesis of Fmoc-EDA.HCl, offering detailed experimental protocols and data interpretation guidelines.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the primary analytical techniques for the characterization of Fmoc-EDA.HCl, highlighting their respective strengths and the type of information they provide.
| Analytical Technique | Information Provided | Pros | Cons |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | High resolution and sensitivity; well-established for purity determination. | Requires a reference standard for absolute quantification; destructive. |
| Mass Spectrometry (MS) | Molecular weight confirmation and structural elucidation through fragmentation. | Highly sensitive and specific; provides definitive molecular weight. | Can be destructive depending on the ionization method; may not be quantitative without standards. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural confirmation and purity assessment. | Provides detailed structural information; non-destructive. | Lower sensitivity compared to MS; requires higher sample concentration. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of functional groups. | Non-destructive; provides a characteristic fingerprint of the molecule. | Does not provide detailed structural information or purity. |
| UV-Visible Spectroscopy | Quantification of Fmoc-containing compounds. | Simple, rapid, and non-destructive for in-process monitoring. | Indirect method; susceptible to interference from other UV-absorbing species. |
| Qualitative Colorimetric Tests (e.g., Kaiser Test) | Detection of free primary amines. | Simple, rapid, and requires minimal equipment. | Qualitative/semi-quantitative; not specific to the target molecule. |
Mandatory Visualization
Below are diagrams illustrating the synthesis workflow for Fmoc-EDA.HCl and the subsequent analytical workflow for its quality control.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the synthesized Fmoc-EDA.HCl.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 265 nm and 301 nm.
-
Sample Preparation: Dissolve a small amount of Fmoc-EDA.HCl in the initial mobile phase composition.
Expected Results: A successful synthesis will show a major peak corresponding to Fmoc-EDA.HCl with a purity of ≥98%. The retention time will be characteristic of the compound under the given conditions. Impurities from starting materials or side reactions would appear as separate, smaller peaks.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of Fmoc-EDA.HCl.
Methodology:
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
-
Ionization Mode: Positive ion mode.
-
Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or acetonitrile/water and infuse it into the mass spectrometer.
Expected Results: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. The theoretical exact mass of Fmoc-EDA.HCl (C₁₇H₁₉ClN₂O₂) is 318.11 Da. The expected [M+H]⁺ ion would be at m/z 319.12. Fragmentation analysis (MS/MS) could show characteristic losses, such as the loss of the Fmoc group (222.07 Da).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide an unambiguous structural confirmation of Fmoc-EDA.HCl.
Methodology:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments: ¹H NMR and ¹³C NMR.
Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃:
-
~7.7-7.2: Multiplets corresponding to the 8 aromatic protons of the fluorenyl group.
-
~4.4-4.2: Multiplets corresponding to the CH and CH₂ of the fluorenylmethoxy group.
-
~3.4-3.2: Multiplets corresponding to the two CH₂ groups of the ethylenediamine backbone.
-
~8.0 and ~5.5: Broad singlets for the NH protons (may be exchangeable and shift depending on concentration and water content).
Expected ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃:
-
~156: Carbonyl carbon of the carbamate.
-
~144, ~141, ~127, ~125, ~120: Aromatic carbons of the fluorenyl group.
-
~67, ~47: CH and CH₂ carbons of the fluorenylmethoxy group.
-
~42, ~40: CH₂ carbons of the ethylenediamine backbone.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To confirm the presence of key functional groups in Fmoc-EDA.HCl.
Methodology:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
Expected Characteristic Peaks (cm⁻¹):
-
~3300-3400: N-H stretching vibrations of the amine and amide.
-
~3000-3100: Aromatic C-H stretching.
-
~2850-2950: Aliphatic C-H stretching.
-
~1690-1720: C=O stretching of the carbamate (Fmoc group).
-
~1520: N-H bending vibration.
-
~1450, ~740, ~760: Characteristic absorptions of the fluorenyl group.
Alternatives and Their Comparison
While the aforementioned techniques are the primary methods for confirming the successful synthesis of Fmoc-EDA.HCl, other techniques can provide complementary information, especially during the synthesis process.
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to monitor the progress of the reaction and assess the purity of the crude product before purification. It can be used to compare the reaction mixture to the starting materials and identify the formation of the product.
-
Kaiser Test: This colorimetric test is invaluable during the deprotection step in SPPS to confirm the presence of a free primary amine.[1][2] A positive result (blue color) indicates successful removal of a protecting group, while a negative result (yellow/colorless) after a coupling reaction suggests completion.[2]
-
UV-Vis Spectroscopy for Fmoc Quantification: The fluorenyl group of the Fmoc moiety has a strong UV absorbance around 301 nm.[3] This property can be exploited to quantify the amount of Fmoc-protected compound, for instance, to determine the loading of Fmoc-amino acids on a solid support.[4]
Conclusion
A multi-faceted analytical approach is essential to confidently confirm the successful synthesis of Fmoc-EDA.HCl. While HPLC provides crucial purity information and Mass Spectrometry confirms the molecular identity, NMR spectroscopy offers the most definitive structural elucidation. FTIR serves as a rapid check for the presence of key functional groups. For in-process controls, qualitative tests like the Kaiser test and quantitative UV-Vis spectroscopy are highly valuable. By employing a combination of these techniques, researchers can ensure the quality and integrity of their Fmoc-EDA.HCl, paving the way for successful downstream applications in peptide synthesis and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Absorption spectroscopic and FTIR studies on EDA complexes between TNT (2,4,6-trinitrotoluene) with amines in DMSO and determination of the vertical electron affinity of TNT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Mono-fmoc ethylene diamine hydrochloride proper disposal procedures
This guide provides essential safety and logistical information for the proper disposal of Mono-FMOC ethylene diamine hydrochloride, a compound commonly used in peptide synthesis. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.
Hazard Identification and Safety Data
This compound is classified as hazardous, primarily due to its environmental impact. Below is a summary of its key hazard information.
| Hazard Classification | Pictogram | Signal Word | Hazard Statement | Precautionary Statements |
| Hazardous to the aquatic environment, Acute 1 | GHS09 (Environment) | Warning | H410: Very toxic to aquatic life with long lasting effects | P273: Avoid release to the environment[1] |
| Hazardous to the aquatic environment, Chronic 1 | P391: Collect spillage | |||
| P501: Dispose of contents/container to an approved waste disposal plant |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any tears or punctures before use.
-
Eye Protection: Safety glasses or goggles are mandatory to protect from dust particles.
-
Lab Coat: A standard laboratory coat should be worn to protect from contamination.
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
-
Waste Collection:
-
Carefully sweep up any solid this compound waste using a brush and dustpan. Avoid creating dust.
-
Place the collected solid waste into a clearly labeled, sealable container designated for hazardous chemical waste. The container should be compatible with the chemical.
-
For solutions containing this compound, pour the waste into a designated, sealed container for hazardous liquid waste.
-
-
Container Labeling:
-
Label the hazardous waste container with the full chemical name: "this compound".
-
Include the appropriate hazard pictogram (GHS09 - Environment).
-
Indicate the approximate amount of waste in the container.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment area while awaiting pickup.
-
Ensure the storage area is away from incompatible materials.
-
-
Waste Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Follow all local, state, and national regulations for the disposal of hazardous chemical waste[2].
-
-
Decontamination:
-
Thoroughly decontaminate all equipment used for handling and disposal, such as balances, spatulas, and work surfaces, with an appropriate solvent (e.g., 70% ethanol) and wipe clean.
-
Dispose of any contaminated cleaning materials (e.g., wipes, paper towels) as hazardous waste in the designated solid waste container.
-
-
Spill Response:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill.
-
For solid spills, carefully sweep up the material and place it in the hazardous waste container[3][4].
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Decontaminate the spill area thoroughly.
-
Report the spill to your laboratory supervisor and EHS department.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Mono-fmoc Ethylene Diamine Hydrochloride
Researchers and drug development professionals require immediate and reliable safety information for the chemical compounds they handle. This guide provides essential safety protocols, operational procedures, and disposal plans for Mono-fmoc ethylene diamine hydrochloride (CAS No. 166410-32-8, 391624-46-7), ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is not extensively documented, it is prudent to handle it with care, as with all laboratory chemicals.[1] The hydrochloride salt form generally makes the compound less volatile than its free-base form.[2] However, it may still act as an irritant to the skin, eyes, and respiratory tract.[2] The Fmoc protecting group itself is a key component in peptide synthesis.
To mitigate risks, a comprehensive personal protective equipment (PPE) strategy is mandatory. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash-proof and compliant with ANSI Z87.1 standards.[2] A face shield may be necessary for large quantities.[3] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect for integrity before use.[2] |
| Body Protection | Laboratory Coat | A full-length, buttoned lab coat is required. A chemical-resistant apron is also recommended.[2][3] |
| Respiratory Protection | NIOSH-approved Respirator | Required when handling large quantities, if the material is dusty, or in poorly ventilated areas.[2][4] |
Operational Plan: Step-by-Step Handling Procedures
A meticulous operational plan is crucial for minimizing exposure and ensuring safe handling from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leaks.[2]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2]
-
Keep the container tightly closed when not in use.[1][2] The recommended storage temperature is 2-8°C.
2. Weighing and Aliquoting:
-
All weighing and aliquoting of the solid compound must be performed inside a certified chemical fume hood to avoid dust generation.[2]
-
Use disposable weighing boats or paper to prevent cross-contamination.[2]
3. Dissolution:
-
When dissolving the solid, slowly add it to the solvent while stirring.[2]
-
This process should also be conducted within a fume hood.[2]
4. Experimental Use:
-
All experimental procedures involving this compound must be carried out within a fume hood.[2]
-
Ensure all glassware is clearly labeled.[2]
-
Keep an emergency spill kit readily accessible.[2]
Emergency Procedures
Spill Response:
-
Small Spills: Alert personnel in the immediate vicinity. While wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand.[2]
-
Large Spills: Evacuate the area and follow your institution's emergency response protocol.
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.[1]
-
Eye Contact: Assure adequate flushing by separating the eyelids with fingers and rinse with plenty of water.[1]
-
Inhalation: Move the individual to fresh air.[1]
-
Ingestion: If the person is conscious, wash out their mouth with water.[1]
-
In all cases of exposure, seek medical advice.[1]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Waste Collection: Collect all waste containing this chemical in clearly labeled, sealed containers.
-
Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[5] Do not allow the product to enter drains or waterways.[1][4] Burying the residue in an authorized landfill may be an option, but you must consult with your state's Land Waste Management Authority.[6]
-
Container Disposal: Handle uncleaned containers as you would the product itself.[4] If possible, recycle containers, or dispose of them in an authorized landfill.[6]
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
